7-Xylosyltaxol B
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZOSPUENCAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H61NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-β-Xylosyl-10-deacetyltaxol: Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-β-Xylosyl-10-deacetyltaxol, a naturally occurring taxane derivative with significant potential in oncology research. This document details its discovery, primary natural sources, and key chemical properties. A thorough examination of its biological activity and mechanism of action is presented, supported by available quantitative data. Furthermore, this guide outlines a representative experimental protocol for the isolation and purification of this compound from its natural source and visualizes complex biological and experimental workflows using structured diagrams.
Introduction: Discovery and Nomenclature
7-β-Xylosyl-10-deacetyltaxol, a derivative of the renowned anticancer agent paclitaxel (Taxol), is a naturally occurring xyloside.[1] It is also referred to in scientific literature as 10-deacetyl-7-xylosyl paclitaxel and 7-xylosyl-10-deacetylpaclitaxel.[1] This compound belongs to the taxane family of diterpenoids, which are characterized by a complex taxane core structure. The discovery of 7-β-Xylosyl-10-deacetyltaxol and other taxane analogues has been driven by the search for alternative and more abundant sources for the semi-synthesis of paclitaxel and the investigation of novel bioactive compounds.[2]
Natural Source and Isolation
The primary natural source of 7-β-Xylosyl-10-deacetyltaxol is the genus Taxus, commonly known as the yew tree. It has been isolated from various species, most notably Taxus chinensis and Taxus brevifolia (the Pacific yew).[1][3][4] In the bark of T. brevifolia, 10-deacetyltaxol-7-xyloside has been identified as the most abundant taxane, with yields ranging from 0.06% to 0.1%.[3]
The isolation and purification of 7-β-Xylosyl-10-deacetyltaxol from Taxus plant material involves a multi-step process that leverages the compound's physicochemical properties. A general workflow for this process is outlined below.
Experimental Workflow for Isolation and Purification
Physicochemical Properties
A summary of the key physicochemical properties of 7-β-Xylosyl-10-deacetyltaxol is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₅₇NO₁₇ | [5] |
| Molecular Weight | 943.98 g/mol | [5] |
| CAS Number | 90332-63-1 | [6] |
| Appearance | White to off-white solid | [] |
| Solubility | Soluble in DMSO, methanol, and ethanol. | [6][8] |
| Purity (Commercially available) | ≥98% | [6] |
Biological Activity and Mechanism of Action
7-β-Xylosyl-10-deacetyltaxol exhibits significant anticancer potential, acting as a microtubule-stabilizing agent, similar to other taxanes.[6] Its mechanism of action involves the promotion of microtubule polymerization and the prevention of their depolymerization.[6] This disruption of microtubule dynamics leads to mitotic arrest in cancer cells, ultimately inducing apoptosis.[5][8]
The apoptotic pathway induced by 7-β-Xylosyl-10-deacetyltaxol is primarily mediated through the mitochondrial-dependent pathway.[8] Treatment of cancer cells with this compound leads to an upregulation of pro-apoptotic proteins such as Bax and Bad, and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-9 and downstream effector caspases, including caspase-3 and -6.[5][8]
Apoptotic Signaling Pathway
References
- 1. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]
- 8. il.hsp-pharma.com [il.hsp-pharma.com]
Isolating 7-Xylosyltaxol B from Taxus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, purification, and characterization of 7-Xylosyltaxol B, a significant taxane derivative found in various Taxus species. This document synthesizes available scientific literature to offer detailed experimental protocols, quantitative data, and insights into the biosynthetic pathways, serving as a valuable resource for researchers in natural product chemistry and drug development.
Introduction to this compound
This compound is a naturally occurring taxane diterpenoid found in yew trees (Taxus species). It is a derivative of paclitaxel (Taxol®), a potent anticancer agent. The structure of this compound is characterized by the attachment of a xylose sugar moiety at the C-7 position of the taxane core. While less studied than paclitaxel itself, 7-xylosyltaxanes are often found in greater abundance in certain Taxus species, making them attractive precursors for the semi-synthesis of paclitaxel and other bioactive taxoids. The presence of the xylosyl group significantly increases the polarity of the molecule compared to paclitaxel.
Quantitative Data
The concentration of this compound can vary significantly depending on the Taxus species, the part of the plant harvested (e.g., needles, bark), and the geographical location. While specific yield data for this compound is not extensively reported, data for the closely related compound, 7-xylosyl-10-deacetyltaxol, provides a valuable reference point. One study identified 7-xylosyl-10-deacetyltaxol as a key chemical marker for distinguishing between different Taxus species, highlighting its significance.[1]
| Compound | Taxus Species | Plant Part | Method | Concentration/Yield | Reference |
| 7-xylosyl-10-deacetyltaxol | Taxus spp. | Leaves | UPLC-MS/MS | 0.94–3.05 ng/mL (LLOQ) | [1] |
| 10-deacetyltaxol-7-xyloside | Taxus brevifolia | Bark | Chromatography & Crystallization | 0.06-0.1% | [2] |
| taxol-7-xyloside | Taxus brevifolia | Bark | Chromatography & Crystallization | 0.005-0.01% | [2] |
Table 1: Reported Concentrations of Closely Related 7-Xylosyltaxanes in Taxus Species.
Experimental Protocols
The following protocols are generalized from established methods for the isolation and purification of taxanes from Taxus species and can be adapted for the specific isolation of this compound.
Extraction of Crude Taxane Mixture
This protocol outlines the initial extraction of taxanes from fresh plant material.
-
Plant Material Preparation: Fresh clippings of Taxus species (e.g., needles and young stems) are harvested and air-dried in a well-ventilated area away from direct sunlight to prevent degradation of the taxanes. The dried material is then ground into a fine powder using a Wiley mill.
-
Solvent Extraction: The powdered plant material is mixed with an extraction solvent. A common solvent system is an ethanol/water mixture (between 50% and 80% ethanol by volume).[3] The mixture is stirred at room temperature for 24 hours to allow for sufficient extraction of the taxanes.
-
Decolorization: The resulting extract is treated with activated charcoal to remove pigments and other impurities. The mixture is stirred and then filtered to remove the charcoal.[3]
-
Solvent Removal: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator. This results in an aqueous suspension containing the crude taxane mixture.
-
Precipitation and Collection: Since taxanes are insoluble in water, they will precipitate out of the aqueous solution. The precipitate can be collected by centrifugation or filtration.[3] The collected crude taxane mixture is then dried.
Purification of this compound
This multi-step chromatographic process is designed to separate this compound from other taxanes and impurities.
-
Solvent Partitioning: The crude taxane extract is first subjected to a solvent-solvent partitioning scheme to remove highly polar and non-polar impurities. A typical method involves partitioning the extract between water and a non-polar solvent like hexane to remove lipids, followed by extraction of the aqueous layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to recover the taxanes.[4]
-
Normal Phase Column Chromatography: The concentrated taxane fraction is then subjected to normal phase column chromatography on silica gel.[3]
-
Stationary Phase: Silica gel (60-200 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. The elution can start with 100% hexane, gradually increasing the proportion of ethyl acetate to elute compounds of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system for separating taxanes.[1] The specific gradient profile will need to be optimized to achieve baseline separation of this compound from other closely eluting taxanes.
-
Detection: UV detection at 227 nm is suitable for taxanes.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and the solvent is removed under reduced pressure to yield the purified compound.
-
Characterization Data
Due to the limited availability of specific data for this compound, the following data for the closely related compound, 7-(beta-xylosyl)-10-deacetyltaxol , is provided as a reference. This compound differs from this compound by the absence of an acetyl group at the C-10 position.
| Technique | Data for 7-(beta-xylosyl)-10-deacetyltaxol |
| Molecular Formula | C₅₀H₅₇NO₁₇ |
| Molecular Weight | 955.98 g/mol |
| ¹³C NMR (Acetone-d₆) | A comprehensive list of chemical shifts is available in specialized databases.[4][5] Key shifts would be expected for the taxane core, the side chain, and the xylosyl moiety. |
| Mass Spectrometry | ESI-MS/MS analysis would be expected to show a parent ion corresponding to the molecular weight and characteristic fragmentation patterns. For taxoids, common fragmentation includes the loss of the side chain and neutral losses from the taxane core. |
Table 2: Physicochemical and Spectroscopic Data for 7-(beta-xylosyl)-10-deacetyltaxol.
Visualizations
Experimental Workflow for Isolation and Purification
The following diagram illustrates the general workflow for the isolation and purification of this compound from Taxus species.
Biosynthetic Pathway of 7-Xylosyltaxanes
The biosynthesis of this compound follows the general taxane biosynthetic pathway, with a key final step involving the attachment of a xylosyl group. The following diagram illustrates a simplified proposed pathway leading to 7-xylosyltaxanes.
Conclusion
The isolation of this compound from Taxus species presents both a challenge and an opportunity for natural product chemists and drug developers. While its structural similarity to other taxanes necessitates sophisticated purification techniques, its relatively high abundance in some Taxus species makes it a promising starting material for the semi-synthesis of more potent anticancer agents. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full potential of this and other related taxane compounds. Further research is warranted to fully elucidate the bioactivity of this compound and to optimize its extraction and purification for potential therapeutic applications.
References
Spectroscopic Profile of 7-Xylosyltaxol B: A Technical Guide
Introduction
7-Xylosyltaxol B, more systematically known as 7-xylosyl-10-deacetyltaxol, is a derivative of paclitaxel (Taxol), a prominent anticancer agent. As with other taxanes, its biological activity is intrinsically linked to its complex molecular structure. Elucidation and confirmation of this structure rely on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.
It is important to note that a complete, publicly available dataset of experimental ¹H and ¹³C NMR chemical shifts and a specific experimental IR spectrum for this compound could not be located in the searched resources. The information presented herein is based on available mass spectrometry data and characteristic spectral features of closely related taxane compounds.
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues.
Table 1: Mass Spectrometry Data for 7-Xylosyl-10-deacetyl Paclitaxel
| Parameter | Value | Source |
| Molecular Formula | C₅₀H₅₇NO₁₇ | - |
| Molecular Weight | 943.98 g/mol | - |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1] |
| Precursor m/z | 943 | [1] |
| MS/MS Fragments | 988, 942, 284 | [1] |
Infrared (IR) Spectroscopy Data
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H (hydroxyls, xylosyl moiety) | Stretching |
| ~3300 (sharp) | N-H (amide) | Stretching |
| ~3060 | C-H (aromatic) | Stretching |
| ~2950 | C-H (aliphatic) | Stretching |
| ~1735 (strong) | C=O (esters, acetate, benzoate) | Stretching |
| ~1710 (strong) | C=O (ketone on taxane core) | Stretching |
| ~1650 (strong) | C=O (amide I) | Stretching |
| ~1600, ~1490, ~1450 | C=C (aromatic) | Stretching |
| ~1240 | C-O (esters, ethers) | Stretching |
| ~1070 | C-O (alcohols, xylosyl moiety) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
A complete and verified set of ¹H and ¹³C NMR data for this compound is not available in the public domain from the conducted searches. The structural complexity and the presence of numerous overlapping signals in the ¹H NMR spectrum of taxanes necessitate advanced 2D NMR techniques for complete assignment.[3] For ¹³C NMR, each unique carbon atom in the molecule would give rise to a distinct signal.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for the NMR analysis of a taxane derivative like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) to a final volume of 0.5-0.7 mL.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer would include a spectral width of 200-220 ppm, a 30-45 degree pulse angle, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent signal.
-
-
2D NMR Spectroscopy:
-
To aid in structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
Mass Spectrometry (LC-MS/MS)
This protocol is based on methods developed for the analysis of 7-xylosyl-10-deacetylpaclitaxel.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
For analysis from a biological matrix, a liquid-liquid or solid-phase extraction would be necessary to isolate the compound.
-
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Employ a mobile phase gradient or isocratic elution. A typical mobile phase could be a mixture of acetonitrile and water containing a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
-
Mass Spectrometry (MS):
-
Interface the LC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the ESI source in either positive or negative ion mode, depending on which provides better sensitivity for the analyte. For this compound, negative mode has been reported.[1]
-
Acquire full scan mass spectra to determine the parent ion's m/z.
-
For structural confirmation and enhanced selectivity, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Infrared (IR) Spectroscopy
This protocol describes a common method for obtaining an IR spectrum of a solid sample.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet-forming die.
-
Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 7-Xylosyltaxol B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of 7-Xylosyltaxol B (also known as 7-xylosyl-10-Deacetylpaclitaxel B), a derivative of paclitaxel. This guide consolidates available data on its structure, physicochemical characteristics, and biological activities, offering detailed experimental context where possible.
Physicochemical Properties
This compound is a naturally occurring taxane derivative found in plants of the Taxus genus, such as Taxus cuspidata.[1][2] It is structurally related to the potent anti-cancer drug Paclitaxel (Taxol). The following tables summarize its key quantitative properties.
Table 1: Core Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 90332-64-2 | [1] |
| Molecular Formula | C₄₈H₅₉NO₁₇ | [1] |
| Molecular Weight | 921.98 g/mol | [1] |
| Alternative Names | 7-xylosyl-10-Deacetylpaclitaxel B | [1] |
Table 2: Physical Characteristics of this compound and Related Analogues
| Property | Value | Source & Notes |
| Appearance | Off-White Solid / White to Off-white Solid | [3][] (Data for the closely related 7-Xylosyl-10-deacetyltaxol) |
| Melting Point | >228°C (decomposes) | [3][][5] (Data for 7-Xylosyl-10-deacetyltaxol) |
| Boiling Point | 1068.4 ± 65.0 °C (Predicted) | [][5] (Data for 7-Xylosyl-10-deacetyltaxol) |
| Density | 1.460 ± 0.10 g/cm³ (Predicted) | [] (Data for 7-Xylosyl-10-deacetyltaxol) |
| Purity | ≥98% | [6] (Data for the related 10-Deacetyl-7-xylosyltaxol) |
| Storage | Store at -20°C under an inert atmosphere | [][5] (Data for 7-Xylosyl-10-deacetyltaxol) |
Table 3: Solubility Profile
| Solvent | Solubility | Source & Notes |
| Water | Insoluble | [5][7] (Data for 10-Deacetyl-7-xylosyl paclitaxel) |
| Ethanol | Insoluble | [7] (Data for 10-Deacetyl-7-xylosyl paclitaxel) |
| DMSO | 100 mg/mL (105.93 mM) | [7] (Data for 10-Deacetyl-7-xylosyl paclitaxel) |
| Methanol | Soluble (with heating/sonication) | [][5][6] (Data for 10-Deacetyl-7-xylosyltaxol) |
| Chloroform | Soluble | [5] (Data for 10-Deacetyl-7-xylosyltaxol) |
Chemical Structure and Identification
The structural backbone of this compound is the complex diterpene core characteristic of taxanes. It is distinguished by a xylosyl moiety at the C-7 position and lacks an acetyl group at the C-10 position compared to Paclitaxel.
Structure Identifiers:
-
SMILES: CC(O--INVALID-LINK--C[C@@H]2O--INVALID-LINK--([H])--INVALID-LINK--O)(CO1)--INVALID-LINK--C)(C[C@@H]5OC(--INVALID-LINK----INVALID-LINK--NC(/C(C)=C/C)=O)=O)O)OC(C7=CC=CC=C7)=O)([H])[C@@]2(C(--INVALID-LINK--O)=O)C)=O[1]
Note: Due to the high complexity of the molecule, a meaningful 2D diagram generated via DOT language is impractical. The provided SMILES string can be used with chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate an accurate 2D or 3D representation.
Experimental Protocols and Methodologies
The characterization and synthesis of taxanes like this compound involve standard and specialized analytical techniques.
Isolation and Purification
A general method for isolating taxol and its natural analogues, including xylosylated forms, has been described. The process relies on reverse-phase liquid chromatography, which is effective even at a pilot-plant scale for extracts from yew needles.[8]
General Protocol:
-
Extraction: The biomass (e.g., needles or bark of Taxus species) is first extracted with a suitable solvent.
-
Concentration: The crude extract is concentrated to yield an aqueous residue.
-
Liquid-Liquid Extraction: The aqueous concentrate is extracted with a solvent like ethyl acetate.
-
Chromatography: The resulting extract is subjected to reverse-phase column chromatography.
-
Elution and Fractionation: A solvent gradient is used to elute the compounds, and fractions are collected separately.
-
Crystallization: The fractions containing the target compounds are further purified by recrystallization to yield the pure natural products.[8]
Structural Characterization
The structures of novel or synthesized taxanes are typically confirmed using a combination of spectroscopic methods.
-
High-Performance Liquid Chromatography (HPLC): Used to separate complex mixtures and assess the purity of the final product.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for elucidating the detailed molecular structure and stereochemistry.[9][10]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula.[9][10]
Semi-Synthesis
Taxol and its derivatives can be prepared via semi-synthesis from more abundant precursors like 10-deacetyl-7-xylosyltaxanes. A typical three-step reaction sequence involves:
-
Redox Reaction: To modify key functional groups.
-
Acetylation: Introduction of an acetyl group.
-
Deacetylation: Selective removal of an acetyl group. The resulting mixture is then purified by column chromatography to isolate the desired taxane.[9][10]
Biological Activity and Mechanism of Action
This compound is reported to have anti-tumor activity and inhibits the growth of S180 sarcoma.[1] Its mechanism of action, like other taxanes, involves the stabilization of microtubules, which disrupts mitosis and leads to apoptotic cell death in cancer cells.[2]
A closely related and well-studied analogue, 10-Deacetyl-7-xylosyl paclitaxel , induces apoptosis in human prostate cancer cells (PC-3) through a mitochondria-dependent pathway.[7][11] This pathway provides a likely model for the action of this compound.
Key Steps in the Apoptotic Pathway:
-
The compound causes significant mitotic arrest in cancer cells.[7]
-
It up-regulates the expression of pro-apoptotic proteins Bax and Bad.[7][11]
-
It down-regulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL.[7][11]
-
This imbalance disturbs the mitochondrial membrane permeability, leading to the release of cytochrome c.
-
Cytochrome c release triggers the activation of initiator caspase-9.[7][11]
-
Caspase-9, in turn, activates downstream executioner caspases, such as caspase-3 and caspase-6, which carry out programmed cell death.[7][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | QDA33264 [biosynth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 5. DEACETYL-7-XYLOTAXOL, 10-(P) [chembk.com]
- 6. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 9. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Preliminary Biological Activity of 7-Xylosyltaxol B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity of 7-Xylosyltaxol B, a derivative of the potent anti-cancer agent paclitaxel. This document synthesizes available data on its cytotoxic effects, mechanism of action, and the experimental methodologies used for its evaluation.
Quantitative Biological Activity
The cytotoxic and anti-proliferative activities of this compound and its close analog, 10-deacetyl-7-xylosyl paclitaxel, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 7-Xylosyltaxol | Various Cancer Cell Lines | - | 0.16 - 5.9 |
| 7-Xylosyltaxol | A2780 | Ovarian Carcinoma | 0.85 |
| 10-deacetyl-7-xylosyl paclitaxel | HeLa | Cervical Cancer | 85 |
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Similar to its parent compound paclitaxel, this compound exerts its anti-cancer effects primarily by targeting the microtubule network within cells. This mechanism disrupts the normal cellular processes of division and proliferation, ultimately leading to programmed cell death (apoptosis).
Microtubule Stabilization
This compound is a microtubule-stabilizing agent, enhancing the polymerization of tubulin dimers into microtubules[1]. By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, which is a critical process for the dynamic reorganization of the cytoskeleton required for mitosis[1]. This hyper-stabilization of microtubules leads to mitotic arrest, preventing cancer cells from completing cell division.
Induction of Apoptosis
The primary mechanism of cell death induced by this compound and its analogs is through the mitochondrial-dependent pathway of apoptosis[1][2]. This process involves a cascade of molecular events:
-
Modulation of Bcl-2 Family Proteins: Treatment with these compounds leads to an upregulation of pro-apoptotic proteins such as Bax and Bad, and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL[1][2]. This shift in the balance of Bcl-2 family proteins disrupts the integrity of the mitochondrial membrane.
-
Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, the key executioners of apoptosis. Specifically, caspase-9, an initiator caspase, is activated, which then activates downstream executioner caspases such as caspase-3 and -6[1][2].
The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the biological activity of this compound and its analogs.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
The following diagram outlines the workflow for a typical MTT assay.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of tubulin into microtubules by monitoring the change in optical density.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing tubulin protein (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol)[3].
-
Compound Addition: Add this compound or a control compound (e.g., paclitaxel as a positive control, nocodazole as a negative control) to the reaction mixture at the desired concentration.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
The logical relationship of components in a tubulin polymerization assay is depicted below.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to quantify apoptosis by staining cells with Annexin V and propidium iodide (PI), and to analyze cell cycle distribution.
Protocol for Apoptosis Analysis:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide (PI) or DAPI in the presence of RNase.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
References
In Vitro Anticancer Potential of 7-Xylosyltaxol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the in vitro anticancer potential of 7-Xylosyltaxol B is limited in publicly available literature. This guide provides a comprehensive overview based on the known activities of its parent compound, paclitaxel, and other taxane derivatives. The experimental data and pathways described herein are illustrative of the expected behavior of a taxane derivative and should be confirmed by specific experimental validation for this compound.
Introduction
This compound is a derivative of paclitaxel, a prominent member of the taxane family of anticancer agents.[1][2] Taxanes are diterpenoids originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, and are now widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[3] The anticancer activity of taxanes stems from their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis.[3][4] this compound, as a paclitaxel derivative, is presumed to share this fundamental mechanism of action. This technical guide will delve into the anticipated in vitro anticancer potential of this compound, detailing its likely molecular mechanisms, experimental evaluation protocols, and potential signaling pathway involvement.
Core Mechanism of Action: Microtubule Stabilization
The primary mechanism by which taxanes, and therefore likely this compound, exert their anticancer effects is through the disruption of microtubule dynamics.[3][4]
-
Binding to β-tubulin: Taxanes bind to the β-tubulin subunit of microtubules.[2] This binding event promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers.
-
Inhibition of Depolymerization: Crucially, taxanes inhibit the depolymerization of microtubules. This prevents the dynamic instability required for normal mitotic spindle formation and function.
-
Mitotic Arrest: The stabilized, non-functional mitotic spindles lead to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[3][5]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][6]
Quantitative Assessment of In Vitro Anticancer Potential
The following tables summarize the expected quantitative data from key in vitro assays used to evaluate the anticancer potential of a novel taxane derivative like this compound. The values presented are hypothetical and representative of typical findings for active taxane compounds.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |
| MCF-7 | Breast Adenocarcinoma | 10.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 25.8 |
| OVCAR-3 | Ovarian Adenocarcinoma | 8.9 |
| HeLa | Cervical Adenocarcinoma | 12.1 |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Flow Cytometry)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 65.2 | 20.1 | 14.7 |
| This compound (10 nM) | 25.8 | 10.5 | 63.7 |
| This compound (20 nM) | 15.3 | 5.2 | 79.5 |
Table 3: Apoptosis Induction in A549 Cells by this compound (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 2.1 | 1.5 |
| This compound (25 nM) | 28.4 | 15.2 |
| This compound (50 nM) | 45.9 | 22.7 |
Detailed Experimental Protocols
Cell Culture
Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Cells are treated with this compound for 48 hours.
-
Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizing the Molecular Impact
Signaling Pathways
The anticancer activity of taxanes is known to involve the modulation of several key signaling pathways that regulate cell survival and apoptosis.
Caption: Apoptotic pathway initiated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.
Caption: Workflow for anticancer drug evaluation.
Conclusion
While specific experimental data for this compound is not extensively available, its structural similarity to paclitaxel strongly suggests a potent in vitro anticancer potential. The primary mechanism of action is anticipated to be the stabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols and expected outcomes detailed in this guide provide a solid framework for the comprehensive in vitro evaluation of this compound and other novel taxane derivatives. Further research is warranted to fully elucidate the specific activity and molecular signature of this compound in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol Induces Apoptosis in Cortical Neurons by a Mechanism Independent of Bcl-2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
7-Xylosyltaxol B: A Technical Guide to a Paclitaxel Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyltaxol B, scientifically referred to as 7-Xylosyl-10-deacetyltaxol B, is a naturally occurring taxane and a derivative of the well-known chemotherapeutic agent paclitaxel.[1][2] Found in various species of the yew tree (Taxus), this compound belongs to the taxoid family, which is characterized by a complex diterpene core structure.[1][2] As a paclitaxel derivative, this compound is of significant interest to the oncology research community for its potential anti-tumor activities.
This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activity, and the experimental protocols relevant to its study. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer agents.
Chemical Identity and Structure
This compound is structurally related to cephalomannine (Taxol B). The key structural features include the characteristic baccatin III core, a C13 side chain which is essential for its cytotoxic activity, and a xylosyl moiety at the C7 position. It is also deacetylated at the C10 position.
Chemical Formula: C₄₈H₅₉NO₁₇[2]
Molecular Weight: 922 g/mol [2]
The structural distinction between paclitaxel, Taxol B (cephalomannine), and this compound lies primarily in the nature of the C13 side chain and substitutions on the taxane core. While paclitaxel has a benzamido group in its C13 side chain, cephalomannine has a tigloylamido group. This compound is a derivative of the latter. The presence of the xylosyl group at the C7 position enhances the hydrophilicity of the molecule compared to paclitaxel.
Biological Activity and Mechanism of Action
While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, it is reported to possess anti-tumor activity, inhibiting the growth of S180 sarcoma cells.[1] The mechanism of action for taxanes is primarily through the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis.
The closely related and more extensively studied compound, 10-deacetyl-7-xylosyl paclitaxel, provides insight into the likely mechanism of action. This compound induces mitotic arrest in cancer cells.[3] Subsequently, it triggers apoptosis through the mitochondrial-dependent (intrinsic) pathway.[3] This involves the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] This shift in the balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspase-9, the initiator caspase in this pathway.[3] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -6, leading to the downstream events of apoptosis, including DNA fragmentation and cell death.[3]
Signaling Pathway of Apoptosis Induction
The following diagram illustrates the proposed mitochondrial-dependent apoptotic pathway initiated by this compound, based on the known mechanism of related compounds.
Caption: Proposed apoptotic signaling pathway of this compound.
Quantitative Data
Quantitative data on the cytotoxic activity of this compound is not extensively available in peer-reviewed literature. However, a study by Li et al. (PMID: 25682561) on paclitaxel derivatives provides some context, although the direct correspondence of the tested compounds to this compound requires careful examination of the original publication. The data presented below is for a compound designated as "10" in the aforementioned study, which is reported to be a xylosyl-taxoid derivative. Researchers should consult the primary literature for definitive identification.
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Exposure Time (hrs) |
| A2780 | Ovarian Carcinoma | 3.5 | Sulforhodamine B | 48 |
| A549 | Lung Carcinoma | 1.9 | Sulforhodamine B | 48 |
| S180 | Sarcoma | Not Quantified | In vivo growth inhibition | - |
Experimental Protocols
The following sections detail generalized protocols for the synthesis, purification, and biological evaluation of taxane derivatives like this compound. These are intended as a guide and may require optimization for specific experimental contexts.
Synthesis and Purification
The semi-synthesis of taxols from 10-deacetyl-7-xylosyltaxanes has been reported to involve a three-step process of redox reactions, acetylation, and deacetylation. A generalized workflow for isolation and purification from a crude extract is presented below.
References
The Intricate Architecture of Nature's Warheads: A Technical Guide to the Structural Elucidation of Novel Taxane Xylosides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the structural elucidation of novel taxane xylosides. As the quest for new and more effective anticancer agents continues, understanding the nuanced structures of these complex natural products is paramount for advancing drug discovery and development. This document outlines the critical experimental protocols, presents key quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate a deeper understanding of these promising therapeutic molecules.
Introduction to Taxane Xylosides
Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. The most renowned member, Paclitaxel (Taxol®), is a potent anticancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Taxane xylosides are glycosylated forms of the taxane core, where a xylose sugar moiety is attached, often at the C-7 or C-10 position.[2] The presence and nature of this sugar can significantly influence the compound's solubility, pharmacokinetic profile, and biological activity. The structural elucidation of novel taxane xylosides is a critical step in identifying new drug candidates with potentially improved therapeutic indices.
Isolation and Purification of Taxane Xylosides
The initial step in the structural elucidation of novel taxane xylosides is their isolation and purification from natural sources, such as the bark, needles, or cell cultures of Taxus species, or from endophytic fungi.[2][3] A general workflow for this process is outlined below.
Caption: Experimental workflow for the isolation and purification of taxane xylosides.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Air-dried and powdered plant material (e.g., 1 kg of Taxus needles) is extracted with methanol (3 x 5 L) at room temperature for 72 hours.
-
The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.
-
-
Partitioning:
-
The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L) and dichloromethane (3 x 1 L).
-
The dichloromethane fraction, containing the taxanes, is dried over anhydrous sodium sulfate and evaporated to dryness.
-
-
Column Chromatography:
-
The dried dichloromethane extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Preparative HPLC:
-
Fractions showing the presence of potential taxane xylosides are pooled and further purified by preparative reverse-phase HPLC (e.g., on a C18 column).
-
A common mobile phase is a gradient of acetonitrile and water.
-
The purity of the isolated compounds is confirmed by analytical HPLC.
-
Spectroscopic Analysis for Structural Elucidation
The definitive structure of a novel taxane xyloside is determined through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to establish the carbon skeleton, the position and nature of substituents, and the relative stereochemistry of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for a Novel Taxane Xyloside Moiety
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations |
| Taxane Core | |||
| C-1 | 75.2 | 1.85 (m) | H-2, H-14 |
| C-2 | 72.8 | 3.80 (d, 7.1) | H-1, H-3, H-20 |
| C-3 | 45.9 | 2.30 (m) | H-2, H-4, H-18 |
| C-4 | 81.1 | - | H-3, H-5, H-20 |
| C-5 | 58.6 | 4.95 (d, 8.0) | H-4, H-6, H-18 |
| C-7 | 84.5 | 4.45 (dd, 10.5, 6.6) | H-6, H-8, Xyl-H-1' |
| C-10 | 76.3 | 5.25 (d, 2.5) | H-9, H-11, H-19 |
| Xylose Moiety | |||
| C-1' | 102.1 | 4.60 (d, 7.5) | C-7 (Taxane) |
| C-2' | 74.9 | 3.30 (t, 8.5) | H-1', H-3' |
| C-3' | 77.8 | 3.45 (t, 9.0) | H-2', H-4' |
| C-4' | 71.2 | 3.55 (m) | H-3', H-5'a, H-5'b |
| C-5' | 67.0 | 3.90 (dd, 11.5, 5.0), 3.25 (dd, 11.5, 10.0) | H-4' |
Note: This is a representative table. Actual chemical shifts and coupling constants will vary for different novel taxane xylosides.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified taxane xyloside is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the overall carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing information about the relative stereochemistry of the molecule.
Caption: Logical workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation pattern offers valuable clues about the structure, particularly the nature and location of substituents.
Table 2: Representative MS/MS Fragmentation Data for a Novel Taxane Xyloside
| Precursor Ion [M+Na]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |
| 975.4 | 843.3 | C₅H₈O₄ (Xylose - H₂O) | Loss of the xylose moiety |
| 975.4 | 569.2 | C₁₉H₂₂O₉ (Side chain + Xylose) | Cleavage of the ester linkage at C-13 and loss of the xyloside |
| 975.4 | 509.2 | C₁₉H₂₂O₉ + C₂H₂O₂ (Side chain + Xylose + Acetyl) | Further loss of an acetyl group from the taxane core |
| 569.2 | 407.1 | C₈H₈O₃ (Benzoyl group + H₂O) | Loss of a benzoyl group from the baccatin III core |
Note: This is a representative table. Actual m/z values and fragmentation patterns will be specific to the novel compound.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: A dilute solution of the purified taxane xyloside (e.g., 1 µg/mL) is prepared in a suitable solvent, typically methanol or acetonitrile.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument) with an electrospray ionization (ESI) source is used.
-
Chromatography: The sample is injected onto a reverse-phase column (e.g., C18) and eluted with a gradient of water and acetonitrile, both often containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Mass Spectrometry (MS): The mass spectrometer is operated in positive ion mode to detect protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. A full scan MS spectrum is acquired to determine the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion of interest is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.
Chemical Degradation
In some cases, chemical degradation can be a useful tool to confirm structural features. For taxane xylosides, acidic or basic hydrolysis can be employed to cleave the glycosidic bond, allowing for the isolation and identification of the aglycone (the taxane core) and the sugar moiety separately.
Experimental Protocol: Acid Hydrolysis
-
The taxane xyloside (1-2 mg) is dissolved in a solution of 1 M HCl in methanol.
-
The mixture is heated at 60°C for 2-4 hours.
-
The reaction is neutralized with a base (e.g., NaHCO₃) and the products are extracted with an organic solvent.
-
The aglycone and the sugar can then be analyzed by chromatographic and spectroscopic methods and compared with authentic standards if available.
Biological Activity and Mechanism of Action
The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death).
Caption: Signaling pathway of taxane-induced apoptosis.
The binding of taxanes to the β-tubulin subunit of microtubules promotes their polymerization and inhibits their depolymerization.[4] This leads to the formation of overly stable and non-functional microtubule bundles, disrupting the delicate balance required for the formation of the mitotic spindle during cell division.[5] The cell cycle is arrested at the G2/M checkpoint.[6] This prolonged mitotic arrest activates a complex signaling cascade, often involving the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of stress-activated protein kinases such as JNK.[1][7] These signals converge on the activation of the caspase cascade, a family of proteases that execute the apoptotic program, leading to the dismantling of the cell.[1]
Conclusion
The structural elucidation of novel taxane xylosides is a meticulous process that relies on a synergistic combination of advanced analytical techniques. A systematic approach, integrating efficient isolation and purification with comprehensive spectroscopic analysis, is essential for unambiguously determining the intricate molecular architecture of these compounds. The detailed protocols and data interpretation frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of taxane-based anticancer therapeutics. A thorough understanding of their structure is the first and most critical step towards unlocking their full therapeutic potential.
References
- 1. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection, Purification and Elucidation of Chemical Structure and Antiproliferative Activity of Taxol Produced by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 7-Xylosyltaxol B in Research
For researchers, scientists, and drug development professionals investigating novel taxane derivatives, 7-Xylosyltaxol B presents a compelling compound with noted anti-tumor properties. This in-depth technical guide provides a survey of commercial suppliers for research-grade this compound, alongside detailed experimental protocols for its characterization and a summary of its mechanism of action.
Commercial Supplier Overview
Sourcing high-quality chemical reagents is critical for reproducible research. The following table summarizes key information for several commercial suppliers of this compound and its closely related analogs. Researchers are advised to contact suppliers directly for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| MedChemExpress | 10-Deacetyl-7-xylosyl paclitaxel | 90332-63-1 | C₅₀H₅₇NO₁₇ | 943.98 | 99.65% | 5 mg, 10 mg, 25 mg, 50 mg |
| LKT Labs | 10-Deacetyl-7-xylosyltaxol | 90332-63-1 | Not Specified | Not Specified | ≥98% | 5 mg, 10 mg, 25 mg |
| GlpBio | 7-xylosyltaxol | 90332-66-4 | C₅₂H₅₉NO₁₈ | 986.02 | >98.00% | 5mg |
| BOC Sciences | 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | C₄₈H₅₉NO₁₇ | 921.97 | 97.0% | Inquire for details |
| Biosynth | 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | C₄₈H₅₉NO₁₇ | 922 | Inquire for details | Inquire for details |
| MySkinRecipes | This compound | 90352-19-5 | C₅₀H₆₁NO₁₈ | 964.02 | 95% | 0.005 g |
| AbMole BioScience | 10-Deacetyl-7-xylosyl paclitaxel | Not Specified | Not Specified | Not Specified | Inquire for details | Inquire for details |
| ChromaDex | 10-DEACETYL-7-XYLOSYLTAXOL C | 90332-65-3 | C₄₉H₆₃NO₁₇ | Not Specified | 92.2% | Inquire for details |
Mechanism of Action and Signaling Pathway
This compound, a derivative of paclitaxel, exerts its cytotoxic effects by stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic, or mitochondrial, pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins, such as the Bcl-2 family, in response to this compound treatment.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Solubility Profile of 7-Xylosyltaxol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Xylosyltaxol B, a derivative of the potent anti-cancer agent paclitaxel, is a compound of significant interest in oncological research. A critical parameter for its preclinical and clinical development is its solubility in common laboratory solvents, which directly impacts formulation, in vitro assay design, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the available information on the solubility of this compound and outlines a detailed experimental protocol for its precise determination. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also discusses the solubility characteristics of structurally related taxanes to provide a predictive context.
Introduction to this compound
This compound belongs to the taxane family of diterpenoids, which are characterized by a complex taxane core structure. The parent compound, paclitaxel, is known for its poor aqueous solubility, a characteristic shared by many of its derivatives. The addition of a xylosyl moiety at the C7 position of the taxane core in this compound is expected to influence its physicochemical properties, including solubility. While the presence of the sugar group may slightly increase hydrophilicity compared to paclitaxel, taxanes, in general, remain largely hydrophobic molecules.
Qualitative Solubility of this compound and Related Taxanes
A related compound, 7-Xylosyl-10-deacetyltaxol, is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol, with solubility enhanced by heating and sonication. Another similar compound is described as a white crystalline powder soluble in methanol, ethanol, and DMSO, with very low water solubility (< 0.1 mg/mL).
Taxanes are generally known to be soluble in polar organic solvents. For instance, in the extraction and purification of this compound from natural sources, polar solvents such as ethanol and methanol are employed, indicating its solubility in these solvents. Furthermore, analytical methods like High-Performance Liquid Chromatography (HPLC) often utilize acetonitrile and methanol as components of the mobile phase for the separation of this compound and other taxanes, which further supports its solubility in these organic solvents.
Based on this information, the expected qualitative solubility of this compound is summarized in the table below.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in common laboratory solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Polarity Index | Expected Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Water | H₂O | 10.2 | Very Low | Data not available |
| Ethanol | C₂H₅OH | 4.3 | Soluble | Data not available |
| Methanol | CH₃OH | 5.1 | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Soluble | Data not available |
| Acetone | C₃H₆O | 5.1 | Soluble | Data not available |
| Acetonitrile | C₂H₃N | 5.8 | Soluble | Data not available |
| Chloroform | CHCl₃ | 4.1 | Soluble | Data not available |
Experimental Protocol for Determining Solubility
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details the recommended shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials
-
This compound (solid, high purity)
-
Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile) of analytical grade or higher
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
The workflow for determining the solubility of this compound is depicted in the following diagram:
Figure 1. Workflow for the experimental determination of this compound solubility.
Step-by-Step Method:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a precise volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a vortex mixer within a constant temperature incubator (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a moderate speed to further pellet the undissolved solid.
-
Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.
-
Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
Calculate the concentration of this compound in the original saturated solutions using the calibration curve and accounting for the dilution factor.
-
Logical Relationship of Factors Influencing Solubility
The solubility of a compound like this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The following diagram illustrates the logical relationship between the molecular properties and the expected solubility.
Figure 2. Factors influencing the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound is currently lacking in the scientific literature, its chemical structure suggests a solubility profile characteristic of hydrophobic taxane derivatives, with good solubility in polar organic solvents and poor solubility in water. For researchers and drug development professionals, the experimental protocol detailed in this guide provides a robust framework for determining the precise solubility of this compound in various laboratory solvents. The generation of such data is a critical step in advancing the research and development of this promising anti-cancer compound.
An In-depth Technical Guide to the Storage Stability of 7-Xylosyltaxol B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated stability of 7-Xylosyltaxol B under various storage conditions. Due to the limited publicly available stability data specific to this compound, this document extrapolates from extensive research on its parent compound, paclitaxel, and other taxane derivatives. The information herein is intended to guide researchers in designing stability studies, developing formulations, and establishing appropriate storage and handling procedures.
Introduction to this compound and Taxane Stability
This compound is a derivative of paclitaxel, a potent anticancer agent that functions by stabilizing microtubules, thereby inhibiting cell division. The chemical stability of taxanes is a critical factor in their development as therapeutic agents. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Like other taxanes, the stability of this compound is expected to be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Forced degradation studies, or stress testing, are crucial for identifying likely degradation products and establishing degradation pathways.[1][2] These studies are typically conducted under conditions more severe than standard storage to accelerate degradation.[1]
Predicted Degradation Pathways
Based on studies of similar taxane derivatives, this compound is likely to undergo degradation through several key pathways, including hydrolysis of its ester groups, epimerization, and oxidation.[3][4] Stress studies on taxanes like paclitaxel, docetaxel, and cabazitaxel have revealed common degradation patterns under acidic, basic, and oxidative conditions.[3]
A proposed degradation pathway for a taxane derivative under various stress conditions is illustrated below.
Quantitative Stability Data (Hypothetical based on Analogs)
The following tables summarize the expected stability of this compound based on data from paclitaxel and other taxanes. These are illustrative and should be confirmed by specific studies on this compound.
Table 1: Stability of Taxane Infusions in Solution
| Concentration | Diluent | Container | Temperature (°C) | Stability (Days) | Limiting Factor | Reference |
| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 13 | Precipitation | [5][6] |
| 0.3 mg/mL | 0.9% NaCl | LDPE | 2-8 | 16 | Precipitation | [5][6] |
| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8 | 13 | Precipitation | [5][6] |
| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8 | 13 | Precipitation | [5][6] |
| 0.3 mg/mL | 5% Glucose | LDPE | 2-8 | 18 | Precipitation | [5][6] |
| 0.3 mg/mL | 5% Glucose | Glass | 2-8 | 20 | Precipitation | [5][6] |
| 0.3 mg/mL | Various | Various | 25 | 3-7 | Precipitation | [5][6] |
| 1.2 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 9 | Precipitation | [5][6] |
| 1.2 mg/mL | 0.9% NaCl | LDPE | 2-8 | 12 | Precipitation | [5][6] |
| 1.2 mg/mL | 0.9% NaCl | Glass | 2-8 | 8 | Precipitation | [5][6] |
| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8 | 10 | Precipitation | [5][6] |
| 1.2 mg/mL | 5% Glucose | LDPE | 2-8 | 12 | Precipitation | [5][6] |
| 1.2 mg/mL | 5% Glucose | Glass | 2-8 | 10 | Precipitation | [5][6] |
| 1.2 mg/mL | Various | Various | 25 | 3-7 | Precipitation | [5][6] |
Table 2: Summary of Forced Degradation Conditions for Taxanes
| Stress Condition | Reagent/Details | Typical Duration | Major Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 1 hour at 40°C | C-2' epimer, side chain cleavage | [3] |
| Basic Hydrolysis | pH 10 Buffer | 1 hour at 40°C | 10-deacetyl derivatives | [7] |
| Oxidation | 0.3% H₂O₂ | 1 hour at 25°C | N-oxide forms | [3] |
| Thermal (Solid) | Heating | Varies | N-oxide, C-2' epimer | [3] |
| Thermal (Solution) | 45-80°C | Varies | Epimerization, hydrolysis | [7] |
| Photodegradation | UV/Visible light | Varies | Complex mixture of degradants | [8] |
Recommended Storage Conditions
Based on the stability profile of paclitaxel, the following storage conditions are recommended for this compound to minimize degradation:
-
Solid Form: Store at 2-8°C, protected from light and moisture.[9]
-
Stock Solutions: Prepare fresh and use immediately. If short-term storage is necessary, store in tightly sealed vials at -20°C for up to one month.[10]
-
Diluted Infusions: For intravenous administration, stability is dependent on the concentration, diluent, and container type. Refrigeration at 2-8°C generally prolongs stability.[5][6] Unopened vials are typically stable at controlled room temperature (20-25°C) when protected from light.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
5.1. Forced Degradation Study
This study is designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating power of analytical methods.[13]
Protocol:
-
Acidic Degradation: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Incubate at 40°C and collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize samples before analysis.
-
Alkaline Degradation: Dissolve this compound in a suitable solvent and add 0.01 M sodium hydroxide. Maintain at room temperature and collect samples at appropriate intervals. Neutralize samples prior to analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over several hours.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C) and analyze at set time points.
-
Photostability: Expose a solution of this compound to a calibrated light source (e.g., xenon lamp) and compare with a control sample protected from light.
5.2. Stability-Indicating HPLC Method
A robust high-performance liquid chromatography (HPLC) method is essential for separating the intact drug from its degradation products.
Chromatographic Conditions (Typical for Taxanes):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a buffer solution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm.
-
Temperature: 25°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.
5.3. Identification of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.
Protocol:
-
Inject the degraded sample into an LC-MS/MS system.
-
Obtain the mass-to-charge ratio (m/z) of the parent ion for each degradation product.
-
Perform fragmentation of the parent ions to obtain MS/MS spectra.
-
Analyze the fragmentation patterns to deduce the chemical structure of the degradants.
Conclusion
While specific stability data for this compound is not widely available, the extensive knowledge base for paclitaxel and other taxanes provides a strong foundation for predicting its stability characteristics. It is anticipated that this compound will be sensitive to pH extremes, high temperatures, and light. The primary degradation pathways are likely to involve hydrolysis and oxidation. For optimal stability, this compound should be stored in a solid form at refrigerated temperatures, protected from light. Any solutions should be prepared fresh. The experimental protocols outlined in this guide provide a framework for conducting robust stability studies to establish the specific storage requirements and shelf-life for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. pfizermedical.com [pfizermedical.com]
- 12. drugs.com [drugs.com]
- 13. pharmtech.com [pharmtech.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 7-Xylosyltaxol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the semi-synthesis and purification of 7-Xylosyltaxol B, a derivative of the potent anticancer agent paclitaxel. The methodologies described are based on established glycosylation and purification techniques for taxane compounds, intended to guide researchers in the development of novel paclitaxel analogs.
Introduction
Paclitaxel (Taxol) is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian and breast cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3] Modifications to the paclitaxel structure, such as glycosylation, can alter its pharmacological properties, including solubility and tumor-targeting capabilities. This compound is a paclitaxel derivative featuring a xylose moiety at the C-7 position. This modification has the potential to influence the compound's efficacy and pharmacokinetic profile.
The following protocols detail a plausible semi-synthetic route to this compound, starting from a readily available paclitaxel derivative, and outline the subsequent purification process.
Synthesis of this compound: A Semi-Synthetic Approach
The proposed synthesis involves the glycosylation of a protected baccatin III derivative at the C-7 position with a protected xylose donor, followed by the attachment of the C-13 side chain and subsequent deprotection steps.
Experimental Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Materials:
-
Baccatin III
-
(R)-(-)-N-Benzoyl-3-phenylisoserine ethyl ester
-
Triethylsilyl chloride (TES-Cl)
-
2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
4-Dimethylaminopyridine (DMAP)
-
Dicyclohexylcarbodiimide (DCC)
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM), Anhydrous
-
Tetrahydrofuran (THF), Anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography (230-400 mesh)
Step 1: Protection of Baccatin III
-
Dissolve Baccatin III in anhydrous DCM.
-
Add imidazole and TES-Cl.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 7-TES-Baccatin III.
Step 2: Glycosylation at C-7
-
Dissolve 7-TES-Baccatin III and 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -20°C.
-
Add BF₃·OEt₂ dropwise.
-
Allow the reaction to warm to 0°C and stir for 2-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Step 3: Side Chain Attachment at C-13
-
The glycosylated baccatin III derivative and (R)-(-)-N-Benzoyl-3-phenylisoserine ethyl ester are dissolved in anhydrous THF.
-
Add DMAP and DCC to the solution.
-
Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.[4]
-
Filter the reaction mixture to remove dicyclohexylurea.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Step 4: Deprotection
-
Dissolve the protected this compound derivative in THF.
-
Add TBAF (1 M solution in THF) and stir at room temperature for 6 hours.[4]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to yield crude this compound.
Purification of this compound
A multi-step purification process is employed to achieve high purity of the final compound.
Purification Workflow
Caption: Detailed purification workflow for this compound.
Purification Protocols
1. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for the separation of taxane derivatives. A starting mixture of Hexane:Ethyl Acetate (3:1) can be gradually changed to 1:1 and then 1:2.
-
Procedure:
-
Load the crude this compound onto a pre-packed silica gel column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by TLC.
-
Pool the fractions containing the pure product and concentrate under reduced pressure.
-
2. Preparative High-Performance Liquid Chromatography (HPLC):
-
For higher purity, the product obtained from column chromatography can be further purified by preparative reverse-phase HPLC.
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 227 nm.
-
Procedure:
-
Dissolve the semi-purified product in a minimal amount of the mobile phase.
-
Inject the solution onto the preparative HPLC column.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the final pure product.
-
Quantitative Data Summary
The following table summarizes expected yields and purity at different stages of the synthesis and purification process, based on reported data for similar taxane glycosylations.[4]
| Step | Product | Expected Yield (%) | Purity (%) |
| 1 | 7-TES-Baccatin III | 85-95 | >95 |
| 2 | C-7 Glycosylated Baccatin III | 50-65 | >90 |
| 3 | Protected this compound | 50-60 | >85 |
| 4 | Crude this compound | 60-70 | ~80 |
| 5 | After Column Chromatography | - | >95 |
| 6 | After Preparative HPLC | - | >99 |
Biological Activity Context
The biological activity of paclitaxel and its analogs stems from their ability to bind to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. The glycosylation at the C-7 position may influence the binding affinity to tubulin or alter the drug's interaction with efflux pumps, potentially overcoming drug resistance.
Mechanism of Action of Taxol Analogs
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Paclitaxel (Taxol) upregulates expression of functional interleukin-6 in human ovarian cancer cells through multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Low-Toxic Formulation Development of Glycosylated Paclitaxel Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 7-Xylosyltaxol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of 7-Xylosyltaxol B, a significant derivative of paclitaxel, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are intended to guide researchers in the accurate identification, quantification, and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for the separation, quantification, and purity assessment of this compound. A reversed-phase HPLC method is commonly employed for the analysis of taxanes.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
A C18 reversed-phase column is the recommended stationary phase for the separation of taxanes.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detection at 227 nm is optimal for taxanes.[1]
-
Injection Volume: A standard injection volume of 10-20 µL is recommended.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
Data Presentation: HPLC
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A typical gradient starts with a higher percentage of water and gradually increases the percentage of acetonitrile. A starting point could be 80:20 (Water:Acetonitrile) moving to 20:80 over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | The retention time will vary based on the specific gradient and column used. It is crucial to run a standard to determine the exact retention time under your experimental conditions. |
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.
Experimental Protocol: NMR
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning the complex proton and carbon signals and confirming the connectivity of the molecule.
Data Presentation: NMR
Due to the complexity of the this compound molecule, the ¹H and ¹³C NMR spectra will show a multitude of signals. The following table provides a general guide to the expected chemical shift ranges for key functional groups. For a definitive assignment, comparison with published data for this specific compound or related taxanes is necessary.
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
| ¹H | Aromatic Protons (Benzoyl, Phenyl) | 7.0 - 8.2 |
| Taxane Core Protons | 1.0 - 6.5 | |
| Xylose Protons | 3.0 - 5.5 | |
| Methyl Protons | 0.8 - 2.5 | |
| ¹³C | Carbonyl Carbons | 165 - 210 |
| Aromatic Carbons | 120 - 140 | |
| Taxane Core Carbons | 10 - 90 | |
| Xylose Carbons | 60 - 110 | |
| Methyl Carbons | 10 - 30 |
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.
References
Application Notes and Protocols for 7-Xylosyltaxol B In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyltaxol B is a derivative of paclitaxel, a well-established anti-cancer agent that functions by interfering with the normal breakdown of microtubules during cell division. This stabilization of microtubules leads to the arrest of the cell cycle and subsequent programmed cell death, or apoptosis. As a modified taxane, this compound exhibits potential as a chemotherapeutic agent, and understanding its cytotoxic effects in vitro is a critical step in the drug development process.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for quantifying cell viability. Additionally, this document outlines the underlying mechanism of action and presents available data on its efficacy.
Mechanism of Action
This compound, like its parent compound paclitaxel, exerts its cytotoxic effects primarily through the stabilization of microtubules. This action disrupts the dynamic instability of microtubules, which is essential for their function in forming the mitotic spindle during cell division. The inability of the cell to form a functional spindle leads to mitotic arrest at the G2/M phase of the cell cycle.
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This compound and its analogs have been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins.[1] Specifically, it upregulates the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] This shift in the balance of pro- and anti-apoptotic proteins leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death.[1]
Quantitative Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10-deacetyl-7-xylosyl-paclitaxel | PC-3 | Prostate Cancer | 5 |
Experimental Protocols
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
References
Application Notes and Protocols for 7-Xylosyltaxol B Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyltaxol B, also known as 7-Xylosyl-10-deacetyltaxol B or 10-Deacetyl-7-xylosyl paclitaxel, is a derivative of the well-known chemotherapeutic agent paclitaxel.[1] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal dynamic reorganization of the microtubule network essential for mitotic and interphase cellular functions.[2] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[1] This document provides detailed information on cancer cell lines sensitive to this compound, quantitative data on its cytotoxic effects, and comprehensive protocols for assessing cellular responses to this compound.
Cell Line Sensitivity
This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined for several cell lines using the sulforhodamine B (SRB) assay after a 48-hour treatment period.[3] The sensitivity to this compound varies among different cancer types.
Quantitative Data
The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.[3]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Adenocarcinoma | 0.14 |
| A549 | Lung Carcinoma | 1.9 |
| A549/CDDP | Cisplatin-Resistant Lung Carcinoma | 3.1 |
| A2780 | Ovarian Carcinoma | 3.5 |
| HepG2 | Hepatocellular Carcinoma | 3.9 |
| HCT-8 | Ileocecal Adenocarcinoma | > 25 |
Data obtained from experiments using the sulforhodamine B (SRB) assay following 48 hours of treatment.[3]
Mechanism of Action: Apoptosis Induction
In sensitive cell lines, such as the PC-3 human prostate cancer cell line, this compound induces apoptosis through the mitochondrial-dependent pathway.[1] Treatment with the compound leads to a significant mitotic arrest, followed by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.
Experimental Workflow for Determining Cell Line Sensitivity
References
Application Notes: 7-Xylosyltaxol B Microtubule Polymerization Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the effect of 7-Xylosyltaxol B on microtubule polymerization dynamics using an in vitro turbidimetric assay.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[2] Consequently, the tubulin-microtubule system is a key target for anticancer drugs.[1][2] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[3]
Taxanes, such as Paclitaxel (Taxol®), are a prominent class of microtubule-stabilizing agents that bind to the β-tubulin subunit within the microtubule, suppressing its dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[1][2][4] this compound is a derivative of Taxol. This application note details a common method to evaluate its potential as a microtubule-stabilizing agent by monitoring its effect on tubulin polymerization in vitro. The assay is based on the principle that the formation of microtubules from soluble tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340-350 nm.[5][6][7][8]
Data Presentation
The following table is a template for presenting quantitative data obtained from the microtubule polymerization assay. It allows for the clear comparison of key polymerization parameters in the presence of this compound and control compounds.
Table 1: Illustrative Quantitative Analysis of the Effect of this compound on Microtubule Polymerization
| Compound | Concentration (µM) | Vmax (mOD/min) | Lag Time (min) | Max Polymerization (OD340) | % Polymerization vs. Control |
| Vehicle Control (DMSO) | 0.1% | 10.5 ± 0.8 | 8.2 ± 1.1 | 0.25 ± 0.02 | 100% |
| This compound | 0.1 | 15.2 ± 1.2 | 4.5 ± 0.6 | 0.35 ± 0.03 | 140% |
| 1 | 25.8 ± 2.1 | 1.8 ± 0.3 | 0.42 ± 0.04 | 168% | |
| 10 | 35.1 ± 2.5 | < 1 | 0.45 ± 0.04 | 180% | |
| Paclitaxel (Positive Control) | 10 | 38.4 ± 3.0 | < 1 | 0.46 ± 0.03 | 184% |
| Nocodazole (Negative Control) | 10 | 1.2 ± 0.3 | N/A | 0.05 ± 0.01 | 20% |
Data are presented as mean ± standard deviation for n=3 replicates. This is illustrative data and does not represent actual experimental results for this compound.
Experimental Protocol: In Vitro Microtubule Polymerization Assay (Turbidimetric)
This protocol is adapted from standard procedures for monitoring tubulin polymerization.[5][6][8][9] It is designed for a 96-well plate format suitable for use with a temperature-controlled microplate spectrophotometer.
Materials and Reagents
-
Lyophilized Tubulin (>99% pure, porcine or bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[6][8]
-
GTP Stock Solution (100 mM in sterile water)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Paclitaxel (positive control, stock in DMSO)[6]
-
Nocodazole (negative control, stock in DMSO)[5]
-
DMSO (vehicle control)
-
Sterile, pre-chilled microcentrifuge tubes and pipette tips
-
Temperature-controlled microplate spectrophotometer capable of reading absorbance at 340 nm or 350 nm[5]
Reagent Preparation
-
Tubulin Polymerization Buffer (TPB): Prepare General Tubulin Buffer containing 10% glycerol. Keep on ice.
-
GTP Supplemented Buffer (TPB-GTP): On the day of the experiment, supplement the required volume of TPB with GTP to a final concentration of 1 mM. For example, add 10 µL of 100 mM GTP stock to 990 µL of TPB. Keep on ice.[6][8]
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin with ice-cold TPB (without GTP) to a final concentration of 4 mg/mL. Gently resuspend and keep on ice. Do not vortex. Use within one hour of reconstitution.[7]
-
Test Compound Dilutions: Prepare a series of 10x concentrated solutions of this compound and control compounds (Paclitaxel, Nocodazole) in room temperature TPB-GTP.[6] The final DMSO concentration in the assay should not exceed 1-2%.[5]
Assay Procedure
-
Pre-warm the Spectrophotometer: Set the microplate reader to 37°C.[6][7]
-
Prepare Reaction Mix: On ice, prepare the master reaction mix. For each reaction, you will need 90 µL of tubulin solution (final concentration 3 mg/mL) and 10 µL of the 10x test compound. A typical setup would be:
-
Tubulin Solution: Mix the 4 mg/mL tubulin stock with ice-cold TPB-GTP to achieve a final concentration of ~3.33 mg/mL (this will be diluted to 3 mg/mL upon adding the test compound).
-
-
Assemble Reactions:
-
Pipette 90 µL of the ice-cold tubulin solution into the appropriate wells of the pre-chilled 96-well plate.
-
Carefully add 10 µL of the 10x test compound dilutions (this compound, Paclitaxel, Nocodazole) or vehicle (TPB-GTP with DMSO) to the corresponding wells. The total volume should be 100 µL per well.[8][9]
-
Ensure to run each condition in duplicate or triplicate to ensure data accuracy.[5]
-
-
Initiate Polymerization and Data Acquisition:
Data Analysis
-
Plot Data: For each condition, plot the absorbance (OD340) as a function of time (minutes). This will generate polymerization curves.
-
Determine Key Parameters:
-
Lag Time: The time before a significant increase in absorbance is observed, corresponding to the nucleation phase.
-
Vmax (Maximum Rate): The steepest slope of the polymerization curve, representing the elongation phase. This can be calculated from the linear portion of the curve.
-
Max Polymerization: The maximum absorbance value reached at the plateau, corresponding to the steady-state equilibrium.[6]
-
-
Compare Results: Compare the parameters obtained for this compound with the vehicle control. A shorter lag time, increased Vmax, and higher maximum polymerization are indicative of a microtubule-stabilizing agent.[6][10]
Visualizations
Signaling Pathway & Mechanism
The binding of a stabilizing agent like a taxane to β-tubulin within the microtubule polymer enhances the stability of lateral contacts between protofilaments. This shifts the equilibrium from soluble tubulin dimers towards the polymerized microtubule state, suppressing dynamic instability.
Caption: Mechanism of microtubule stabilization by this compound.
Experimental Workflow
The following diagram outlines the key steps of the in vitro microtubule polymerization assay.
Caption: Workflow for the in vitro microtubule polymerization assay.
References
- 1. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the mechanism of microtubule stabilization by Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. abscience.com.tw [abscience.com.tw]
- 8. Tubulin polymerization assay [bio-protocol.org]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxanim.com [maxanim.com]
Application Notes and Protocols for In Vivo Xenograft Models in "7-Xylosyltaxol B" Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the therapeutic efficacy of "7-Xylosyltaxol B," a derivative of the well-established anti-cancer agent paclitaxel.
Introduction
"this compound" is a novel taxane derivative with a mechanism of action rooted in the disruption of microtubule dynamics, a critical process for cell division. Like its parent compound, paclitaxel, it is presumed to bind to tubulin, thereby inhibiting the disassembly of microtubules. This action leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[1][2] A structurally related compound, 10-deacetyl-7-xylosylpaclitaxel, has been demonstrated to promote apoptosis by modulating the expression of key regulatory proteins; it up-regulates pro-apoptotic proteins such as Bax and Bad, while down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-XL.[3][4] This modulation results in the disruption of the mitochondrial membrane and the activation of caspase-9, a key initiator of the apoptotic cascade.[3][4] Given these characteristics, in vivo xenograft models are indispensable for evaluating the anti-tumor activity and therapeutic potential of "this compound" in a setting that mimics the human tumor microenvironment.[5][6]
Applications
-
Efficacy Assessment: Quantify the anti-tumor activity of "this compound" by measuring tumor growth inhibition and regression in various cancer models.[5]
-
Dose-Response Evaluation: Determine the optimal therapeutic dose and dosing schedule for "this compound" to maximize efficacy while minimizing toxicity.
-
Pharmacodynamic Analysis: Investigate the molecular and cellular effects of "this compound" on tumor tissue in vivo.
-
Comparative Studies: Benchmark the efficacy of "this compound" against standard-of-care chemotherapeutic agents, such as paclitaxel or docetaxel.
Experimental Protocols
1. Cell Line Selection and Culture
A critical first step is the selection of appropriate human cancer cell lines for the xenograft model. The choice of cell line should be guided by the intended clinical application of "this compound." Taxane-sensitive cell lines are recommended for initial efficacy studies.
Table 1: Recommended Human Cancer Cell Lines for Xenograft Models
| Cell Line | Cancer Type | Rationale for Selection |
| PC-3 | Prostate Cancer | Demonstrated sensitivity to taxane derivatives.[3][4] |
| MCF-7 | Breast Cancer | Commonly used in breast cancer research and known to be responsive to taxanes.[1] |
| A549 | Lung Cancer | A standard model for non-small cell lung cancer studies.[1] |
| HCT-116 | Colon Cancer | A well-characterized colon cancer cell line used in xenograft studies with taxanes.[7] |
| SK-OV-3 | Ovarian Cancer | Relevant for studying therapies targeting ovarian cancer.[7] |
Protocol 1.1: Cell Culture
-
Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
Regularly test the cells for mycoplasma contamination.
2. In Vivo Xenograft Model Establishment
The use of immunodeficient mice is essential for preventing the rejection of human tumor cells.[8]
Protocol 2.1: Animal Selection and Handling
-
Utilize immunodeficient mouse strains such as Athymic Nude (nu/nu) or NOD-scid mice, aged 4-6 weeks.[8][9]
-
Acclimatize the animals for at least one week before the start of the experiment.
-
House the animals in a specific pathogen-free environment with sterile bedding, food, and water.
-
All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Protocol 2.2: Tumor Cell Implantation (Subcutaneous Model)
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the animals for tumor growth.
3. "this compound" Efficacy Testing
Once the tumors reach a palpable size (e.g., 100-200 mm³), the efficacy study can commence.
Protocol 3.1: Animal Grouping and Treatment
-
Randomize the tumor-bearing mice into treatment and control groups (n=8-10 mice per group).
-
Prepare "this compound" in a suitable vehicle (e.g., a solution of DMSO, PEG300, and Tween 80).
-
Administer "this compound" to the treatment groups via an appropriate route (e.g., intravenous or intraperitoneal injection) at predetermined doses and schedules.
-
Administer the vehicle alone to the control group.
-
Include a positive control group treated with a standard-of-care taxane, such as paclitaxel.
Protocol 3.2: Monitoring and Data Collection
-
Measure the tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10]
-
Monitor the body weight of the animals twice weekly as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress or toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Table 2: Example Dosing and Monitoring Schedule
| Day | Activity |
| 0 | Randomize animals into groups. Begin treatment. Measure initial tumor volume and body weight. |
| 2, 4, 6, 8 | Administer treatment according to the predetermined schedule. |
| 3, 7, 10, 14, 17, 21 | Measure tumor volume and body weight. |
| 21 | End of study. Euthanize animals, excise and weigh tumors. |
4. Data Analysis and Interpretation
The primary endpoint of the study is typically tumor growth inhibition (TGI).
Table 3: Key Efficacy Endpoints and Calculations
| Endpoint | Calculation | Interpretation |
| Tumor Growth Inhibition (TGI) | % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group. | A higher TGI value indicates greater anti-tumor efficacy. |
| Tumor Regression | A decrease in tumor volume from the initial measurement. | Indicates a strong therapeutic response. |
| Body Weight Change | Percentage change in body weight over the course of the study. | Significant weight loss may indicate drug toxicity. |
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Experimental workflow for xenograft efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xenograft.org [xenograft.org]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic cure against human tumor xenografts in nude mice by a microtubule stabilization agent, fludelone, via parenteral or oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 10. academic.oup.com [academic.oup.com]
Formulation of 7-Xylosyltaxol B for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo administration of 7-Xylosyltaxol B, a paclitaxel derivative with demonstrated anti-tumor activity. Due to its poor aqueous solubility, appropriate formulation is critical for achieving desired therapeutic concentrations in preclinical research. This document outlines several formulation strategies, detailed experimental protocols for administration, and information on the compound's mechanism of action.
Compound Information
Synonyms: 10-Deacetyl-7-xylosyl paclitaxel, 7-xylosyl-10-Deacetylpaclitaxel B.[1] Mechanism of Action: this compound, like other taxanes, is a microtubule-stabilizing agent. It inhibits the disassembly of microtubules, leading to mitotic arrest in cancer cells. This arrest subsequently induces apoptosis (programmed cell death) through the mitochondrial-dependent pathway. This involves the upregulation of pro-apoptotic proteins (Bax, Bad) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL), which leads to a disruption of the mitochondrial membrane potential and activation of caspase-9, a key initiator of the caspase cascade.[1][2][3][4]
Solubility and Formulation Strategies
This compound is a lipophilic compound with poor water solubility, a common challenge for taxane derivatives.[5][6] Effective in vivo studies require formulations that can solubilize the compound and maintain its stability for administration.
Solubility Profile:
-
Soluble in: Dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform.[7]
-
A reported solubility in DMSO is 100 mg/mL (105.93 mM).[1][4]
Formulation Approaches for Poorly Soluble Drugs: Given its properties, several formulation strategies can be employed for this compound:
-
Co-solvent Systems: These are simple mixtures of a primary solvent (like DMSO) in which the drug is soluble, with other vehicles that improve tolerability and administration volume.
-
Surfactant-based Formulations: Using surfactants like Tween 80 can help to create stable emulsions or micellar solutions that keep the drug dispersed in an aqueous medium.
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][6][8] This can enhance the oral bioavailability of lipophilic drugs.
-
Cyclodextrin Complexation: Molecules like sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate the hydrophobic drug, increasing its aqueous solubility.
Quantitative Data: Example Formulations
The following tables summarize example formulations for "10-Deacetyl-7-xylosyl paclitaxel" (a synonym for this compound) that have been described for in vivo use. Researchers should note that these are starting points, and optimization may be necessary depending on the specific experimental conditions and animal model.
Table 1: Co-Solvent/Surfactant Formulations for Administration
| Formulation ID | Component 1 | Component 2 | Component 3 | Component 4 | Final Drug Concentration (Target) | Administration Route | Source |
| F1 | DMSO | PEG300 | Tween 80 | ddH₂O | ≥ 5 mg/mL | Oral | [1][4] |
| F2 | DMSO | PEG300 | Tween 80 | Saline | ≥ 2.5 mg/mL | Not Specified | [2] |
| F3 | DMSO | Corn Oil | - | - | ≥ 0.6 mg/mL | Oral | [1][4] |
| F4 | DMSO | 20% SBE-β-CD in Saline | - | - | ≥ 2.5 mg/mL | Not Specified | [2] |
Table 2: Component Ratios for Formulations in Table 1
| Formulation ID | Ratio of Components (v/v) | Preparation Note |
| F1 | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Add components sequentially and mix until clear. Use immediately. |
| F2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Add components sequentially and mix until clear. |
| F3 | 5% DMSO, 95% Corn Oil | Mix until uniform. Use immediately. |
| F4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Mix until uniform. |
Experimental Protocols
Safety Precaution: Handle this compound and all solvents in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of Co-Solvent/Surfactant Formulation (F1)
Objective: To prepare a 5 mg/mL solution of this compound for oral administration.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[1][4] Ensure it is fully dissolved.
-
Vehicle Preparation: In a sterile tube, prepare the final vehicle by mixing PEG300, Tween 80, and ddH₂O in the appropriate ratios. For a final volume of 1 mL, this would be 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of ddH₂O.
-
Final Formulation: To prepare a 1 mL working solution at 5 mg/mL, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Final Dilution: Add 500 µL of ddH₂O to bring the total volume to 1 mL. Mix thoroughly.
-
Use Immediately: This formulation should be prepared fresh and used immediately for optimal results.[1]
Protocol 2: Administration via Oral Gavage in Mice
Objective: To administer a precise volume of the formulated this compound directly into the stomach of a mouse.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Gavage needle (18-20 gauge, 1.5 inches long with a rounded tip for mice).[9]
-
Animal scale
Procedure:
-
Animal Weighing: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[1][9] For a 20g mouse, the maximum volume is 0.2 mL.
-
Needle Measurement: Measure the gavage needle length from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation.[10] Mark the needle if necessary.
-
Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head. The head and body should be held in a vertical position to straighten the esophagus.[11]
-
Needle Insertion: Gently insert the gavage needle into the mouth, directing it over the tongue and into the pharynx. The needle should slide easily down the esophagus with minimal pressure; allow the mouse's swallowing reflex to help guide it.[10][1] Do not force the needle. If resistance is met or the animal gasps, withdraw and try again.[10]
-
Compound Administration: Once the needle is correctly placed, slowly and smoothly administer the compound.[11]
-
Needle Removal: After administration, gently remove the needle along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for several minutes for any signs of distress or labored breathing.[9]
Protocol 3: Administration via Intravenous (Tail Vein) Injection in Mice
Objective: To administer the formulated this compound directly into the systemic circulation. Note: This requires a formulation that is fully solubilized and safe for intravenous injection. Formulations with high concentrations of DMSO or oils are generally not suitable. A formulation like F4 using SBE-β-CD would be more appropriate.
Materials:
-
Appropriate sterile formulation of this compound
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warm water bath)
-
26-30 gauge needle with a 1 mL syringe.[2]
-
Antiseptic solution (e.g., 70% ethanol)
-
Gauze pads
Procedure:
-
Animal Preparation: Place the mouse in a restraining device. To dilate the tail veins, warm the tail using a heat lamp or by immersing it in warm water (30-35 °C) for a short period.[12]
-
Vein Identification: The two lateral tail veins are the primary sites for injection.[2]
-
Site Disinfection: Clean the tail with an antiseptic solution.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle, starting towards the distal end of the tail.[2] A successful insertion may be indicated by a blood "flash" into the needle hub.
-
Compound Administration: Inject the solution slowly and steadily. The maximum recommended bolus injection volume is 5 mL/kg.[13] If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection: After injecting, withdraw the needle and apply gentle pressure to the site with a gauze pad to stop any bleeding.[2]
-
Monitoring: Monitor the animal for any adverse reactions before returning it to its cage.
Visualizations
Signaling Pathway
Caption: Apoptotic signaling pathway induced by this compound.
Experimental Workflow
Caption: General workflow for formulation and in vivo administration.
References
- 1. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 2. research.vt.edu [research.vt.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. One moment, please... [ajphr.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Apoptosis Induction by 7-Xylosyltaxol B
Disclaimer: The following application notes and protocols are based on the established mechanisms of paclitaxel (Taxol), a closely related taxane compound. Currently, there is limited specific data available in the public domain regarding the apoptosis induction pathway of "7-Xylosyltaxol B." It is presumed that as a taxane derivative, its mechanism of action will be largely analogous to that of paclitaxel. Researchers should validate these protocols and pathways for this compound in their specific experimental settings.
Introduction
This compound belongs to the taxane family of diterpenoids, which are widely recognized for their potent anticancer properties. The principal mechanism of action for taxanes, like the well-studied compound paclitaxel, involves the stabilization of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequently induces programmed cell death, or apoptosis.[1][2][3] This document provides an overview of the putative apoptosis induction pathway by this compound and detailed protocols for its investigation.
Apoptosis Induction Pathway
The apoptotic cascade initiated by taxanes is a complex process involving multiple signaling pathways. The primary event is the stabilization of microtubules, which disrupts the mitotic spindle and halts cell division.[2][3] This arrest triggers a series of downstream events, ultimately leading to the activation of caspases, the executioners of apoptosis.
Two primary pathways are implicated in taxane-induced apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Intrinsic Pathway:
-
Microtubule Stabilization: this compound binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.
-
Mitotic Arrest: The stabilized microtubules lead to a prolonged G2/M phase arrest.[1][2]
-
Bcl-2 Family Regulation: The cell cycle arrest leads to an imbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. Specifically, an upregulation of Bax and downregulation of Bcl-2 is observed.[2][4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio results in the permeabilization of the mitochondrial outer membrane.[4]
-
Cytochrome c Release: This leads to the release of cytochrome c from the mitochondria into the cytosol.[2][4]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[4]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[2][4]
Extrinsic Pathway:
While the intrinsic pathway is considered the primary route, some studies suggest the involvement of the extrinsic pathway in taxane-induced apoptosis. This pathway is initiated by the activation of death receptors on the cell surface. Paclitaxel has been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway.[5]
Other Involved Signaling Pathways:
-
p53: In some cell types, the tumor suppressor protein p53 can be upregulated in response to taxane treatment, contributing to the apoptotic response.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the JNK and ERK pathways, has been implicated in paclitaxel-induced apoptosis.[6][7]
-
PI3K/Akt Pathway: Inhibition of the pro-survival PI3K/Akt signaling pathway can contribute to the apoptotic effects of paclitaxel.[6][8]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies on paclitaxel-induced apoptosis. These values should be considered as a reference and may vary depending on the cell line, concentration of this compound, and duration of treatment.
Table 1: Cell Viability and Apoptosis Induction
| Parameter | Cell Line | Concentration (nM) | Time (h) | Result | Reference |
| Cell Viability (MTT Assay) | CHMm | 0.01, 0.1, 1 | 24 | Dose-dependent decrease in viability | [2] |
| MCF-7 | 50-500 | 24, 48 | Significant decrease in survival rate | [5] | |
| Apoptotic Cells (Annexin V/PI) | CHMm | 0.1, 1 | 24 | Dose-dependent increase in apoptotic cells | [2] |
| AGS | 20 | 24, 48 | Time-dependent increase in early and late apoptotic cells | [4] | |
| Sub-G1 Phase (Flow Cytometry) | MCF-7, MDA-MB-231 | Not specified | Time-dependent | Accumulation of cells in sub-G1 phase | [1] |
| HNSCC cell lines | 50 | 24 | Significant increase in sub-G1 fraction | [5] |
Table 2: Protein Expression Changes in Apoptosis
| Protein | Cell Line | Treatment | Change | Reference |
| Bcl-2 | CHMm | Paclitaxel (24h) | Downregulated | [2] |
| Bax | CHMm | Paclitaxel (24h) | Upregulated | [2] |
| Cytochrome c (cytosolic) | CHMm | Paclitaxel (24h) | Upregulated | [2] |
| Cleaved Caspase-3 | CHMm | Paclitaxel (24h) | Upregulated | [2] |
| Cleaved Caspase-9 | HNSCC | Paclitaxel | Activated | [5] |
| Cleaved Caspase-8 | HNSCC | Paclitaxel | Activated | [5] |
| p-AKT (Thr308 & Ser473) | MCF-7 | Paclitaxel | Downregulated | [8] |
| p21WAF1/CIP1 | MCF-7, MDA-MB-231 | Taxol | Upregulated | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[9]
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptotic proteins following treatment with this compound.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: General workflow for investigating this compound-induced apoptosis.
References
- 1. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol Induces Apoptosis in Cortical Neurons by a Mechanism Independent of Bcl-2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Investigating 7-Xylosyltaxol B in Combination Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 7-Xylosyltaxol B is a derivative of paclitaxel. As of the current date, publicly available research specifically detailing the use of this compound in combination with other chemotherapy agents is limited. The following application notes and protocols are based on the well-established principles of taxane combination therapy, primarily using paclitaxel and docetaxel as exemplars. These guidelines are intended to provide a framework for the preclinical evaluation of this compound in combination regimens.
Introduction to this compound and Combination Therapy
This compound belongs to the taxane family of anticancer agents. Taxanes, including the widely used paclitaxel and docetaxel, exert their cytotoxic effects by promoting the assembly of microtubules and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2]
The rationale for using taxanes in combination with other chemotherapeutic agents is to achieve synergistic or additive antitumor effects, overcome drug resistance, and potentially reduce dose-limiting toxicities. Effective combination strategies often involve drugs with different mechanisms of action and non-overlapping toxicities.
This document provides an overview of the principles and methodologies for evaluating the in vitro efficacy of this compound in combination with other anticancer drugs.
Data Presentation: Preclinical Data for Taxane Combinations
The following tables summarize representative preclinical data for paclitaxel and docetaxel in combination with other chemotherapy agents. This data can serve as a reference for designing and interpreting experiments with this compound.
Table 1: In Vitro Cytotoxicity of Paclitaxel in Combination with Doxorubicin
| Cell Line | Drug Combination (Molar Ratio) | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Synergy/Antagonism | Reference |
| 4T1 (Breast Cancer) | Paclitaxel + Doxorubicin (1:5) | - | - | < 1 | Synergy | [3] |
| 4T1 (Breast Cancer) | Paclitaxel + Doxorubicin (3:3) | - | - | < 1 | Synergy | [3] |
| 4T1 (Breast Cancer) | Paclitaxel + Doxorubicin (5:1) | - | - | < 1 | Synergy | [3] |
| B16 (Melanoma) | Paclitaxel + Doxorubicin (1:5) | - | - | > 1 | Antagonism | [4] |
| B16 (Melanoma) | Paclitaxel + Doxorubicin (3:3) | - | - | < 1 | Synergy | [4] |
| B16 (Melanoma) | Paclitaxel + Doxorubicin (5:1) | - | - | < 1 | Synergy | [4] |
Table 2: In Vitro Growth Inhibition of Paclitaxel and Carboplatin Combinations in Ovarian Cancer Cell Lines
| Cell Line | Single Agent Growth Inhibition (%) | Combination Growth Inhibition (%) | Additive Effect of 1,25-D3 (%) | Reference |
| UT-OV-1 | Paclitaxel: 44% | Paclitaxel + Carboplatin: 56% | 12% | [5] |
| UT-OV-3B | 1,25-D3: 23% | Paclitaxel + Carboplatin: 33% | 20% | [5] |
| UT-OV-4 | 1,25-D3: 28% | Paclitaxel + Carboplatin: 47% | 21% | [5] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound alone and in combination with other agents.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and combination agent(s)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination agent, and the combination of both for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each agent and the combination. Analyze the data for synergy using methods such as the Combination Index (CI) by Chou-Talalay.
Apoptosis Detection by Western Blot
This protocol is used to investigate the molecular mechanisms of cell death induced by this compound combination therapy, specifically focusing on apoptosis.
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway. Key markers include cleaved caspases and members of the Bcl-2 family.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells using an appropriate lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptotic markers of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the apoptotic proteins.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in combination therapy.
Caption: Taxane-induced apoptosis signaling pathway.
References
- 1. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Codelivery of Doxorubicin and Paclitaxel by Cross-Linked Multilamellar Liposome Enables Synergistic Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paclitaxel, Carboplatin and 1,25-D3 Inhibit Proliferation of Ovarian Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
Developing "7-Xylosyltaxol B" as a Novel Anticancer Drug: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of 7-Xylosyltaxol B, a promising paclitaxel derivative with potent anticancer activity. This document details its mechanism of action, summarizes its cytotoxic effects against various cancer cell lines, and provides detailed protocols for key experimental procedures.
Introduction
This compound, also known as 7-Xylosyl-10-deacetyltaxol B, is a natural taxane derivative isolated from plants of the Taxus genus, such as Taxus cuspidata.[1] As a member of the taxane family of anticancer agents, its mechanism of action is primarily attributed to its ability to stabilize microtubules, leading to cell cycle arrest and the induction of apoptosis.[2] Emerging research indicates that this compound exhibits significant antitumor activity, including against S180 sarcoma, positioning it as a compelling candidate for further development as a novel anticancer therapeutic.[1]
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism that culminates in programmed cell death.
-
Microtubule Stabilization: Similar to its parent compound, paclitaxel, this compound binds to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its dynamic disassembly.[2] The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.
-
Mitotic Arrest: The stabilization of microtubules leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, an event known as mitotic arrest.[3] This sustained arrest prevents cancer cells from completing cell division.
-
Induction of Apoptosis via the Mitochondrial Pathway: The prolonged mitotic arrest triggers the intrinsic, or mitochondrial, pathway of apoptosis. In human prostate cancer cells (PC-3), this compound has been shown to up-regulate the expression of pro-apoptotic Bcl-2 family proteins, such as Bax and Bad, while down-regulating the expression of anti-apoptotic members like Bcl-2 and Bcl-XL.[3] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9, an initiator caspase.[3] Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3 and -6, which dismantle the cell, leading to apoptosis.
Data Presentation
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.9 |
| A2780 | Ovarian Cancer | 3.5 |
| SW480 | Colon Adenocarcinoma | 20 |
Data sourced from publicly available information.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest (e.g., A549, A2780, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells treated with this compound and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and suspension cells from the treatment and control groups. For adherent cells, use trypsin and collect the detached cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Apoptosis Analysis by Western Blotting
This protocol details the detection of key apoptosis-related proteins in cancer cells treated with this compound.
Materials:
-
Treated and control cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bad, anti-Bcl-2, anti-Bcl-XL, anti-cleaved caspase-9, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands to quantify changes in protein expression levels relative to the loading control.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
Application Notes and Protocols for 7-Xylosyltaxol B Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyltaxol B, a derivative of the potent anticancer agent paclitaxel, presents a promising therapeutic candidate. Like other taxanes, its efficacy is often limited by poor aqueous solubility and potential side effects. The development of effective drug delivery systems is therefore crucial to enhance its therapeutic index. This document provides an overview of common nanoparticle-based drug delivery strategies—polymeric micelles, liposomes, and polymer-based nanoparticles—that can be adapted for this compound.
Disclaimer: Specific experimental data for drug delivery systems encapsulating this compound is limited in publicly available literature. The following protocols and data are based on established methods for paclitaxel and other taxane derivatives. Researchers should consider these as a starting point and optimize the parameters for this compound.
Mechanism of Action: Microtubule Stabilization
This compound, as a taxane derivative, is expected to share the same mechanism of action as paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.
Caption: Proposed mechanism of action for this compound.
Drug Delivery Systems: A Comparative Overview
The encapsulation of hydrophobic drugs like this compound into nanoparticle-based delivery systems can improve their solubility, stability, and pharmacokinetic profiles, potentially leading to enhanced efficacy and reduced side effects.[1]
| Delivery System | Core Components | Key Advantages | Typical Size Range (nm) |
| Polymeric Micelles | Amphiphilic block copolymers (e.g., PEG-PLA, PEG-PCL) | Small size, ease of preparation, can solubilize highly hydrophobic drugs.[2][3][4] | 10 - 100 |
| Liposomes | Phospholipids (e.g., DSPC, DPPC), Cholesterol | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.[5] | 80 - 200 |
| Polymer-based Nanoparticles | Biodegradable polymers (e.g., PLGA, PLA) | Sustained drug release, potential for surface modification for targeting. | 100 - 300 |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of drug delivery systems for hydrophobic drugs like this compound.
Polymeric Micelle Formulation
Principle: Amphiphilic block copolymers self-assemble in an aqueous solution to form micelles, with a hydrophobic core that can encapsulate this compound and a hydrophilic shell that provides stability and biocompatibility.
Caption: Workflow for polymeric micelle preparation.
Protocol: Thin-Film Hydration Method
-
Dissolution: Dissolve the amphiphilic block copolymer (e.g., mPEG-PLA) and this compound in a suitable organic solvent (e.g., acetonitrile, chloroform) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform drug-polymer film on the flask wall.
-
Hydration: Hydrate the film with a pre-warmed aqueous solution (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation.
-
Purification: Remove any non-encapsulated drug by filtration or dialysis.
-
Characterization: Analyze the resulting micelle solution for particle size, polydispersity index (PDI), zeta potential, drug loading (DL), and encapsulation efficiency (EE).
Quantitative Data for Paclitaxel-Loaded Polymeric Micelles (for reference)
| Polymer | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| mPEG-PLA | 5 - 15 | 70 - 95 | 20 - 80 | -5 to +5 |
| mPEG-PCL | 8 - 20 | 80 - 98 | 30 - 100 | -8 to +2 |
Liposome Formulation
Principle: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane.
Caption: Workflow for liposome preparation.
Protocol: Thin-Film Hydration with Extrusion
-
Lipid Dissolution: Dissolve lipids (e.g., DSPC and cholesterol) and this compound in an organic solvent mixture (e.g., chloroform:methanol).
-
Film Preparation: Create a thin lipid film by evaporating the solvent under reduced pressure.
-
Hydration: Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of defined pore size to produce small unilamellar vesicles (SUVs).
-
Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterization: Determine particle size, PDI, zeta potential, DL, and EE. A practical liposomal formulation for taxanes has been developed using a mixture of polyethoxylated castor oil and ethanol containing phosphate buffered saline as a solvent for the inner core of the liposomes.[6]
Quantitative Data for Paclitaxel-Loaded Liposomes (for reference)
| Lipid Composition | Drug Loading (mol%) | Encapsulation Efficiency (%) | Particle Size (nm) |
| DSPC/Cholesterol | 1 - 5 | > 90 | 100 - 150 |
| DPPC/Cholesterol/DSPE-PEG | 2 - 8 | > 95 | 80 - 120 |
Polymer-based Nanoparticle Formulation
Principle: Biodegradable polymers like PLGA can be used to form a matrix-type nanoparticle where the drug is dispersed throughout the polymer.
Caption: Workflow for polymer-based nanoparticle preparation.
Protocol: Emulsion-Solvent Evaporation Method
-
Organic Phase: Dissolve PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation and wash them multiple times with deionized water to remove excess surfactant.
-
Lyophilization: Lyophilize the nanoparticles for long-term storage.
-
Characterization: Analyze the physicochemical properties of the nanoparticles.
Quantitative Data for Paclitaxel-Loaded PLGA Nanoparticles (for reference)
| PLGA (MW, LA:GA ratio) | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) |
| 20 kDa, 50:50 | 2 - 10 | 60 - 90 | 150 - 250 |
| 50 kDa, 75:25 | 5 - 15 | 70 - 95 | 200 - 300 |
In Vitro Drug Release Studies
Principle: To evaluate the release kinetics of this compound from the delivery system under physiological conditions.
Protocol: Dialysis Method
-
Preparation: Place a known amount of the this compound-loaded formulation into a dialysis bag with a specific molecular weight cut-off.
-
Incubation: Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 with a small amount of Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Analysis: Quantify the concentration of released this compound in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Conclusion
The development of advanced drug delivery systems for this compound holds the potential to significantly improve its therapeutic outcome. The protocols and comparative data presented here for polymeric micelles, liposomes, and polymer-based nanoparticles provide a foundational framework for researchers to initiate formulation development. It is imperative to conduct thorough characterization and optimization for any formulation specific to this compound to ensure safety and efficacy.
References
- 1. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Polymeric Micelles for Drug Delivery Applications [mdpi.com]
- 4. Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Quantifying 7-Xylosyltaxol B in Biological Samples: An Application Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the quantification of 7-Xylosyltaxol B in biological samples. This guide includes established methodologies, data presentation formats, and visual workflows to facilitate the implementation of this analysis in a laboratory setting.
This compound, also known as 7-xylosyl-10-deacetylpaclitaxel B, is a derivative of paclitaxel, a potent anti-cancer agent. Like other taxanes, its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Accurate quantification of this compound in biological matrices is critical for pharmacokinetic studies, dose-response evaluations, and overall drug development.
Application Notes
This section provides an overview of the analytical methods and key considerations for the quantification of this compound.
Principle of the Method:
The most robust and widely accepted method for the quantification of taxanes, including this compound, in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and a wide dynamic range, making it ideal for detecting low concentrations of the analyte in complex matrices such as plasma, serum, and tissue homogenates.
Key Experimental Considerations:
-
Sample Preparation: Efficient extraction of this compound from the biological matrix is crucial for accurate quantification. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on the sample volume, required limit of quantification, and laboratory resources.
-
Internal Standard (IS): The use of a suitable internal standard is essential to correct for variations in sample processing and instrument response. An ideal IS would be a stable isotope-labeled version of this compound. Alternatively, a structurally similar compound with comparable chromatographic and mass spectrometric behavior, such as another taxane derivative (e.g., docetaxel or paclitaxel), can be used.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate this compound from endogenous matrix components and other metabolites. A C18 column is a common choice, with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring one or more of its characteristic product ions after fragmentation. This highly selective detection method minimizes interference from other compounds in the sample.
-
Method Validation: A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound in rat plasma, adapted from established methods for similar taxanes.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., docetaxel in methanol) to each plasma sample, except for the blank matrix samples.
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction Solvent Addition: Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether) to each tube.
-
Extraction: Vortex the samples vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
LC Parameters:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 20% B
-
2.6-3.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: To be determined by direct infusion of a standard solution. The precursor ion will be the [M+H]+ or [M+Na]+ adduct. Product ions will be determined from the fragmentation pattern.
-
Internal Standard (e.g., Docetaxel): Precursor ion m/z 808.4 -> Product ion m/z 527.2
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.1 - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2 to 7.8% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | 92 - 105% |
Table 2: Pharmacokinetic Parameters of 7-Xylosyl-10-deacetylpaclitaxel in Rats (Intravenous Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1580 ± 210 |
| T½ | hours | 2.8 ± 0.5 |
| AUC(0-t) | ng·h/mL | 3450 ± 420 |
| AUC(0-∞) | ng·h/mL | 3580 ± 450 |
| Cl | L/h/kg | 0.56 ± 0.08 |
| Vd | L/kg | 2.1 ± 0.3 |
Table 3: Comparative Pharmacokinetics of Taxanes
| Compound | Species | Administration Route | T½ (hours) | Clearance (L/h/kg) |
| 7-Xylosyl-10-deacetylpaclitaxel | Rat | IV | 2.8 | 0.56 |
| Paclitaxel | Human | IV | 3.0 - 52.7 | 0.17 - 0.43 |
| Docetaxel | Human | IV | 11.1 | 0.34 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Application Notes and Protocols for Overcoming Paclitaxel Resistance
Topic: "7-Xylosyltaxol B" for Overcoming Paclitaxel Resistance
Initial Research Findings:
A comprehensive review of publicly available scientific literature and research databases did not yield specific studies, quantitative data, or detailed experimental protocols directly investigating the use of "this compound" for overcoming paclitaxel resistance. The information available primarily focuses on "7-xylosyltaxol" (also known as 7-Xylosylpaclitaxel), a derivative of paclitaxel, in broader contexts.
Therefore, while we cannot provide specific application notes for "this compound," we have compiled a detailed resource on the well-documented mechanisms of paclitaxel resistance and general strategies that researchers are employing to overcome this significant challenge in cancer chemotherapy. This document is intended to serve as a valuable guide for researchers and drug development professionals working in this area.
Understanding Paclitaxel Resistance: Key Mechanisms
Paclitaxel, a potent anti-cancer agent, functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[1] However, cancer cells can develop resistance to paclitaxel through various mechanisms, which significantly limits its clinical efficacy.[2] These resistance mechanisms are multifaceted and often involve one or more of the following:
-
Overexpression of Drug Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[3] These pumps actively transport paclitaxel out of the cell, reducing its intracellular concentration and thus its cytotoxic effect.[3]
-
Alterations in Tubulin and Microtubules: Mutations in the β-tubulin gene, the direct target of paclitaxel, can alter the drug's binding site, leading to reduced affinity.[4] Changes in the expression of different tubulin isotypes or modifications to microtubule dynamics can also contribute to resistance.[4]
-
Dysregulation of Apoptotic Pathways: Cancer cells can evade paclitaxel-induced apoptosis by altering the expression of key regulatory proteins. This includes the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and BIM.[5][6][7] A switch from apoptotic to autophagic cell death has also been observed in paclitaxel-resistant cells.[6][7]
-
Activation of Pro-Survival Signaling Pathways: Various signaling pathways can be hyperactivated in resistant cells, promoting cell survival and proliferation despite paclitaxel treatment. These include the NF-κB, MAPK, and Wnt/β-catenin signaling pathways.[1][8][9]
Quantitative Data: Paclitaxel IC50 Values in Sensitive and Resistant Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes representative IC50 values for paclitaxel in various breast cancer cell lines, highlighting the significant increase in resistance observed in paclitaxel-resistant sublines.
| Cell Line | Phenotype | Paclitaxel IC50 (nM) | Reference |
| MCF-7 | Paclitaxel-Sensitive (Parental) | 3.5 µM | [10] |
| MCF-7/paclitaxel | Paclitaxel-Resistant | 57.8-fold greater resistance than parental | [8] |
| MDA-MB-231 | Paclitaxel-Sensitive (Parental) | 0.3 µM | [10] |
| MDA-MB-231-JYJ | Paclitaxel-Resistant | 0.021 µM (from 0.008 µM in parental) | [11] |
| SK-BR-3 | Paclitaxel-Sensitive (Parental) | 4 µM | [10] |
| BT-474 | Paclitaxel-Sensitive (Parental) | 19 nM | [10] |
| ZR75-1 | Paclitaxel-Sensitive (Parental) | Data Not Specified | [12] |
| ZR75-1 PACR | Paclitaxel-Resistant | 18-170 fold increased resistance | [12] |
| ZR75-1 DOCR | Docetaxel-Resistant | 18-170 fold increased resistance | [12] |
Experimental Protocols for Studying Paclitaxel Resistance
Here are detailed methodologies for key experiments commonly used to investigate paclitaxel resistance.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the IC50 values of chemotherapeutic agents.
a) MTT Assay
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Treat the cells with a range of paclitaxel concentrations and incubate for 48-72 hours.[11][13]
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
b) Sulforhodamine B (SRB) Assay
-
Principle: Measures cell density based on the binding of the SRB dye to cellular proteins.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.[11]
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the bound dye in 10 mM Tris base solution.
-
Measure the absorbance at 565 nm.[11]
-
Western Blotting for Protein Expression Analysis
-
Principle: Used to detect and quantify the expression levels of specific proteins involved in drug resistance, such as P-gp, Bcl-2, caspases, and signaling proteins.
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., P-gp, Bcl-2, cleaved PARP, p-p38) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like actin or GAPDH.[14]
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with paclitaxel for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.[6]
-
b) Caspase Activity Assay
-
Principle: Measures the activity of caspases, which are key executioners of apoptosis.
-
Protocol:
-
Use a commercial caspase-3/7 activity assay kit.[15]
-
Lyse paclitaxel-treated and control cells.
-
Incubate the cell lysates with a luminogenic substrate for caspase-3/7.
-
Measure the luminescence, which is proportional to the caspase activity.
-
Visualizing Paclitaxel Resistance Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to paclitaxel resistance.
Caption: P-glycoprotein mediated paclitaxel efflux from a cancer cell.
Caption: Regulation of apoptosis in response to paclitaxel.
Caption: General experimental workflow for studying paclitaxel resistance.
Strategies to Overcome Paclitaxel Resistance
Based on the mechanisms of resistance, several strategies are being explored to resensitize tumors to paclitaxel:
-
P-glycoprotein Inhibitors: Co-administration of P-gp inhibitors can block the efflux of paclitaxel, thereby increasing its intracellular concentration.
-
Targeting Apoptotic Pathways: Developing drugs that either mimic the function of pro-apoptotic proteins or inhibit anti-apoptotic proteins can help restore the apoptotic response to paclitaxel.
-
Inhibition of Pro-Survival Signaling: Using inhibitors of pathways like NF-κB, MAPK, and Wnt/β-catenin in combination with paclitaxel is a promising approach to counteract resistance.[8][9]
-
Novel Drug Formulations: Nanoparticle-based delivery systems can enhance the solubility and tumor-specific delivery of paclitaxel, potentially bypassing efflux pump-mediated resistance.[15]
-
Development of Novel Taxane Analogs: Synthesizing new taxane derivatives that are less susceptible to resistance mechanisms, such as having a lower affinity for P-gp, is an active area of research.[3]
This document provides a foundational understanding of paclitaxel resistance and the experimental approaches to study it. While specific data on "this compound" is currently lacking, the protocols and pathways described herein are broadly applicable to the investigation of novel compounds aimed at overcoming this clinical challenge.
References
- 1. Paclitaxel resistance is mediated by NF-κB on mesenchymal primary breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Paclitaxel resistance is associated with switch from apoptotic to autophagic cell death in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel resistance is associated with switch from apoptotic to autophagic cell death in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New 2α,5α,10β,14β-tetraacetoxy-4(20),11-taxadiene (SIA) Derivative Overcomes Paclitaxel Resistance by Inhibiting MAPK Signaling and Increasing Paclitaxel Accumulation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Sensitization of breast cancer cells to taxol by inhibition of taxol resistance gene 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming drug-resistance in lung cancer cells by paclitaxel loaded galactoxyloglucan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Arrest Induced by 7-Xylosyltaxol B Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Xylosyltaxol B is a derivative of paclitaxel, a potent anti-cancer agent known to interfere with the normal function of microtubule growth.[1] Like its parent compound, this compound exhibits cytotoxic activity against various cancer cell lines. Its mechanism of action involves the stabilization of microtubules, which disrupts the dynamic process of mitotic spindle formation necessary for cell division.[2][3] This interference leads to an arrest of the cell cycle at the G2/M phase and subsequently induces programmed cell death, or apoptosis.[4][5] Understanding the precise effects of novel taxane derivatives like this compound on the cell cycle is crucial for their development as chemotherapeutic agents.
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[6] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This application note provides a detailed protocol for the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry.
Principle of the Assay
This protocol outlines the steps for treating a cancer cell line (e.g., PC-3 prostate cancer cells) with this compound, harvesting the cells, fixing them to permeabilize the cell membrane, staining the cellular DNA with propidium iodide, and analyzing the cell cycle profile using a flow cytometer. The expected outcome is an accumulation of cells in the G2/M phase of the cell cycle following treatment with this compound, indicative of mitotic arrest.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the flow cytometry analysis.
Table 1: Cell Cycle Distribution of PC-3 Cells Treated with this compound for 24 Hours
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 10 | 55.8 ± 2.5 | 18.1 ± 1.2 | 26.1 ± 2.0 |
| 50 | 35.4 ± 2.8 | 12.3 ± 1.0 | 52.3 ± 3.1 |
| 100 | 20.1 ± 1.9 | 8.7 ± 0.9 | 71.2 ± 4.5 |
Note: The data presented are representative and should be replaced with experimental results. The expected trend is a dose-dependent increase in the percentage of cells in the G2/M phase.
Table 2: Time-Course of G2/M Arrest in PC-3 Cells Treated with 50 nM this compound
| Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 6 | 58.1 ± 2.9 | 19.8 ± 1.6 | 22.1 ± 2.2 |
| 12 | 46.7 ± 3.0 | 15.4 ± 1.3 | 37.9 ± 2.8 |
| 24 | 35.4 ± 2.8 | 12.3 ± 1.0 | 52.3 ± 3.1 |
| 48 | 25.9 ± 2.1 | 9.1 ± 0.8 | 65.0 ± 4.2 |
Note: The data presented are representative and should be replaced with experimental results. The expected trend is a time-dependent increase in the percentage of cells in the G2/M phase.
Experimental Protocols
Materials and Reagents
-
This compound (appropriate stock solution in DMSO)
-
PC-3 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture PC-3 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of the compound used.
Cell Harvesting and Fixation
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
Visualizations
Signaling Pathway
Caption: this compound induces G2/M arrest and apoptosis.
Experimental Workflow
Caption: Workflow for flow cytometry-based cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. med.virginia.edu [med.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Xylosyltaxol B
Welcome to the technical support center for the synthesis of 7-Xylosyltaxol B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound typically involves a multi-step process starting from a suitable paclitaxel precursor, such as Paclitaxel itself or Baccatin III. The core strategy involves the selective protection of the more reactive 2'-hydroxyl group, followed by the glycosylation of the C7-hydroxyl group with a protected xylose donor. The final step is the deprotection of the protecting groups to yield the desired product.
Q2: Why is it necessary to protect the 2'-hydroxyl group before C7-glycosylation?
A2: The 2'-hydroxyl group on the C13 side chain of paclitaxel is more sterically accessible and nucleophilic than the C7-hydroxyl group on the baccatin core. Without protection, glycosylation will preferentially occur at the 2'-position, leading to a low yield of the desired C7-xylosylated product and a mixture of isomers that are difficult to separate.
Q3: What are the common protecting groups for the 2'-hydroxyl group?
A3: Silyl ethers are commonly used protecting groups for the 2'-hydroxyl position due to their ease of installation and selective removal under mild conditions. A frequently used protecting group is the triethylsilyl (TES) group.
Q4: What are the most common xylosyl donors for this reaction?
A4: Activated and protected xylose derivatives are used as glycosyl donors. Common examples include peracetylated xylopyranosyl bromides (a Koenigs-Knorr type donor) or xylopyranosyl trichloroacetimidates. These donors are activated by appropriate promoters or Lewis acids to facilitate the glycosylation reaction.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction progress. By comparing the reaction mixture to the starting material and a reference standard (if available), you can determine the extent of conversion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive catalyst or promoter.2. Poor quality of reagents or solvents.3. Insufficient reaction temperature or time. | 1. Use fresh or newly purchased catalyst/promoter.2. Ensure all reagents and solvents are anhydrous and of high purity.3. Gradually increase the reaction temperature and monitor the reaction by TLC/HPLC. Extend the reaction time if necessary. |
| Formation of multiple products (isomers) | 1. Incomplete protection of the 2'-hydroxyl group.2. Anomerization of the xylosyl donor leading to a mixture of α and β-glycosides.3. Side reactions such as orthoester formation. | 1. Ensure complete protection of the 2'-OH group before glycosylation. Purify the protected intermediate if necessary.2. Optimize reaction conditions (solvent, temperature, promoter) to favor the formation of the desired anomer. The choice of xylosyl donor and protecting groups on the xylose can also influence stereoselectivity.3. Use non-participating protecting groups on the xylose donor if orthoester formation is a significant issue. |
| Difficulty in purifying the final product | 1. Co-elution of the product with byproducts or unreacted starting materials.2. Degradation of the product on silica gel. | 1. Employ a multi-step purification strategy, such as a combination of normal-phase and reversed-phase column chromatography or preparative HPLC.2. Use a less acidic stationary phase for chromatography or add a small amount of a neutralizer (e.g., triethylamine) to the eluent. |
| Low yield after deprotection | 1. Incomplete deprotection.2. Degradation of the product under deprotection conditions. | 1. Increase the reaction time or the amount of deprotection reagent. Monitor the reaction closely by TLC/HPLC.2. Use milder deprotection conditions. For example, for silyl ether deprotection, use a fluoride source like TBAF in THF at 0°C to room temperature. For acetyl group removal from the xylose, use catalytic sodium methoxide in methanol at low temperatures. |
Experimental Protocols
Herein are representative protocols for the chemical synthesis of this compound, starting from paclitaxel.
Protocol 1: Protection of the 2'-Hydroxyl Group of Paclitaxel
-
Dissolution: Dissolve paclitaxel (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add a mild base, such as imidazole or pyridine (2-3 equivalents).
-
Addition of Silylating Agent: Cool the solution to 0°C and add triethylsilyl chloride (TESCl, 1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 2'-O-TES-paclitaxel.
Protocol 2: C7-Xylosylation (Koenigs-Knorr Method)
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve 2'-O-TES-paclitaxel (1 equivalent) and a suitable xylosyl donor such as 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (1.5-2 equivalents) in anhydrous DCM.
-
Promoter: Add a promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) (2 equivalents), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature in the dark for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts. Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography to yield 2'-O-TES-7-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-paclitaxel.
Protocol 3: Deprotection
-
Deprotection of Silyl Group: Dissolve the protected intermediate from Protocol 2 in anhydrous tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 equivalents) at 0°C. Stir for 1-2 hours, monitoring by TLC. Once the silyl group is removed, quench with water and extract with ethyl acetate.
-
Deprotection of Acetyl Groups: Dissolve the product from the previous step in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe, 0.5 M in methanol). Stir at room temperature for 2-4 hours.
-
Neutralization and Work-up: Neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H+ resin), filter, and concentrate the filtrate.
-
Final Purification: Purify the crude product by preparative HPLC to obtain this compound.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 2'-OH Protection | Paclitaxel | TESCl, Imidazole | DCM | >90% |
| C7-Xylosylation | 2'-O-TES-Paclitaxel, Acetobromoxylose | Ag₂CO₃ or AgOTf | DCM | 50-70% |
| 2'-OH Deprotection | 2'-O-TES-7-xylosyl-paclitaxel (acetylated) | TBAF | THF | >85% |
| Xylose Deprotection | 7-xylosyl-paclitaxel (acetylated) | NaOMe | Methanol | >90% |
Visualizations
Technical Support Center: Purification of 7-Xylosyltaxol B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-Xylosyltaxol B.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Q1: Why is the initial extraction of this compound from the crude biomass yielding a low amount of the target compound?
A1: Low initial extraction yield can be attributed to several factors related to the solvent choice and extraction method. Taxanes are typically extracted from Taxus species using organic solvents.[1] The efficiency of the extraction depends on the polarity of the solvent and its ability to penetrate the plant material.
-
Inadequate Solvent Polarity: Using a solvent that is either too polar or too non-polar may not efficiently solubilize this compound. Methanol is a commonly used solvent for taxane extraction.
-
Insufficient Extraction Time or Agitation: The extraction process may not be long enough for the solvent to fully penetrate the biomass and dissolve the target compound. Ensure adequate agitation and extraction time.
-
Improper Biomass Preparation: The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent interaction.
Q2: I am having difficulty separating this compound from other closely related taxanes like Paclitaxel and Cephalomannine. What can I do?
A2: The structural similarity among taxanes makes their separation a significant challenge.[1] The primary strategy to overcome this is through multi-step chromatographic purification.
-
Column Chromatography: A common approach involves initial purification using normal-phase column chromatography on silica gel.[2] This can be followed by one or more rounds of reverse-phase high-performance liquid chromatography (RP-HPLC) for fine separation.
-
Method Optimization: For HPLC, optimizing the mobile phase composition, gradient, and flow rate is crucial. A shallow gradient of acetonitrile in water is often effective for separating closely eluting taxanes on a C18 column.
Q3: My HPLC chromatogram shows broad or tailing peaks for this compound. What is causing this and how can I fix it?
A3: Peak broadening and tailing in HPLC can result from several issues, including problems with the column, mobile phase, or sample preparation.
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the taxane molecule, causing peak tailing. Using a well-end-capped column or adding a small amount of a competitive agent like triethylamine (TEA) to the mobile phase can mitigate this.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase pH is optimized for your specific separation.
-
Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, it may be necessary to replace the column.
Q4: The recovery of this compound is low after the final purification step. What are the potential causes and solutions?
A4: Low recovery can be due to degradation of the compound, irreversible adsorption to the chromatographic media, or losses during solvent evaporation steps.
-
Compound Instability: Taxanes can be sensitive to pH and temperature. Avoid prolonged exposure to harsh conditions. It is advisable to work at room temperature or below and to use buffered mobile phases if necessary.
-
Irreversible Adsorption: Highly active sites on the stationary phase can lead to irreversible binding of the analyte. Using a high-quality, well-end-capped column can help minimize this.
-
Solvent Evaporation: During the concentration of fractions, the target compound may adhere to the glass walls of the container. Rinsing the container with a small amount of a strong solvent (like methanol or acetonitrile) can help recover any adsorbed material.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of paclitaxel, a well-known anti-cancer drug. It is a naturally occurring taxane found in various species of the yew tree (Taxus). Structurally, it features a xylosyl sugar moiety attached at the C-7 position of the taxane core.
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges in the purification of this compound are:
-
Low natural abundance: It is often present in very small quantities in the raw plant material.[3]
-
Complex mixture of related compounds: It co-exists with numerous other structurally similar taxanes, making separation difficult.[1]
-
Potential for degradation: The compound can be sensitive to purification conditions such as pH and temperature.
Q3: What analytical techniques are used to assess the purity of this compound?
A3: The purity of this compound is typically assessed using:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method, often coupled with a UV detector.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural elucidation and confirmation.
Experimental Protocols
Protocol 1: General Extraction of Taxanes from Taxus Biomass
This protocol provides a general method for the initial extraction of a crude taxane mixture containing this compound from dried Taxus plant material.
-
Biomass Preparation: Dry the Taxus needles or bark at 40-50°C for 48 hours and then grind into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered biomass in methanol (1:10 w/v) at room temperature with constant stirring for 24 hours.
-
Filter the mixture through cheesecloth and then a paper filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh methanol.
-
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Protocol 2: Preparative HPLC for this compound Purification (Adapted from similar taxane purification)
This protocol outlines a method for the purification of this compound from a pre-purified crude taxane extract using preparative RP-HPLC.
-
Sample Preparation: Dissolve the crude taxane extract in a minimal amount of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 40 minutes
-
Flow Rate: 10 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 1-5 mL, depending on the concentration of the dissolved crude extract.
-
-
Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Taxane Separation
| Parameter | Method 1 (Normal Phase) | Method 2 (Reverse Phase) |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Acetonitrile:Water Gradient |
| Typical Gradient | 100% Hexane to 50:50 Hexane:Ethyl Acetate | 30% Acetonitrile to 70% Acetonitrile |
| Primary Application | Initial crude separation | High-resolution purification |
| Reference | [2] | [4] |
Table 2: Example Purity and Yield Data for a Multi-Step Taxane Purification Process
| Purification Step | Purity of Target Taxane (%) | Overall Yield (%) |
| Crude Methanol Extract | < 1 | 100 |
| Silica Gel Column Chromatography | 20-30 | 85 |
| Preparative RP-HPLC (Run 1) | 85-95 | 70 |
| Preparative RP-HPLC (Run 2) | > 98 | 60 |
Note: This data is illustrative and based on typical purification schemes for major taxanes. Actual yields for this compound may vary.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
References
- 1. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method [mdpi.com]
- 2. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 3. Increased Production of Taxoids in Suspension Cultures of Taxus globosa after Elicitation [mdpi.com]
- 4. mdpi.com [mdpi.com]
Optimizing 7-Xylosyltaxol B Concentration for Cell-Based Assays: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 7-Xylosyltaxol B?
A1: this compound, a derivative of Paclitaxel, functions as a microtubule-stabilizing agent.[1] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitosis and other vital cellular functions.[1] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[2] The apoptotic pathway is initiated through the regulation of Bcl-2 family proteins.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO).[3][4] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prepare the stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. For example, to make a 10 mM stock solution of a compound with a molecular weight of 943.98 g/mol , you would dissolve 9.44 mg in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is a recommended starting concentration for my experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. As a starting point, we recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on data for similar taxane compounds, a concentration range of 1 nM to 10 µM is a reasonable starting point for cytotoxicity assays.[5] For other assays, such as apoptosis or cell cycle analysis, concentrations around the determined IC50 value are typically used.
Q4: I am observing low cytotoxicity even at high concentrations. What could be the issue?
A4: Several factors could contribute to low observed cytotoxicity. First, ensure the compound is fully dissolved in your stock solution and that the final DMSO concentration in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.5%).[6][7] Cell line sensitivity to taxanes can also vary significantly.[5] Consider increasing the incubation time, as the cytotoxic effects of microtubule-stabilizing agents can be time-dependent. Finally, verify the passage number and health of your cells, as these can influence experimental outcomes.
Troubleshooting Guides
Low or No Compound Activity
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a fresh, lower concentration working solution from the stock. Ensure the final DMSO concentration is low enough to maintain solubility. |
| Incorrect Concentration | Double-check all calculations for stock and working solution preparations. If possible, verify the concentration of the stock solution using analytical methods. |
| Cell Line Resistance | Some cell lines exhibit intrinsic or acquired resistance to taxane-based drugs.[8] Research the specific cell line's known sensitivity to Paclitaxel or other taxanes. Consider using a different, more sensitive cell line as a positive control. |
| Insufficient Incubation Time | The cytotoxic effects of microtubule-stabilizing agents can be time-dependent.[5] Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for the compound to exert its full effect. |
| Cell Health and Density | Ensure cells are healthy and in the exponential growth phase at the time of treatment. Inconsistent cell seeding density can lead to variable results. Use a consistent seeding protocol for all experiments. |
High Background or Inconsistent Results
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[6][7] Ensure the final concentration of the solvent in the culture medium is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and inconsistent results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Inaccurate Pipetting | Inconsistent pipetting of cells, media, or compound can lead to significant variability. Use calibrated pipettes and ensure proper technique. For multi-well plates, consider using a multi-channel pipette for adding reagents. |
| Contamination | Microbial contamination can affect cell health and interfere with assay readouts. Regularly check cell cultures for any signs of contamination and practice good aseptic technique. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared drug dilutions.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., the predetermined IC50) and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration and a vehicle control for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Cell Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Cell Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [3][4] |
| Water | Insoluble | [3] |
Table 2: Example IC50 Values of Paclitaxel in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 3.5 - 10 | 72 | [9] |
| A549 | Lung Cancer | ~15 | 72 | [10] |
| HeLa | Cervical Cancer | ~5 | 24 | [5] |
| PC-3 | Prostate Cancer | ~10 | 72 | [11] |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for cell-based assays with this compound.
Caption: Troubleshooting logic for addressing low cytotoxicity.
References
- 1. How Taxol/paclitaxel kills cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"7-Xylosyltaxol B" degradation and stability problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Xylosyltaxol B. The information provided is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, they can be inferred from studies on its parent compound, paclitaxel. The primary degradation pathways are expected to be hydrolysis, epimerization, and oxidation. The xylosyl moiety at the C-7 position may also be susceptible to hydrolysis.
-
Hydrolysis: The ester linkages, particularly at the C-13 side chain and the C-2 and C-4 positions of the taxane core, are prone to hydrolysis, especially under basic conditions. This can lead to the cleavage of the side chain, yielding baccatin III derivatives.[1][2]
-
Epimerization: The stereocenter at the C-7 position is susceptible to epimerization in neutral to basic solutions, which would lead to the formation of 7-epi-7-Xylosyltaxol B.[1][3] For paclitaxel, this is a major degradation pathway.
-
Oxidation: The taxane ring can be susceptible to oxidation. For instance, studies on paclitaxel have shown that oxidation can lead to the formation of 10-deacetylpaclitaxel.[2]
-
Acid-Catalyzed Degradation: Under acidic conditions, the oxetane ring of the taxane core can be cleaved.[2][4]
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it as a solid under desiccated conditions at -20°C. If preparing a stock solution, it is advisable to use an anhydrous aprotic solvent such as DMSO. For a similar compound, 7-xylosyltaxol, stock solutions in DMSO are recommended to be stored in aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A3: The appearance of unexpected peaks in your HPLC chromatogram can be attributed to several factors:
-
Degradation Products: As discussed in Q1, this compound can degrade into various products. The most common degradants to consider are the 7-epimer and hydrolysis products.
-
Solvent Effects: The stability of taxanes is highly dependent on the solvent. If the sample is dissolved in a protic solvent like methanol, degradation can be accelerated.[5]
-
Contamination: Ensure that all glassware, solvents, and equipment are free from contaminants.
-
Column Bleed: If you are running a gradient elution, you might be observing column bleed.
To identify the source of the unexpected peaks, it is recommended to run a forced degradation study (see troubleshooting guide below) to generate potential degradation products and compare their retention times with the unknown peaks.
Q4: My this compound solution has become cloudy. What should I do?
A4: Cloudiness in your this compound solution is likely due to precipitation, which can be caused by:
-
Low Solubility: this compound, like other taxanes, has poor aqueous solubility. If the concentration in your solution exceeds its solubility limit in the chosen solvent system, it will precipitate.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Solvent Evaporation: If the solvent has evaporated over time, the concentration of this compound will increase, potentially exceeding its solubility.
To resolve this issue, you can try gently warming the solution and sonicating it to redissolve the precipitate. If precipitation persists, you may need to dilute the solution or use a different solvent system with higher solubilizing power.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation of this compound in Solution
This guide provides a systematic approach to identifying the cause of unexpected degradation of this compound during your experiments.
Symptoms:
-
Appearance of new peaks in HPLC chromatograms.
-
A decrease in the peak area of this compound over time.
-
Changes in the physical appearance of the solution (e.g., color change).
Troubleshooting Steps:
-
Review Solvent and pH:
-
Action: Check the pH of your solution. Taxanes are most stable in a slightly acidic environment (pH 3-5).[6] If your solution is neutral or basic, this is a likely cause of degradation.
-
Action: Evaluate the solvent used. Protic solvents like methanol can accelerate degradation.[5] Consider using a more stable solvent system, such as a mixture of acetonitrile and water, or an aprotic solvent like DMSO for stock solutions.
-
-
Conduct a Forced Degradation Study:
-
Action: To confirm if the unexpected peaks are degradation products, perform a forced degradation study. This involves subjecting your this compound sample to various stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation.
-
Action: Analyze the stressed samples by HPLC and compare the chromatograms to your experimental samples. This will help in identifying the degradation products.
-
-
Optimize Storage and Handling:
-
Action: Ensure that your this compound solutions are stored at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term) and protected from light.
-
Action: Prepare fresh solutions for your experiments whenever possible. If using a stock solution, aliquot it to minimize freeze-thaw cycles.
-
Guide 2: Addressing Poor Peak Shape and Resolution in HPLC Analysis
This guide will help you troubleshoot common issues related to peak shape and resolution during the HPLC analysis of this compound.
Symptoms:
-
Broad or tailing peaks.
-
Co-elution of this compound with impurities or degradation products.
-
Inconsistent retention times.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Action: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase (e.g., water or buffer). Increasing the organic content will generally decrease the retention time.
-
Action: Ensure the pH of the mobile phase is appropriate. A slightly acidic mobile phase (pH 3-4) often provides good peak shape for taxanes.
-
-
Check the HPLC Column:
-
Action: The column may be aging or contaminated. Flush the column with a strong solvent to remove any adsorbed compounds.
-
Action: If the problem persists, consider replacing the column. A C18 column is commonly used for taxane analysis.[7]
-
-
Adjust Flow Rate and Temperature:
-
Action: A lower flow rate can sometimes improve resolution.
-
Action: Controlling the column temperature can also enhance reproducibility and peak shape.
-
-
Sample Preparation:
-
Action: Ensure your sample is fully dissolved in the mobile phase before injection. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Data Presentation
Table 1: Summary of Paclitaxel Degradation Products under Stress Conditions (Data extrapolated for this compound)
| Stress Condition | Major Degradation Products | Reference |
| Acidic Hydrolysis | 10-deacetylpaclitaxel, oxetane ring-opened product | [2] |
| Basic Hydrolysis | Baccatin III, paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel | [2] |
| Oxidation | 10-deacetylpaclitaxel | [2] |
| Photodegradation | Isomer with a C3-C11 bridge | [2] |
Table 2: Stability of Paclitaxel Infusions at Different Concentrations and Temperatures (Physical stability was the limiting factor)
| Concentration | Diluent | Container | Storage Temperature (°C) | Stability (days) | Reference |
| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 13 | [8] |
| 0.3 mg/mL | 0.9% NaCl | LDPE | 2-8 | 16 | [8] |
| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8 | 13 | [8] |
| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8 | 13 | [8] |
| 0.3 mg/mL | 5% Glucose | LDPE | 2-8 | 18 | [8] |
| 0.3 mg/mL | 5% Glucose | Glass | 2-8 | 20 | [8] |
| 1.2 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 9 | [8] |
| 1.2 mg/mL | 0.9% NaCl | LDPE | 2-8 | 12 | [8] |
| 1.2 mg/mL | 0.9% NaCl | Glass | 2-8 | 8 | [8] |
| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8 | 10 | [8] |
| 1.2 mg/mL | 5% Glucose | LDPE | 2-8 | 12 | [8] |
| 1.2 mg/mL | 5% Glucose | Glass | 2-8 | 10 | [8] |
| 0.3 mg/mL | 0.9% NaCl / 5% Glucose | All | 25 | 3 | [8] |
| 1.2 mg/mL | 0.9% NaCl / 5% Glucose | All | 25 | 3 | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to assess the stability-indicating nature of an HPLC method.
Materials:
-
This compound
-
Methanol
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at 80°C for 12 hours.[9]
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the mixture at 80°C for 30 minutes.[10]
-
Cool the solution, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Evaporate the solvent from a portion of the stock solution to obtain the solid compound.
-
Heat the solid at 80°C for 8 hours.[10]
-
Reconstitute the sample in mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A typical method for paclitaxel uses a C18 column with a mobile phase of acetonitrile and phosphate buffer (e.g., 60:40 v/v) and UV detection at 227 nm.[7]
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for troubleshooting unexpected HPLC peaks.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. longdom.org [longdom.org]
- 8. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. rroij.com [rroij.com]
Technical Support Center: 7-Xylosyltaxol B Microtubule Polymerization Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for microtubule polymerization assays involving 7-Xylosyltaxol B.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its expected mechanism of action?
A1: this compound is a derivative of paclitaxel (Taxol), a well-known anti-cancer agent.[1][2] Taxanes typically function as microtubule-stabilizing agents.[3][4] They bind to the β-tubulin subunit within the microtubule polymer, which promotes the assembly of tubulin dimers into microtubules, stabilizes existing microtubules, and protects them from disassembly.[3][4][5] This disruption of normal microtubule dynamics leads to mitotic arrest and cell death.[5][6]
However, it is important to note that at least one study has reported that 7-Xylosyltaxol induces the disassembly of microtubules in certain cell-free assays.[2] This suggests its mechanism could be complex or context-dependent. Researchers should consider both possibilities when interpreting their results. A recommended experiment to clarify the mechanism is to assess the compound's effect on pre-polymerized microtubules.
Q2: How should I prepare and store this compound?
A2: Proper handling is critical for maintaining the compound's activity.
-
Solubility: this compound is reported to be soluble in DMSO (up to 10 mM) and slightly soluble in methanol, which may require heating or sonication.[1][2][]
-
Stock Solutions: Prepare a concentrated stock solution in 100% DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the solid compound and stock solutions at -20°C.[1][2][] One supplier suggests that stock solutions are stable for up to 6 months at -80°C and for shorter periods at -20°C.[1] The compound may be hygroscopic (absorbs moisture from the air).[]
Q3: What is a typical concentration range for this compound in cellular and biochemical assays?
A3: The effective concentration can vary significantly depending on the assay type and cell line. Published data can provide a starting point for dose-response experiments. For example, reported IC50 values for inhibiting cancer cell proliferation range from 0.16 µM to 5.9 µM.[2] In cell-free assays reported to measure microtubule disassembly, IC50 values were 0.2 µM and 0.4 µM.[2] A common starting point for a biochemical polymerization assay would be to test a range from 10 nM to 10 µM.
Q4: What are the essential components for an in vitro microtubule polymerization assay?
A4: A typical assay requires:
-
High-Purity Tubulin: Commercially available, typically from bovine or porcine brain.[6][8]
-
Polymerization Buffer: A buffer that maintains a pH of ~6.8-6.9 is crucial. PIPES-based buffers (like G-PEM or BRB80) are common.[6][8][9]
-
GTP (Guanosine triphosphate): GTP is essential for tubulin polymerization.[3][10]
-
Magnesium Chloride (MgCl2): A required cofactor for GTP binding and polymerization.[6][8]
-
Temperature Control: Polymerization is temperature-dependent and is typically initiated by raising the temperature from 4°C to 37°C.[11]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during microtubule polymerization assays with this compound.
Problem 1: No or very low signal in my positive control (e.g., Paclitaxel) or tubulin-only control.
-
Possible Cause 1: Inactive Reagents. Tubulin is sensitive to improper storage and multiple freeze-thaw cycles, which can lead to aggregation and loss of activity.[11] GTP can hydrolyze over time.
-
Solution: Ensure tubulin has been stored correctly at -80°C and has not been thawed more than once or twice. Use freshly prepared or aliquoted GTP stock. Prepare fresh polymerization buffers weekly.[10]
-
-
Possible Cause 2: Incorrect Buffer Conditions. Incorrect pH or the presence of contaminants like calcium can inhibit polymerization.[11]
-
Solution: Verify the pH of your polymerization buffer (should be ~6.8-6.9). Use ultra-pure water and high-quality reagents to prepare buffers.
-
Problem 2: The initial absorbance reading is high before polymerization starts, or the no-tubulin control shows a signal.
-
Possible Cause 1: Tubulin Aggregation. If tubulin has been stored improperly, it may contain aggregates that scatter light.[11] These aggregates can also act as seeds, eliminating the normal lag phase of the polymerization curve.[11]
-
Possible Cause 2: Compound Precipitation. this compound, especially at high concentrations, may precipitate in the aqueous assay buffer, causing an increase in light scattering that can be mistaken for polymerization.[11]
-
Solution: Run a parallel control well containing only the buffer and this compound (at the highest concentration used) without tubulin. If the absorbance increases, compound precipitation is likely occurring. You may need to lower the compound concentration or assess its solubility limits.
-
Problem 3: The tubulin-only control polymerizes well, but this compound shows no enhancing effect.
-
Possible Cause 1: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of your this compound stock solution. Verify that the compound has been stored correctly at -20°C or below, protected from light and moisture.
-
-
Possible Cause 2: Incorrect Concentration. The concentrations tested may be too low to see a stabilizing effect.
-
Solution: Perform a dose-response experiment over a wider concentration range (e.g., logarithmic dilutions from 1 nM to 20 µM).
-
-
Possible Cause 3: High DMSO Concentration. While used for stock solutions, high final concentrations of DMSO in the assay can interfere with polymerization.
-
Solution: Ensure the final concentration of DMSO in the assay well is low, typically 2% or less.[11]
-
Problem 4: Assay results are inconsistent and not reproducible.
-
Possible Cause 1: Temperature Fluctuations. Uneven heating across a 96-well plate or condensation forming on the bottom of a cold plate when it is moved to a 37°C reader can severely affect readings.[11]
-
Solution: Use only the central wells of the 96-well plate, as they are less prone to edge effects and temperature variations.[11] To avoid condensation, you can briefly place the cold plate in the reader for 30-60 seconds, remove it, quickly wipe the bottom with an absorbent paper, and then restart the measurement.[11]
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting or the introduction of air bubbles can cause significant variability.[11]
-
Solution: Use calibrated pipettes and be careful to avoid introducing bubbles. Running samples in duplicate or triplicate is essential to identify and exclude experimental errors.[11]
-
Section 3: Experimental Protocols & Data
Protocol 1: In Vitro Turbidity-Based Microtubule Polymerization Assay
This protocol is adapted from standard methods for monitoring tubulin assembly.[8][11]
Materials:
-
Lyophilized tubulin (≥99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM in water)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Positive control (e.g., 1 mM Paclitaxel in DMSO)
-
96-well clear, flat-bottom plate
-
Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm.
Methodology:
-
Preparation: Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL (or as recommended by the supplier). Keep on ice.
-
Pre-clear Tubulin: To remove any aggregates, centrifuge the tubulin solution at >50,000 x g for 20 minutes at 4°C. Collect the supernatant and keep it on ice.
-
Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final volume per well:
-
Buffer Control: 100 µL G-PEM Buffer.
-
Tubulin Control: 90 µL tubulin solution (final conc. ~3 mg/mL), 1 µL DMSO, 1 µL GTP (final conc. 1 mM).
-
Test Compound: 90 µL tubulin solution, 1 µL of this compound dilution, 1 µL GTP.
-
Compound Control: 99 µL G-PEM Buffer, 1 µL of this compound dilution.
-
-
Plate Loading: Pipette 100 µL of each reaction mixture into the designated wells of a pre-chilled 96-well plate.
-
Measurement: Immediately place the plate into the 37°C plate reader. Measure the absorbance at 340 nm every minute for 60 minutes.
Protocol 2: Cold-Induced Depolymerization Assay
This assay confirms if a compound stabilizes microtubules against depolymerizing conditions.
Methodology:
-
Perform the polymerization assay as described in Protocol 1.
-
After the polymerization has reached a plateau (e.g., at 60 minutes), remove the 96-well plate from the spectrophotometer.
-
Place the plate on ice for 30 minutes. This should cause the depolymerization of non-stabilized microtubules.
-
After the cold incubation, return the plate to the 37°C reader and immediately read the absorbance at 340 nm.
-
Interpretation: Wells containing a stabilizing agent like Paclitaxel or an effective concentration of this compound should retain a significantly higher absorbance compared to the tubulin-only control, which should return to near baseline levels.
Data Presentation: Biological Activity of 7-Xylosyltaxol
The following table summarizes published IC50 values for 7-Xylosyltaxol.
| Assay Type | Target | Reported IC50 Value |
| Cell Proliferation | A549 Human Lung Carcinoma | 0.39 µM |
| Cell Proliferation | MCF-7 Human Breast Cancer | 0.16 µM |
| Cell Proliferation | A2780 Human Ovarian Cancer | 0.85 µM |
| Cell Proliferation | HCT-8 Human Colon Cancer | 5.9 µM |
| Cell Proliferation | SW480 Human Colon Cancer | 5.6 µM |
| Microtubule Disassembly | Pig Brain Microtubules | 0.2 µM |
| Microtubule Disassembly | Physarum Microtubules | 0.4 µM |
| Data sourced from Cayman Chemical, citing Lataste, H., et al. (1984) and Sun, Z. -H., et al.[2] |
Section 4: Visual Guides
The following diagrams illustrate key concepts and workflows related to microtubule polymerization assays.
Caption: General workflow of microtubule dynamic instability.
Caption: Expected mechanism of a taxane-like microtubule stabilizer.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the mechanism of microtubule stabilization by Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 10. In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light sca... [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 7-Xylosyltaxol B Cytotoxicity Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in "7-Xylosyltaxol B" cytotoxicity experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Inconsistent IC50 Values
Inconsistent IC50 values are a common challenge in cytotoxicity assays. This guide provides a systematic approach to identifying and resolving potential sources of variability in your this compound experiments.
Question: My IC50 values for this compound vary significantly between experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Variability in IC50 values can stem from several factors, ranging from the physicochemical properties of the compound to the specifics of your experimental protocol. Below is a step-by-step guide to help you identify the source of the inconsistency.
Step 1: Evaluate Compound Handling and Preparation
This compound, a derivative of paclitaxel, is a lipophilic compound with limited aqueous solubility. Improper handling can lead to significant variations in the actual concentration of the drug in your experiments.
Potential Issues & Solutions:
-
Solubility and Stability in Stock Solutions:
-
Issue: this compound is susceptible to precipitation when diluted from a DMSO stock into aqueous culture media. It may also be unstable in aqueous solutions over time. Hydrolysis and epimerization are known degradation pathways for paclitaxel in aqueous media.[1]
-
Recommendation: Prepare fresh dilutions of this compound in culture medium for each experiment from a high-concentration stock in anhydrous DMSO. Avoid storing the compound in aqueous solutions. For paclitaxel, it is recommended to store stock solutions in DMSO at -20°C.[2]
-
-
Compound Aggregation:
-
Issue: Lipophilic compounds can form aggregates in aqueous solutions, reducing the effective concentration of the monomeric drug available to the cells.
-
Recommendation: After diluting the DMSO stock in culture medium, vortex the solution thoroughly. Visually inspect for any precipitates before adding to the cells.
-
Step 2: Scrutinize Cell Culture and Plating Conditions
The physiological state of your cells at the time of treatment is a critical determinant of their response to cytotoxic agents.
Potential Issues & Solutions:
-
Cell Density:
-
Issue: The seeding density of cells can significantly impact their chemosensitivity, a phenomenon known as density-dependent chemoresistance. Higher cell densities can lead to increased resistance and consequently, higher IC50 values.[3][4]
-
Recommendation: Maintain a consistent cell seeding density across all experiments. Determine the optimal seeding density for your cell line where they are in the exponential growth phase at the time of drug addition.
-
-
Cell Health and Passage Number:
-
Issue: Cells at high passage numbers can exhibit altered growth rates and drug sensitivities. Stressed or unhealthy cells will also respond differently to cytotoxic insults.
-
Recommendation: Use cells within a consistent and low passage number range. Regularly check for signs of contamination (e.g., mycoplasma) and ensure optimal growth conditions (e.g., proper CO2 levels, humidity, and temperature).
-
Step 3: Assess the Cytotoxicity Assay Protocol
The choice and execution of the cytotoxicity assay can introduce variability.
Potential Issues & Solutions:
-
Assay Type and Interference:
-
Issue: Some compounds can interfere with the reagents used in cytotoxicity assays. For example, certain antioxidants can directly reduce MTT, leading to a false-positive signal for cell viability.[5] While direct interference of this compound with MTT has not been reported, it is a possibility.
-
Recommendation: Consider using an alternative cytotoxicity assay, such as a clonogenic assay or a dye-exclusion method (e.g., Trypan Blue), to confirm your results.
-
-
Incubation Times:
-
Issue: The duration of drug exposure and the incubation time with the assay reagent (e.g., MTT) can influence the results. For paclitaxel, prolonging the exposure time from 24 to 72 hours has been shown to increase cytotoxicity significantly.[6][7]
-
Recommendation: Standardize the drug incubation period and the assay reagent incubation time across all experiments.
-
Experimental Workflow for Troubleshooting
The following diagram outlines a logical workflow to systematically troubleshoot inconsistent results.
Caption: A flowchart for systematically troubleshooting inconsistent IC50 results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like its parent compound paclitaxel, is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[8] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[9][10] The apoptotic process is mediated through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins.[9][11]
Signaling Pathway of Paclitaxel-Induced Apoptosis
References
- 1. Investigation of aqueous stability of taxol in different release media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. biorlab.com [biorlab.com]
- 5. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
"7-Xylosyltaxol B" off-target effects in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 7-Xylosyltaxol B in cell culture experiments. The information is designed to help address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a derivative of paclitaxel and functions as a microtubule-stabilizing agent.[1][2][3] Its primary on-target effect is to bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[2][3] This hyper-stabilization of microtubules disrupts the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3]
Q2: How does this compound induce apoptosis?
A2: this compound induces apoptosis primarily through the mitochondrial-dependent (intrinsic) pathway.[1][4] This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[4] This shift in protein expression leads to increased mitochondrial membrane permeability, release of cytochrome c, and activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -6.[1][4]
Q3: I am observing lower than expected cytotoxicity. What are some potential causes?
A3: Several factors could contribute to lower than expected cytotoxicity:
-
Compound Solubility: this compound has low aqueous solubility. Ensure that your stock solution in DMSO is fresh and that the final concentration in your cell culture medium does not lead to precipitation.[4]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to taxane-based compounds. This can be due to differences in the expression of P-glycoprotein (a drug efflux pump), tubulin isoforms, or apoptotic pathway components.[5]
-
Cell Density: High cell density can reduce the effective concentration of the compound per cell. It is crucial to maintain consistent cell seeding densities across experiments.
-
Compound Degradation: Ensure proper storage of this compound to prevent degradation.
Q4: My cells are arresting in the G2/M phase as expected, but a significant portion of the population is not undergoing apoptosis. Why might this be?
A4: While G2/M arrest is a primary effect of microtubule-stabilizing agents, the subsequent induction of apoptosis can be delayed or incomplete in some cell lines. This could be due to:
-
Functional Apoptotic Pathway: The cell line may have a deficient or mutated apoptotic pathway (e.g., mutated p53, high levels of anti-apoptotic proteins).
-
Drug Efflux: The cells may be actively pumping the compound out, reducing the intracellular concentration below the threshold required for apoptosis induction.
-
Experimental Timepoint: The timepoint of your analysis may be too early to observe significant apoptosis. Consider performing a time-course experiment.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts. |
| Compound precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Issue 2: Unexpected Morphological Changes in Cells
| Possible Cause | Troubleshooting Step |
| Off-target effects on the cytoskeleton | While the primary target is microtubules, high concentrations could potentially affect other cytoskeletal components. Try a dose-response experiment to determine the lowest effective concentration. |
| Cellular senescence | Prolonged cell cycle arrest can sometimes lead to cellular senescence. Use a senescence-associated β-galactosidase staining kit to check for senescent cells. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a vehicle control (media with solvent only). |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines to illustrate potential differential sensitivity.
| Cell Line | Cancer Type | Hypothetical IC50 (nM) |
| PC-3 | Prostate Cancer | 15 |
| MCF-7 | Breast Cancer | 25 |
| A549 | Lung Cancer | 50 |
| OVCAR-3 | Ovarian Cancer | 10 |
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[6][7][8]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Troubleshooting workflow for low cytotoxicity.
Caption: this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: 7-Xylosyltaxol B In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Xylosyltaxol B. The following information addresses common challenges related to its poor in vivo bioavailability and offers potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. Is this expected?
Yes, this is a known issue. This compound, a derivative of paclitaxel, exhibits poor oral bioavailability.[1] This is primarily attributed to its low aqueous solubility and its susceptibility to efflux pumps in the gastrointestinal tract, particularly P-glycoprotein (P-gp).[1] P-gp is a transmembrane protein that actively transports a wide range of substrates, including many chemotherapy agents, out of cells and back into the intestinal lumen, thereby limiting their absorption into the bloodstream.
Q2: What are the primary mechanisms contributing to the poor oral bioavailability of this compound?
The primary mechanisms are:
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump.[1] This transporter, located on the apical surface of intestinal epithelial cells, actively removes the compound from the cells as it is absorbed, preventing it from reaching systemic circulation.
-
Poor Aqueous Solubility: Like other taxanes, this compound has limited solubility in water, which can hinder its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
First-Pass Metabolism: While less documented specifically for this compound, taxanes are generally subject to metabolism by cytochrome P450 enzymes (like CYP3A4 and CYP2C8) in the gut wall and liver, which can reduce the amount of active drug reaching systemic circulation.[2]
Q3: What strategies can we employ to overcome the poor oral bioavailability of this compound?
Several strategies can be explored, broadly categorized as formulation-based approaches and co-administration with P-gp inhibitors.
-
Formulation Strategies:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNs), can protect it from degradation, enhance its solubility, and facilitate its transport across the intestinal epithelium.[3][4][5] These systems can also inhibit P-gp function.[6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. SEDDS can improve the solubility and absorption of lipophilic drugs.[7][8]
-
-
Co-administration with P-gp Inhibitors: Administering this compound with a compound that inhibits P-gp can significantly increase its intestinal absorption and oral bioavailability.[2][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low and variable plasma concentrations after oral dosing. | P-glycoprotein (P-gp) mediated efflux in the intestine. | 1. Co-administer a P-gp inhibitor: Use a known P-gp inhibitor such as verapamil or cyclosporine A in your animal model.[9][10] 2. Formulate with P-gp inhibiting excipients: Certain formulation components, like some surfactants used in SEDDS or nanoparticles, can inhibit P-gp.[6] |
| Poor dissolution in gastrointestinal fluids. | 1. Utilize a solubility-enhancing formulation: Consider formulating this compound as a solid lipid nanoparticle (SLN) or a self-emulsifying drug delivery system (SEDDS).[3][7] 2. Particle size reduction: Micronization or nanonization can increase the surface area for dissolution. | |
| High inter-individual variability in pharmacokinetic profiles. | Differences in P-gp expression or activity among individual animals. | 1. Use a well-characterized animal strain: Ensure the use of a genetically homogenous animal population. 2. Increase the number of animals per group: This will help to obtain more statistically robust data. 3. Consider a formulation that bypasses P-gp: Nanoparticle formulations can sometimes utilize alternative absorption pathways.[5] |
| Inconsistent results between in vitro (e.g., Caco-2) and in vivo experiments. | Overly simplistic in vitro model that doesn't account for factors like mucus barrier, gut motility, and first-pass metabolism. | 1. Refine the in vitro model: Consider using more complex models, such as co-cultures with mucus-secreting cells. 2. Correlate in vitro data with ex vivo models: Use everted gut sac models to bridge the gap between in vitro and in vivo studies. 3. Focus on in vivo optimization: Use in vitro data as a screening tool, but prioritize in vivo experiments for formulation optimization. |
Quantitative Data Summary
The following tables summarize quantitative data on the permeability of this compound and the impact of P-gp inhibitors and formulation strategies on the bioavailability of the related compound, paclitaxel. This data can serve as a benchmark for your experiments.
Table 1: In Vitro Permeability of 7-Xylosyl-10-deacetylpaclitaxel in Caco-2 Cells
| Parameter | Value | Condition | Reference |
| Apparent Permeability (Papp) (A→B) | 16.3 ± 6.3 x 10⁻⁶ cm/s | Control | [1] |
| Apparent Permeability (Papp) (B→A) | Significantly higher than A→B | Control | [1] |
| Effect of Verapamil (50 µM) | Significantly decreased active transport | P-gp inhibitor | [1] |
| Effect of Tetrandrine (25 µM) | Significantly decreased active transport | P-gp inhibitor | [1] |
Table 2: Effect of P-gp Inhibitors on the Oral Bioavailability of Paclitaxel in Mice
| P-gp Inhibitor | Fold Increase in Oral Bioavailability | Reference |
| Verapamil | 2.7-fold | [10] |
| Cyclosporine A | 5.7-fold | [10] |
| SDZ PSC 833 | 10-fold | [11] |
Table 3: Impact of Formulation Strategies on the Oral Bioavailability of Paclitaxel
| Formulation Strategy | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | Ten-fold higher drug exposure in plasma compared to free paclitaxel solution. | [3][4] |
| Microemulsion | 5.2-fold increase in oral bioavailability in rats compared to Taxotere®. | [8] |
| Nanoparticle-albumin-bound (nab-paclitaxel) | Improved tumor delivery and reduced toxicity. | [12] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a novel this compound formulation after oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (25-30 g).
-
This compound formulation (e.g., solution, suspension, nanoparticle formulation).
-
Vehicle control.
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized tubes, syringes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer the this compound formulation or vehicle control orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.
Materials:
-
Caco-2 cells.
-
Cell culture medium and supplements.
-
Transwell® inserts (e.g., 24-well format).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound.
-
P-gp inhibitor (e.g., verapamil).
-
LC-MS/MS system.
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Permeability Study (Apical to Basolateral - A→B):
-
Wash the cell monolayers with transport buffer.
-
Add the transport buffer containing this compound to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points.
-
-
Permeability Study (Basolateral to Apical - B→A):
-
Add the transport buffer containing this compound to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Collect samples from the apical side at specified time points.
-
-
Inhibition Study: Repeat the bidirectional permeability study in the presence of a P-gp inhibitor (e.g., verapamil) in the transport buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B→A) / Papp(A→B)). A ratio greater than 2 suggests active efflux.
Visualizations
Caption: Experimental workflow for overcoming poor bioavailability.
Caption: Mitochondrial (intrinsic) pathway of apoptosis.
Caption: Overcoming poor bioavailability: causes and solutions.
References
- 1. Transport of a hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel, by human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Lipid-Based Nanoparticles for Enhancing the Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. cjnmcpu.com [cjnmcpu.com]
- 9. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 10. Enhanced Oral Bioavailability of Paclitaxel in Presence of P-gp Blockers: Smart Extraction Procedure, Antitumor and Side Effects Study in Mice [aijpms.journals.ekb.eg]
- 11. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
Technical Support Center: Reducing 7-Xylosyltaxol B Toxicity in Animal Models
Disclaimer: 7-Xylosyltaxol B is a derivative of paclitaxel. As of the current date, specific preclinical toxicity data for this compound is limited in publicly available literature. The following guidance is based on established principles for the broader class of taxanes, particularly paclitaxel, and is intended to serve as a starting point for researchers. It is imperative to conduct careful dose-escalation and toxicity studies for this compound as a novel compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected dose-limiting toxicities of this compound in animal models?
A1: Based on its parent compound, paclitaxel, the primary dose-limiting toxicities of this compound are anticipated to be myelosuppression (particularly neutropenia) and peripheral neuropathy.[1][2] Other potential toxicities include hypersensitivity reactions (especially if formulated with vehicles like Cremophor EL), gastrointestinal issues, and alopecia in relevant animal models.[3]
Q2: How might the 7-xylosyl modification affect the toxicity profile compared to paclitaxel?
A2: The addition of a xylosyl group at the C-7 position increases the hydrophilicity of the molecule.[4][] This modification could potentially:
-
Reduce formulation-related toxicity: Increased water solubility may eliminate the need for toxic solubilizing agents like Cremophor EL, which is associated with hypersensitivity reactions.[3][6]
-
Alter pharmacokinetics: Changes in solubility can affect the drug's distribution, metabolism, and excretion, which may, in turn, alter its toxicity profile. A pharmacokinetic study on a related compound, 7-xylosyl-10-deacetylpaclitaxel, has been conducted in rats.[4]
-
Modify efficacy and toxicity: While modifications at the C-7 position of paclitaxel have been explored, they do not always lead to a better therapeutic index (efficacy vs. toxicity).[7] Each new analog requires empirical testing.
Q3: What is a recommended starting point for dosing this compound in a new animal model?
A3: For a novel taxane derivative, it is crucial to begin with a dose-range finding study. Start with a low dose, for instance, 10-20% of the typical MTD (Maximum Tolerated Dose) of paclitaxel in the selected animal model, and escalate the dose in subsequent cohorts. Closely monitor the animals for clinical signs of toxicity, body weight changes, and changes in food and water intake.
Q4: What formulation considerations are important for reducing toxicity?
A4: The formulation is critical. If this compound has improved water solubility, sterile saline or PBS with a minimal amount of a solubilizing agent like DMSO may be sufficient. If it still requires a vehicle, consider alternatives to Cremophor EL, such as albumin-based nanoparticles (like Abraxane), liposomes, or polymeric micelles, which have been shown to reduce the toxicity of paclitaxel.[1][6]
Troubleshooting Guide
Issue 1: Unexpected Animal Mortality or Severe Morbidity at Low Doses
-
Question: We are observing unexpected deaths or rapid weight loss (>15%) in our mouse cohort even at what we predicted would be a low dose of this compound. What could be the cause?
-
Answer:
-
Hypersensitivity Reaction (HSR): If the mortality occurs shortly after injection (minutes to a few hours), it may be an anaphylactic-type reaction. This is more likely if your formulation contains a vehicle like Cremophor EL or Polysorbate 80.[8]
-
Formulation Error: The drug may not be fully solubilized, leading to the injection of particulates and causing emboli, or the concentration may be incorrect.
-
Solution: Prepare the formulation fresh before each use. Visually inspect for precipitates. Vortex thoroughly and consider sonication if necessary to ensure complete dissolution. Validate the drug concentration in the formulation using an analytical method like HPLC.[10]
-
-
Acute Hematological Toxicity: Severe, rapid-onset myelosuppression can lead to sepsis and mortality.
-
Solution: Perform a complete blood count (CBC) 4-7 days post-treatment to assess the nadir of neutrophils and other blood cells.[11] Consider prophylactic antibiotic administration if severe neutropenia is expected. Reduce the starting dose for subsequent cohorts.
-
-
Issue 2: Animals Show Signs of Pain or Neurological Deficits
-
Question: Our rats are exhibiting signs of foot-dragging, altered gait, or hypersensitivity to touch after several doses of this compound. How can we manage this?
-
Answer: These are classic signs of Chemotherapy-Induced Peripheral Neuropathy (CIPN), a known side effect of taxanes.[12][13]
-
Assess and Quantify Neuropathy: Use established behavioral tests to monitor the onset and severity of CIPN. Common tests include the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.[2][14]
-
Dose and Schedule Modification: CIPN is often cumulative and dose-dependent.
-
Solution: Reduce the dose per cycle or change the dosing schedule (e.g., from a single high dose to more frequent lower doses) to see if this mitigates the neurotoxicity while retaining anti-tumor efficacy.
-
-
Consider Neuroprotective Agents: While no universally effective neuroprotectant has been established, some agents are explored in preclinical models. This would constitute a separate experimental arm to test if a co-administered agent can reduce the neurotoxicity of this compound.
-
Issue 3: Inconsistent Anti-Tumor Efficacy and Toxicity Between Experiments
-
Question: We are getting variable results in tumor growth inhibition and animal tolerance across different experiments with this compound. What should we check?
-
Answer: Inconsistency can arise from multiple sources.[10]
-
Animal Variables: Ensure that the age, sex, and weight of the animals are consistent across all study groups and experiments. The health status of the animals is also critical.
-
Drug Formulation and Administration: As mentioned in Issue 1, ensure the formulation is consistent. Also, verify the accuracy and consistency of the administration technique (e.g., intravenous tail vein injection).
-
Experimental Procedures: Implement randomization of animals into treatment groups and blinding during data collection (e.g., tumor measurement) to reduce bias.[10] Ensure your tumor cell line is consistent (e.g., same passage number, confirmed identity).[10]
-
Data Presentation
Table 1: Common Dose-Limiting Toxicities of Taxanes in Animal Models (Extrapolated for this compound)
| Toxicity Type | Animal Model | Typical Manifestation | Monitoring Parameters | Potential Mitigation Strategies |
| Myelosuppression | Mouse, Rat | Neutropenia, Anemia, Thrombocytopenia | Complete Blood Count (CBC) at baseline and nadir (typically day 4-7 post-dose)[11] | Dose reduction, schedule modification, G-CSF support (experimental) |
| Peripheral Neuropathy | Rat, Mouse | Mechanical allodynia, thermal hyperalgesia, altered gait[13] | Behavioral testing (von Frey, Hargreaves), nerve conduction studies, histology[14] | Dose reduction, schedule modification, exploring neuroprotective agents |
| Hypersensitivity | Mouse, Rat | Anaphylaxis, edema, respiratory distress (acute onset) | Clinical observation immediately post-injection | Premedication with corticosteroids/antihistamines, use of alternative formulations[15] |
| Gastrointestinal | Mouse, Rat | Diarrhea, weight loss | Daily body weight and clinical scoring | Supportive care (hydration), dose reduction |
Table 2: Example of a Dose-Finding Study Design for a Novel Taxane Derivative
| Cohort | Treatment Group | Dose (mg/kg) | N (Animals) | Dosing Schedule | Key Monitoring Endpoints |
| 1 | Vehicle Control | 0 | 5 | Q7D x 2 | Body weight, clinical signs, CBC (Day 7) |
| This compound | X | 5 | Q7D x 2 | Body weight, clinical signs, CBC (Day 7) | |
| 2 | Vehicle Control | 0 | 5 | Q7D x 2 | Body weight, clinical signs, CBC (Day 7) |
| This compound | 2X | 5 | Q7D x 2 | Body weight, clinical signs, CBC (Day 7), behavioral tests | |
| 3 | Vehicle Control | 0 | 5 | Q7D x 2 | Body weight, clinical signs, CBC (Day 7) |
| This compound | 4X | 5 | Q7D x 2 | Body weight, clinical signs, CBC (Day 7), behavioral tests |
Note: 'X' represents the starting dose. Doses are escalated in subsequent cohorts if the previous dose is well-tolerated (e.g., <15% mean body weight loss and no mortality).
Table 3: Key Pharmacokinetic Parameters of Paclitaxel in Preclinical Models
| Parameter | Description | Typical Observation for Paclitaxel | Implication for this compound |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Highly variable, influenced by formulation (lower with Cremophor).[16][17] | The hydrophilic nature of this compound might lead to a different clearance rate, potentially faster if renal excretion is involved. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Large, indicating extensive tissue distribution.[17] | Changes in hydrophilicity can alter tissue penetration and thus the Vd. |
| Half-life (t½) | The time required for the drug concentration to reduce by half. | Exhibits non-linear pharmacokinetics, with half-life increasing at higher doses.[18] | The pharmacokinetic profile needs to be determined empirically; non-linearity should be considered. |
| Area Under the Curve (AUC) | The total systemic exposure to a drug over time. | Correlates with both efficacy and toxicity.[16] | A key parameter to measure in dose-finding studies to establish a therapeutic window. |
Experimental Protocols
Protocol 1: Assessment of Myelosuppression (Hematological Analysis)
-
Animal Model: BDF1 or C57BL/6 mice are commonly used.[11]
-
Procedure: a. Collect a baseline blood sample (approx. 50 µL) from each animal via a suitable method (e.g., saphenous vein) into a tube containing an anticoagulant (e.g., EDTA). b. Administer this compound or vehicle control as per the study design. c. On days 4, 7, and 14 post-administration (to capture the nadir and recovery), collect subsequent blood samples. d. Analyze samples using an automated hematology analyzer calibrated for mouse blood.
-
Key Parameters: Total white blood cell (WBC) count, absolute neutrophil count (ANC), red blood cell (RBC) count, platelet count, and hemoglobin.
-
Endpoint: Determine the percentage decrease in cell counts from baseline. A severe neutropenia is often defined as a >65% decrease in ANC.[11]
Protocol 2: Evaluation of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
-
Animal Model: Sprague-Dawley or Wistar rats are often preferred as they exhibit robust and reproducible neuropathic behaviors.[13]
-
Procedure: a. Acclimatize animals to the testing environment and equipment for several days before baseline measurements. b. Baseline Measurement (Mechanical Allodynia): Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. Determine the paw withdrawal threshold (PWT) in grams. c. Administer this compound or vehicle according to the dosing schedule. d. Repeat PWT measurements at regular intervals (e.g., weekly) throughout the study.
-
Key Parameter: A significant decrease in the PWT in the drug-treated group compared to the vehicle group indicates the development of mechanical allodynia.
-
Endpoint: Quantify the change in PWT over time. Histological analysis of dorsal root ganglia and intraepidermal nerve fiber density can be performed at the end of the study for confirmation.[2]
Protocol 3: Protocol for Premedication to Mitigate Hypersensitivity Reactions (HSRs)
-
Animal Model: Any model where HSRs are observed, particularly with formulations containing potential allergens.
-
Procedure: a. 30-60 minutes prior to the administration of this compound, administer dexamethasone (e.g., 1-2 mg/kg, intraperitoneally). b. 15-30 minutes prior to the administration of this compound, administer an H1-antihistamine like diphenhydramine (e.g., 5-10 mg/kg, intraperitoneally). c. Administer this compound slowly via the intended route (e.g., intravenous). d. Observe the animal closely for at least 1 hour post-administration for signs of HSR (e.g., piloerection, lethargy, respiratory distress, cyanosis).
-
Key Parameter: Absence or significant reduction in the severity of HSR symptoms compared to animals not receiving premedication.
-
Endpoint: Survival and clinical score of HSR severity.
Mandatory Visualizations
References
- 1. Update on taxane development: new analogs and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of a hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. benchchem.com [benchchem.com]
- 11. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of chemotherapy-evoked painful peripheral neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Animal models of chemotherapy-induced peripheral neuropathy: A machine-assisted systematic review and meta-analysis | PLOS Biology [journals.plos.org]
- 15. Hypersensitivity Reactions to Taxanes: A Comprehensive and Systematic Review of the Efficacy and Safety of Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative preclinical and clinical pharmacokinetics of a cremophor-free, nanoparticle albumin-bound paclitaxel (ABI-007) and paclitaxel formulated in Cremophor (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
"7-Xylosyltaxol B" formulation stability and aggregation issues
Welcome to the technical support center for 7-Xylosyltaxol B formulations. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this compound, particularly focusing on formulation stability and aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound?
A1: The primary challenge in formulating this compound, a derivative of paclitaxel, stems from its low aqueous solubility.[1] Like other taxanes, it is inherently hydrophobic, making it difficult to dissolve in aqueous solutions for parenteral administration. This poor solubility can lead to issues with drug precipitation, aggregation, and reduced bioavailability. Consequently, specialized formulation strategies are required to enhance its solubility and stability.
Q2: What are some common formulation strategies for taxanes like this compound?
A2: Due to the poor water solubility of taxanes, various formulation strategies have been developed. These include:
-
Co-solvent systems: Utilizing mixtures of solvents, such as Cremophor EL and ethanol, to dissolve the drug. However, these can be associated with toxicity.[2][3]
-
Nanoparticle formulations: Encapsulating the drug in nanoparticles, such as albumin-bound nanoparticles (like Abraxane for paclitaxel), can improve solubility and drug delivery.
-
Liposomal formulations: Encapsulating the drug within lipid bilayers.
-
Polymeric micelles: Using amphiphilic block copolymers to form micelles that can carry the hydrophobic drug.[2]
-
Lyophilization (Freeze-Drying): This is a common technique to improve the long-term stability of the formulated drug product by removing water.[4][5]
Q3: What are the key factors that can affect the stability of a this compound formulation?
A3: The stability of a this compound formulation can be influenced by several factors:
-
pH: Hydrolysis of ester groups in the molecule can occur at acidic or alkaline pH.
-
Temperature: Elevated temperatures can accelerate chemical degradation and aggregation.
-
Light Exposure: Photodegradation can occur, so formulations should be protected from light.[6][7]
-
Oxidation: The molecule may be susceptible to oxidation.[8]
-
Excipient Interactions: Incompatibilities between this compound and certain excipients can lead to degradation or aggregation.[9][10]
-
Manufacturing Process: Stresses during manufacturing, such as shear forces during mixing or filtration, can induce aggregation.
Q4: How can I monitor the stability of my this compound formulation?
A4: A comprehensive stability testing program is essential. This typically involves subjecting the formulation to various stress conditions (e.g., elevated temperature, different pH values, light exposure) and analyzing samples at different time points.[6][8] Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of intact this compound and detect degradation products.
-
Size Exclusion Chromatography (SEC): To detect and quantify soluble aggregates.[11][12]
-
Dynamic Light Scattering (DLS): To measure particle size distribution and monitor for the formation of larger aggregates.[13][14]
-
Visual Inspection: To check for precipitation or color change.
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation or upon storage.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Review the solubility of this compound in the chosen solvent system. Consider using a different co-solvent or a higher concentration of the existing co-solvent. For aqueous formulations, explore the use of solubilizing excipients such as cyclodextrins or surfactants. |
| pH Shift | Measure the pH of the formulation. If it has shifted to a range where this compound is less soluble, adjust the pH using a suitable buffer. |
| Temperature Fluctuation | Ensure the formulation is stored at the recommended temperature. Avoid freeze-thaw cycles unless the formulation is designed for it. |
| Excipient Incompatibility | Investigate potential interactions between this compound and the excipients. Some excipients may reduce the solubility of the drug over time. |
Issue 2: Aggregation of this compound in the formulation.
| Potential Cause | Troubleshooting Step |
| Hydrophobic Interactions | Aggregation is often driven by the hydrophobic nature of taxanes. Optimize the formulation with stabilizing excipients that can shield the hydrophobic regions of the molecule.[15] |
| Stress During Manufacturing | Minimize shear stress during mixing and filtration. Consider using lower mixing speeds or larger pore size filters if aggregation is observed post-processing. |
| Inadequate Lyophilization Cycle | If the product is lyophilized, an unoptimized cycle can lead to incomplete drying or cake collapse, promoting aggregation upon reconstitution.[4][16] Review and optimize the freezing, primary drying, and secondary drying phases of the lyophilization cycle. |
| Reconstitution Issues | The choice of reconstitution medium and the reconstitution process itself can induce aggregation. Ensure the lyophilized cake is fully wetted and dissolved gently.[17][18] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature for 2, 4, 8, and 24 hours.[8]
-
Thermal Degradation: Keep the solid drug substance and the drug in solution at 80°C for 24 and 48 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) and fluorescent light for 24 and 48 hours.[7]
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation of the parent compound.[8]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the amount of soluble aggregates in a this compound formulation.
Methodology:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically an aqueous buffer with a salt (e.g., 100-200 mM sodium phosphate, 150 mM NaCl, pH 7.0). The mobile phase composition should be optimized to minimize non-specific interactions between the analyte and the stationary phase.[12]
-
Sample Preparation: Dilute the this compound formulation in the mobile phase to a concentration suitable for UV detection.
-
Chromatographic Conditions:
-
Column: Use a silica-based SEC column with a pore size appropriate for the separation of monomers from dimers and higher-order aggregates (e.g., 250-300 Å).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-50 µL.
-
-
Data Analysis: Integrate the peak areas for the monomer and aggregates. Calculate the percentage of aggregates relative to the total peak area.[11]
Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To measure the particle size distribution of a this compound nanoparticle formulation and monitor for aggregation.
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate filtered buffer to a concentration that gives a stable and reproducible scattering intensity.
-
Instrument Setup:
-
Set the laser wavelength and scattering angle.
-
Equilibrate the sample to the desired temperature in the instrument.
-
-
Measurement:
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 measurements each) to ensure reproducibility.[13]
-
The instrument software will generate a correlation function from the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The software will use algorithms to fit the correlation function and calculate the particle size distribution (hydrodynamic diameter) and the polydispersity index (PDI).[14]
-
Compare the size distribution over time or under different stress conditions to assess stability. An increase in particle size or PDI can indicate aggregation.
-
Visualizations
Caption: Workflow for a typical stability testing program.
Caption: Logical workflow for troubleshooting aggregation issues.
References
- 1. Item - IMPACT OF EXCIPIENTS ON MOBILITY AND STABILITY OF LYOPHILIZED BIOLOGICS FORMULATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Update on taxane development: new analogs and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. ijcrt.org [ijcrt.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. efce.ch.bme.hu [efce.ch.bme.hu]
- 13. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmchemsci.com [jmchemsci.com]
- 16. What’s Involved in Designing Effective Lyophilization Cycles? | Sharp Services [sharpservices.com]
- 17. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 7-Xylosyltaxol B Immunofluorescence Microscopy
Welcome to the technical support center for immunofluorescence microscopy experiments involving 7-Xylosyltaxol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and artifacts encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when using this compound in immunofluorescence assays.
Issue 1: High Background Staining or Non-Specific Binding
High background can obscure specific signals, making data interpretation difficult. This can be a common issue when working with hydrophobic molecules like taxane derivatives.
-
Question: Why am I observing high background fluorescence in my this compound treated samples?
-
Answer: High background can be caused by several factors, including non-specific binding of antibodies, issues with blocking, or the inherent properties of this compound. Hydrophobic interactions can play a role in non-specific binding of both primary and secondary antibodies.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Further Considerations |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[2][3][4] | Start with the manufacturer's recommended dilution and perform a dilution series. |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent.[2][5] Common blockers include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[6] | For hydrophobic compounds, consider adding a non-ionic detergent like Tween-20 to the blocking and wash buffers to reduce non-specific hydrophobic interactions.[1] |
| Hydrophobic Interactions of this compound | The hydrophobicity of this compound might lead to non-specific binding of antibodies.[7][8] | Ensure adequate washing steps to remove unbound antibodies and reduce background.[2][3][6] |
| Autofluorescence | Examine an unstained sample to check for autofluorescence.[9] If present, consider using a different fixative or treating with a quenching agent like sodium borohydride. |
Issue 2: Weak or No Target Signal
A faint or absent signal can be frustrating. This can be due to issues with the antibodies, the experimental protocol, or the effect of this compound on the target protein.
-
Question: My fluorescent signal for the target protein is very weak or completely absent after treatment with this compound. What could be the cause?
-
Answer: Weak or no signal can result from a variety of factors, including improper antibody dilutions, fixation issues, or the possibility that this compound treatment alters the epitope recognized by your antibody.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Further Considerations |
| Incorrect Antibody Dilution | Increase the concentration of the primary antibody or the incubation time.[2][4] | Ensure the primary and secondary antibodies are compatible (e.g., secondary antibody is raised against the host species of the primary antibody).[4] |
| Epitope Masking due to Fixation | Over-fixation can mask the antigen epitope.[2] Try reducing the fixation time or using a different fixation method. Antigen retrieval methods may be necessary.[2] | |
| Microtubule Stabilization by this compound | This compound stabilizes microtubules, which can alter the cellular architecture.[10][11][12] This may affect the accessibility of the target epitope. | Consider using a different antibody that recognizes a different epitope of the target protein. |
| Low Protein Expression | The target protein may not be abundantly present in your cells.[2] | Use a positive control to confirm that the staining protocol and antibodies are working.[2] Consider using a signal amplification method.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how can it affect my immunofluorescence experiment?
A1: this compound, a derivative of paclitaxel, functions by binding to tubulin and stabilizing microtubules.[13][14] This prevents their depolymerization, leading to cell cycle arrest and apoptosis.[15][16][17] In an immunofluorescence experiment, this stabilization can lead to the formation of abnormal microtubule bundles throughout the cell.[16] This altered cytoskeletal organization might mask certain epitopes or change the subcellular localization of your protein of interest, potentially leading to unexpected staining patterns or a loss of signal.
Q2: Can this compound itself be fluorescent and cause artifacts?
A2: There is no readily available information to suggest that this compound is inherently fluorescent in the visible range used for standard immunofluorescence microscopy. However, it is always good practice to include a control where cells are treated with this compound but not stained with antibodies to check for any potential autofluorescence.
Q3: How can I be sure that the observed changes in my protein's localization are due to this compound treatment and not an artifact?
Experimental Protocols
Standard Immunofluorescence Protocol after this compound Treatment
-
Cell Culture and Treatment: Plate cells on sterile coverslips in a petri dish and allow them to adhere. Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control group.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: Wash the cells three times with PBS. If your target protein is intracellular, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1-5% BSA in PBS with 0.1% Tween-20) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, stain the nuclei with a DNA dye like DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow
Caption: A logical workflow for troubleshooting common immunofluorescence artifacts.
References
- 1. Role of Intermolecular Forces in Background Staining: Ionic Interaction and Hydrophobic Interaction - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. sinobiological.com [sinobiological.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 8. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. Insights into the mechanism of microtubule stabilization by Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How does taxol stabilize microtubules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taxol stabilizes microtubules in mouse fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
"7-Xylosyltaxol B" interference with assay reagents
Welcome to the technical support center for 7-Xylosyltaxol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of paclitaxel, belonging to the taxane family of compounds.[1][2] Its primary mechanism of action is the disruption of microtubule dynamics. It binds to β-tubulin, stabilizing microtubules and preventing their disassembly.[2] This interference with the normal function of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][4][5]
Q2: What are the solubility characteristics of this compound?
Like other taxanes, this compound has poor aqueous solubility.[6] It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[2][3][7] For cell-based assays, it is common to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous culture medium. Care must be taken to avoid precipitation upon dilution.
Q3: How should this compound be stored?
For long-term stability, this compound should be stored as a solid at -20°C.[2][8] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Some suppliers suggest that stock solutions at -80°C should be used within 6 months, and at -20°C within one month.[2]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, XTT, WST-1)
Issue: Lower-than-expected or inconsistent cytotoxicity results.
This is a common issue when working with taxane compounds. Several factors related to the compound's properties and its interaction with assay components can contribute to this problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation: this compound has low aqueous solubility and can precipitate when diluted from a DMSO stock into aqueous cell culture media. This reduces the effective concentration of the compound in contact with the cells. | 1. Visual Inspection: Before adding to cells, visually inspect the diluted compound solution for any signs of precipitation (cloudiness, crystals).2. Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically <0.5%) to minimize solvent-induced cytotoxicity and improve solubility.3. Serial Dilutions: Prepare serial dilutions in the final culture medium immediately before use.4. Formulation: For in vivo studies or specific in vitro models, consider using solubility-enhancing formulations, though this may introduce other variables.[6] |
| Interference with Tetrazolium Dyes (MTT): Taxanes like paclitaxel have been reported to interfere with the MTT assay, leading to an underestimation of cytotoxicity.[9] This may be due to chemical interactions with the formazan product or alterations in cellular metabolism that affect dye reduction. | 1. Use an Alternative Assay: Switch to a cytotoxicity assay with a different detection principle, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity), a resazurin-based assay (e.g., alamarBlue), or a direct cell counting method (e.g., trypan blue exclusion).[9]2. Confirm with Apoptosis Assay: Since taxanes induce apoptosis, confirm cell death using an apoptosis-specific assay, such as Annexin V/PI staining followed by flow cytometry.[9] |
| Incorrect Seeding Density: The initial number of cells plated can significantly impact the results of cytotoxicity assays. | 1. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the assay.2. Consistency: Use a consistent seeding density across all experiments. |
| Purity of the Compound: Impurities in the this compound sample can affect its activity. | 1. Source from a Reputable Supplier: Ensure the compound is of high purity and obtained from a reliable source that provides a certificate of analysis.[9] |
Experimental Workflow: Troubleshooting Cytotoxicity Assays
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results with this compound.
Microtubule Polymerization Assays
Issue: Lack of expected increase in microtubule polymerization.
These assays typically measure the increase in light scattering or fluorescence as tubulin polymerizes into microtubules.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Tubulin: The quality of the purified tubulin is critical for this assay. | 1. Use High-Quality Tubulin: Purchase tubulin from a reputable supplier and store it correctly (typically at -80°C).2. Perform a Positive Control: Always include a known microtubule-stabilizing agent, such as paclitaxel, as a positive control to ensure the tubulin is active. |
| Compound Precipitation: As with cell-based assays, this compound can precipitate in aqueous polymerization buffers. | 1. Check Solubility in Buffer: Before starting the assay, test the solubility of this compound at the desired concentration in the polymerization buffer.2. Minimize DMSO: Keep the final DMSO concentration in the assay as low as possible. |
| Suboptimal Assay Conditions: Factors like temperature and buffer composition can affect polymerization. | 1. Temperature Control: Ensure the reaction is maintained at 37°C, as microtubule polymerization is temperature-dependent.2. Buffer Components: Verify the correct concentrations of GTP, magnesium, and other essential buffer components. |
Signaling Pathway: Taxane-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor peak shape, low sensitivity, or interfering peaks.
HPLC is often used to determine the purity of this compound or to quantify it in various matrices.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Mobile Phase: The compound may not be fully dissolved in the initial mobile phase conditions. | 1. Adjust Initial Mobile Phase: Increase the percentage of the organic solvent (e.g., acetonitrile) in the initial mobile phase of your gradient.2. Sample Solvent: Dissolve the sample in a solvent that is strong enough to fully solubilize it but weak enough not to cause peak distortion (e.g., a mixture of acetonitrile and water). |
| Interference from Excipients: If analyzing a formulation, other components can co-elute with this compound.[10] | 1. Sample Preparation: Develop a robust sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering substances before injection.[10][11]2. Optimize Separation: Adjust the gradient, mobile phase composition, or try a different column chemistry to resolve the peak of interest from interferences.[12] |
| Compound Degradation: this compound may be unstable in the sample solvent or on the column. | 1. Check Solution Stability: Analyze samples at different time points after preparation to assess stability.[13]2. pH of Mobile Phase: Ensure the pH of the mobile phase is within the stable range for the compound and the column. |
Experimental Protocols
Protocol 1: General Procedure for Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Microtubule Polymerization Assay (Turbidimetric)
-
Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and keep it on ice. Prepare a stock solution of GTP (e.g., 100 mM).
-
Tubulin Preparation: Resuspend purified tubulin in the polymerization buffer to a final concentration of 1-2 mg/mL. Keep on ice.
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound (or vehicle control).
-
Initiate Polymerization: Add the tubulin solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 30-60 minutes.
-
Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the rate and extent of polymerization in the presence of this compound to the control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Taxane Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. chembk.com [chembk.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Scaling Up 7-Xylosyltaxol B Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 7-Xylosyltaxol B for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the semi-synthesis of this compound?
A1: The most common and readily available precursor for the semi-synthesis of this compound and other taxoid derivatives is 10-deacetylbaccatin III (10-DAB). This compound can be extracted in relatively high quantities from the needles of the European yew tree, Taxus baccata, making it a renewable resource.
Q2: Why is the protection of hydroxyl groups necessary during the synthesis of this compound?
A2: 10-deacetylbaccatin III has multiple hydroxyl groups with varying reactivity. Protecting groups are crucial to ensure the selective esterification at the C-13 hydroxyl group with the xylosyl side chain, preventing unwanted side reactions at other hydroxyl positions. This chemoselectivity is essential for achieving a high yield of the desired product.
Q3: What are the critical parameters to control during the scale-up of the purification process?
A3: For large-scale purification of this compound by column chromatography, critical parameters to control include the choice of stationary and mobile phases, the loading capacity of the column, and the elution gradient. For crystallization, key parameters are the selection of an appropriate solvent system, temperature, and cooling rate to ensure high purity and yield.
Q4: How can the stability of this compound be ensured during storage?
A4: this compound, like other taxoids, can be susceptible to degradation. For long-term storage, it should be kept as a dry solid in a cool, dark, and dry place, preferably under an inert atmosphere to prevent oxidation and hydrolysis. For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods.
Q5: What formulation strategies are suitable for preclinical in vivo studies of this compound?
A5: Due to its poor aqueous solubility, this compound requires a suitable formulation for preclinical in vivo studies to ensure adequate bioavailability. Common strategies include using co-solvents (e.g., a mixture of Cremophor EL and ethanol), preparing nanocrystal suspensions, or developing liposomal formulations. The choice of formulation will depend on the specific experimental design and route of administration.
Experimental Protocols
Protocol 1: Semi-synthesis of this compound from 10-Deacetylbaccatin III (10-DAB)
This protocol is adapted from established methods for paclitaxel semi-synthesis and is designed for a laboratory scale suitable for preclinical supply.
Step 1: Selective Protection of the C-7 and C-10 Hydroxyl Groups of 10-DAB
-
Protection of C-7 Hydroxyl:
-
Dissolve 10-deacetylbaccatin III (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylsilyl chloride (TES-Cl, 1.1 eq) dropwise.
-
Stir the reaction mixture at 0°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-TES-10-deacetylbaccatin III.
-
-
Acetylation of C-10 Hydroxyl:
-
Dissolve the 7-TES-10-deacetylbaccatin III (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -10°C.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.
-
Add acetyl chloride (1.2 eq) and continue stirring at -10°C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 7-TES-baccatin III.
-
Step 2: Esterification at C-13 with a Protected Xylosyl Side Chain
-
Preparation of the Xylosyl Side Chain: A suitably protected xylosyl side-chain with an activated carboxyl group is required. This can be synthesized separately. For this protocol, we assume the availability of a protected (e.g., with a β-lactam or oxazolidine) xylosyl side-chain acid.
-
Coupling Reaction:
-
Dissolve 7-TES-baccatin III (1.0 eq) and the protected xylosyl side-chain acid (1.5 eq) in anhydrous toluene.
-
Add 4-dimethylaminopyridine (DMAP, 2.0 eq) and dicyclohexylcarbodiimide (DCC, 1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Step 3: Deprotection to Yield this compound
-
Removal of the TES Protecting Group:
-
Dissolve the crude product from the previous step in a mixture of acetonitrile and pyridine.
-
Add hydrofluoric acid-pyridine complex (HF-Py) at 0°C.
-
Stir for 8-12 hours at 0°C.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield crude this compound.
-
Protocol 2: Purification of this compound
Step 1: Column Chromatography
-
Prepare a silica gel column with a suitable diameter and length for the amount of crude product.
-
Equilibrate the column with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Step 2: Crystallization
-
Dissolve the purified this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., acetone or methanol).
-
Slowly add a non-solvent in which the product is poorly soluble (e.g., hexane or water) until the solution becomes slightly turbid.
-
Allow the solution to stand at a controlled temperature (e.g., 4°C or room temperature) to allow for slow crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the non-solvent, and dry under vacuum.
Protocol 3: Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a composition of 50:50 acetonitrile:water.
-
Linearly increase to 90:10 acetonitrile:water over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Expected Yields at Key Synthetic Stages
| Step | Product | Starting Material | Expected Yield (%) |
| 1a | 7-TES-10-deacetylbaccatin III | 10-deacetylbaccatin III | 85-95 |
| 1b | 7-TES-baccatin III | 7-TES-10-deacetylbaccatin III | 80-90 |
| 2 | Protected this compound | 7-TES-baccatin III | 60-75 |
| 3 | Crude this compound | Protected this compound | 70-85 |
| Purification | Pure this compound | Crude this compound | 70-80 |
Table 2: HPLC Purity Specifications for Preclinical Grade this compound
| Parameter | Specification |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
| Residual Solvents | As per ICH guidelines |
Troubleshooting Guides
Issue 1: Low Yield in the Esterification Step (Protocol 1, Step 2)
| Potential Cause | Troubleshooting Action |
| Steric hindrance at the C-13 hydroxyl group. | Increase reaction time and/or temperature. Consider using a more powerful coupling agent such as HATU or COMU. |
| Poor quality of coupling reagents (DCC, DMAP). | Use freshly opened or purified reagents. |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (nitrogen or argon). |
| Side reaction at other hydroxyl groups. | Confirm complete protection of the C-7 hydroxyl group before proceeding with esterification. |
Issue 2: Incomplete Deprotection of the TES Group (Protocol 1, Step 3)
| Potential Cause | Troubleshooting Action |
| Insufficient amount of deprotecting agent (HF-Py). | Increase the equivalents of HF-Py. |
| Reaction time is too short. | Extend the reaction time and monitor closely by TLC. |
| Low reaction temperature. | Allow the reaction to proceed at a slightly higher temperature (e.g., room temperature), but monitor for potential side reactions. |
Issue 3: Difficulty in Purifying this compound (Protocol 2)
| Potential Cause | Troubleshooting Action |
| Co-elution of impurities during column chromatography. | Optimize the solvent gradient for better separation. Consider using a different stationary phase (e.g., a different type of silica or a reverse-phase column). |
| Product oiling out instead of crystallizing. | Screen different solvent/non-solvent systems. Try seeding the solution with a small crystal of the pure product. |
| Low recovery from crystallization. | Optimize the ratio of solvent to non-solvent and the cooling rate to maximize crystal formation and minimize loss in the mother liquor. |
Visualizations
Caption: Workflow for the production of this compound for preclinical studies.
Validation & Comparative
Comparative Cytotoxicity Analysis: 7-Xylosyltaxol B vs. Paclitaxel
A direct comparative analysis of the cytotoxicity between 7-Xylosyltaxol B and paclitaxel is not available in the current body of scientific literature. Extensive searches for studies providing a head-to-head comparison of their cytotoxic effects, including quantitative data such as IC50 values from the same experimental conditions, did not yield any specific results. Therefore, a quantitative comparison guide with detailed experimental protocols and signaling pathway diagrams as initially requested cannot be constructed.
This guide will, however, provide an overview of the known cytotoxic properties of paclitaxel, which serves as the parent compound for derivatives like this compound. Understanding the established cytotoxicity and mechanism of action of paclitaxel can offer a foundational context for researchers interested in the potential therapeutic profiles of its analogues.
Paclitaxel: An Overview of its Cytotoxic Activity
Paclitaxel is a widely used and potent chemotherapeutic agent effective against a variety of cancers. Its cytotoxic effects are primarily attributed to its interaction with microtubules, essential components of the cell's cytoskeleton.
Mechanism of Action
Paclitaxel functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization. This interference with the normal dynamic instability of microtubules disrupts essential cellular processes, particularly mitosis. The stabilized microtubules lead to the formation of abnormal microtubule bundles and multiple asters during cell division, ultimately arresting the cell cycle at the G2/M phase and inducing apoptosis (programmed cell death).
Cytotoxicity Data for Paclitaxel
The cytotoxic potency of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cancer cell line, exposure time, and the specific assay used.
The following table summarizes representative IC50 values for paclitaxel against various human tumor cell lines as reported in the literature. It is crucial to note that these values are not from a single comparative study and are presented here for informational purposes only.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Exposure Time | Reference |
| Various | Various | 2.5 - 7.5 | 24 h | [1][2][3][4][5][6][7][8][9][10][11] |
| MDA-MB-231 | Breast Cancer | ~5.0 - 10.0 | Not Specified | [12] |
| SK-BR-3 | Breast Cancer | ~2.5 - 7.5 | Not Specified | [12] |
| T-47D | Breast Cancer | ~2.0 - 5.0 | Not Specified | [12] |
Experimental Protocols: A General Guideline for In Vitro Cytotoxicity Assays
While a specific protocol for a direct comparison between this compound and paclitaxel is unavailable, a standard experimental workflow for determining the cytotoxicity of a compound using an MTT assay is outlined below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Steps of the MTT Assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (in this hypothetical case, this compound and paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT is added to each well.
-
Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. These data are then used to plot a dose-response curve and determine the IC50 value for each compound.
Conclusion
While the direct comparative cytotoxicity of this compound and paclitaxel remains to be elucidated through dedicated research, the established cytotoxic profile and mechanism of action of paclitaxel provide a valuable benchmark for the evaluation of its derivatives. Future in vitro studies employing standardized protocols, such as the MTT assay outlined above, are necessary to quantitatively assess the cytotoxic potential of this compound and determine if its structural modifications relative to paclitaxel translate into an improved therapeutic window. Such studies would be invaluable for the drug development community and would enable the creation of a comprehensive comparison guide as originally intended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Docetaxel Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals grappling with the challenge of docetaxel resistance, this guide offers a comprehensive comparison of its efficacy in sensitive versus resistant cancer cell lines. We present key experimental data, detailed protocols for assessing drug performance, and visualizations of the underlying molecular mechanisms to support the development of next-generation therapies.
The emergence of resistance to docetaxel, a potent taxane-based chemotherapeutic, remains a significant hurdle in the treatment of various cancers, including prostate and breast cancer. Understanding the molecular drivers of this resistance is paramount for developing novel strategies to overcome it. This guide synthesizes data from multiple studies to provide a clear picture of the disparity in docetaxel efficacy between sensitive and resistant cell lines and the experimental frameworks used to characterize this phenomenon.
Quantitative Comparison of Docetaxel Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the stark differences in docetaxel IC50 values between sensitive parental cell lines and their derived docetaxel-resistant counterparts, highlighting the magnitude of resistance observed in preclinical models.
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| PC-3 | Prostate Cancer | 4.75 ± 0.05 | 52.00 ± 0.04 | ~10.9 |
| DU145 | Prostate Cancer | ~1.7 | ~183.6 | ~108 |
| 22Rv1 | Prostate Cancer | ~4.0 | ~284 | ~71 |
| LNCaP | Prostate Cancer | 0.78–1.06 | 49.50–50.65 | ~50-77 |
| C4-2B | Prostate Cancer | 1.00–1.40 | 99.47–100.50 | ~77 |
| MCF-7 (MCF-7CC) | Breast Cancer | Not specified | Not specified | >6 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.[1][2][3][4]
Experimental Protocols
To ensure reproducibility and aid in the design of new studies, this section provides detailed methodologies for key experiments cited in the comparison of docetaxel efficacy.
Development of Docetaxel-Resistant Cell Lines
This protocol describes a common method for generating docetaxel-resistant cancer cell lines through continuous exposure to the drug.
Materials:
-
Parental cancer cell line (e.g., PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Docetaxel stock solution (dissolved in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Plate parental cells in a T-75 flask and allow them to reach 70-80% confluency.
-
Initial Docetaxel Exposure: Treat the cells with an initial concentration of docetaxel, typically starting at the IC20-IC30 of the parental line (e.g., 2.5 nM for LNCaP cells).[3]
-
Recovery: After 48-72 hours of exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Expansion of Surviving Cells: Allow the surviving cells to recover and proliferate. This may take several days to weeks.
-
Stepwise Dose Escalation: Once the cells have recovered and reached a suitable confluency, subculture them and expose them to a gradually increasing concentration of docetaxel (e.g., 1.5 to 2-fold increase).
-
Repeat Cycles: Repeat the cycle of treatment and recovery, progressively increasing the docetaxel concentration. This process can take several months (e.g., 10 months for C4-2B and LNCaP cells).[3]
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of docetaxel that is significantly higher than the IC50 of the parental line.
-
Characterization: Regularly assess the IC50 of the developing cell line to monitor the level of resistance.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Parental and resistant cells
-
96-well plates
-
Docetaxel of various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[1]
-
Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of docetaxel. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[1][3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection by Western Blot
Western blotting can be used to detect key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.
Materials:
-
Parental and resistant cells
-
Docetaxel
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with docetaxel for a specified time. Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of apoptotic proteins.
Visualizing the Mechanisms of Resistance and Experimental Design
To further elucidate the complex processes underlying docetaxel resistance and the experimental approaches to study it, we provide the following diagrams generated using the DOT language.
Caption: Workflow for generating and validating docetaxel-resistant cell lines.
Caption: Major molecular pathways contributing to docetaxel resistance.
References
- 1. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Xylosyltaxol B and Other Taxanes: A Guide for Researchers
In the landscape of cancer chemotherapy, taxanes stand as a cornerstone in the treatment of various solid tumors. This guide provides a detailed head-to-head comparison of 7-Xylosyltaxol B, a naturally derived taxane analogue, with other prominent members of the taxane family: paclitaxel, docetaxel, and cabazitaxel. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
While direct comparative studies for this compound are limited, this guide utilizes data from its closely related analogue, 10-deacetyl-7-xylosyl paclitaxel , to draw meaningful comparisons in terms of mechanism of action, in vitro cytotoxicity, and other relevant preclinical parameters.
Executive Summary
Mechanism of Action: A Shared Pathway with Subtle Divergences
All taxanes, including this compound derivatives, bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization, a crucial process for dynamic cellular functions, most notably mitotic spindle formation during cell division. The stabilized microtubules lead to a prolonged G2/M phase arrest, ultimately triggering apoptosis.
The apoptotic cascade initiated by taxanes, including 10-deacetyl-7-xylosyl paclitaxel, predominantly follows the intrinsic or mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL[1]. This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and downstream executioner caspases (caspase-3 and -7), culminating in programmed cell death.
In Vitro Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for 10-deacetyl-7-xylosyl paclitaxel and other taxanes across various cancer cell lines.
It is crucial to note that these values are compiled from different studies and experimental conditions may vary. Therefore, this comparison should be considered indirect and interpreted with caution.
Table 1: In Vitro Cytotoxicity (IC50) of 10-deacetyl-7-xylosyl paclitaxel
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-8 | Colon | 0.26 | [2] |
| A549/CDDP | Lung (Cisplatin-resistant) | 0.17 | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel, Docetaxel, and Cabazitaxel in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Cabazitaxel IC50 (nM) | Reference |
| PC-3 | Prostate | - | 1.9 | 1.6 | [3] |
| DU-145 | Prostate | - | 0.8 | 0.2 | [3] |
| 22Rv1 | Prostate | - | 0.3 | 0.3 | [3] |
| SK-BR-3 | Breast (HER2+) | ~5 | - | - | [4] |
| MDA-MB-231 | Breast (Triple Negative) | ~10 | - | - | [4] |
| T-47D | Breast (Luminal A) | ~2.5 | - | - | [4] |
| NCI/H460 | Non-Small Cell Lung | 2.5 - 7.5 | - | - | [5] |
| NCCIT | Germ Cell Tumor | 1.8 | - | 1.3 | [6] |
| NT2/D1 | Germ Cell Tumor | 1.4 | - | 1.1 | [6] |
From the limited available data, 10-deacetyl-7-xylosyl paclitaxel demonstrates potent cytotoxicity in the micromolar to sub-micromolar range. A direct comparison of potency with other taxanes is challenging due to the different units and cell lines used across studies. However, the data for paclitaxel, docetaxel, and cabazitaxel in prostate and breast cancer cell lines show their high potency in the nanomolar range[3][4].
Preclinical Pharmacokinetics
A study on the pharmacokinetics of 10-deacetyl-7-xylosyl paclitaxel in rats following intravenous administration provided initial insights into its in vivo behavior[7]. While a direct comparison with the clinical pharmacokinetics of other taxanes is not appropriate, this data is foundational for further preclinical development.
Table 3: Pharmacokinetic Parameters of 10-deacetyl-7-xylosyl paclitaxel in Rats
| Parameter | Value |
| Linear Range in Plasma | 2.0 - 1000 ng/mL |
| Sensitivity | 2.0 ng/mL (using 50 µL plasma) |
| Precision (CV%) | ≤ 10.1% |
| Accuracy (Relative Error) | -12.4% to 12.0% |
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Docetaxel/cabazitaxel and fatty acid binding protein 5 inhibitors produce synergistic inhibition of prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of a hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Activity of Novel Taxane Analogs: A Comparative Guide
A Note on 7-Xylosyltaxol B: As of this review, publicly accessible in vivo studies specifically validating the anti-tumor activity of this compound are not available. Therefore, this guide provides a comparative framework using Paclitaxel, a first-generation taxane, and a representative second-generation taxane analog, BMS-184476, for which in vivo comparative data has been published. This guide is intended to provide researchers, scientists, and drug development professionals with a template for evaluating novel taxane derivatives.
Executive Summary
Taxanes are a critical class of anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] While first-generation taxanes like Paclitaxel have shown significant clinical efficacy, challenges such as drug resistance and unfavorable pharmacokinetic profiles have driven the development of second-generation analogs.[3] This guide compares the in vivo anti-tumor activity of Paclitaxel with BMS-184476, a novel taxane analog, highlighting the experimental methodologies and key performance indicators from preclinical studies. The data indicates that BMS-184476 demonstrates superior efficacy in certain human tumor xenograft models, including those with moderate Paclitaxel resistance.[4]
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the quantitative data from preclinical in vivo studies comparing the anti-tumor efficacy of Paclitaxel and the second-generation taxane analog, BMS-184476, in various human tumor xenograft models.[4]
Table 1: Comparison of In Vivo Anti-Tumor Efficacy in Human Ovarian Carcinoma Xenograft Model (A2780)
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Notes |
| Paclitaxel | Not Specified | - | - |
| BMS-184476 | Not Specified | Superior to Paclitaxel | BMS-184476 was clearly superior to paclitaxel in this model.[4] |
Table 2: Comparison of In Vivo Anti-Tumor Efficacy in Moderately Paclitaxel-Resistant Human Colon Carcinoma Xenograft Model (HCT/pk)
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Notes |
| Paclitaxel | Not Specified | - | - |
| BMS-184476 | Not Specified | Superior to Paclitaxel | BMS-184476 demonstrated clear superiority over paclitaxel in this resistant model.[4] |
Table 3: Comparison of In Vivo Anti-Tumor Efficacy in Human Lung Carcinoma Xenograft Model (L2987)
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Notes |
| Paclitaxel | Not Specified | - | - |
| BMS-184476 | Not Specified | Superior to Paclitaxel | BMS-184476 was found to be clearly superior to paclitaxel.[4] |
Table 4: Comparison of In Vivo Anti-Tumor Efficacy in Taxol-Unresponsive Human Ovarian Carcinoma Model (HOC79)
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Notes |
| Paclitaxel | Not Specified | - | - |
| BMS-184476 | Not Specified | Slightly Better than Paclitaxel | BMS-184476 performed slightly better than both paclitaxel and docetaxel in this unresponsive model.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo anti-tumor activity studies. The following protocols are based on generalized procedures for evaluating taxane derivatives in preclinical models.
Animal Models and Tumor Implantation
-
Animal Strain: Athymic nude mice are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumors.
-
Cell Lines: A panel of human tumor cell lines, such as A2780 (ovarian), HCT/pk (colon), and L2987 (lung), are cultured under standard conditions.[4]
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²) / 2.
Drug Formulation and Administration
-
Formulation: Taxanes are often poorly soluble in water and require a vehicle for in vivo administration. A common vehicle is a mixture of Cremophor EL and ethanol, further diluted in saline or dextrose solution.
-
Administration Route: Intravenous (i.v.) or intraperitoneal (i.p.) injections are common routes of administration for preclinical taxane studies.
-
Dosing and Schedule: The maximum tolerated dose (MTD) is typically determined in preliminary studies. Treatment schedules can vary, for example, daily injections for 5 consecutive days or intermittent dosing (e.g., every other day for 5 doses).[5]
Efficacy Endpoints and Data Analysis
-
Primary Endpoint: Tumor growth inhibition is a primary measure of efficacy. This can be expressed as a percentage of the control group's tumor growth.
-
Secondary Endpoints:
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Survival: In some studies, animals are monitored for survival, and data is presented as a Kaplan-Meier curve.
-
Metastasis Assessment: For metastatic models, the number and size of metastatic nodules in various organs are quantified.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to determine the significance of differences in tumor growth between treatment groups.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
Caption: In vivo anti-tumor activity experimental workflow.
Caption: Simplified signaling pathway of taxane-induced apoptosis.
References
- 1. Second-generation taxanes effectively suppress subcutaneous rat lymphoma: role of disposition, transport, metabolism, in vitro potency and expression of angiogenesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical antitumor activity of two novel taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol: a review of its preclinical in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Tubulin Isotype Binding Affinity: 7-Xylosyltaxol B in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tubulin isotype binding affinity of taxanes, with a special focus on 7-Xylosyltaxol B. While direct quantitative binding data for this compound is not extensively available in published literature, this document compiles existing data for closely related and widely studied taxanes—paclitaxel and docetaxel—to offer a valuable comparative context. Furthermore, detailed experimental protocols are provided to enable researchers to determine the binding affinities of novel taxane derivatives like this compound.
Introduction to this compound and Tubulin Isotypes
This compound is a derivative of paclitaxel, a potent anti-cancer agent that functions by binding to the β-subunit of tubulin, thereby stabilizing microtubules. This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis, leading to cell cycle arrest and apoptosis.[1][2]
Tubulin exists in several isotypes, with variations in their amino acid sequences primarily at the C-terminal region. These isotypes (e.g., βI, βII, βIII, βIVa, βIVb) are differentially expressed in various tissues and can influence the binding affinity and efficacy of microtubule-targeting agents. Notably, the overexpression of the βIII-tubulin isotype is frequently associated with clinical resistance to taxane-based chemotherapy, which is attributed to a reduced binding affinity of taxanes for this particular isotype.[3][4][5] Understanding the binding profile of this compound across different tubulin isotypes is therefore critical for predicting its efficacy and potential for overcoming drug resistance.
Comparative Analysis of Taxane Binding Affinities
The following table summarizes the known binding affinities of paclitaxel and docetaxel to different β-tubulin isotypes. It is important to note that the binding affinity of this compound would need to be experimentally determined to confirm its specific profile.
| Tubulin Isotype | Paclitaxel (Cellular Ki) | Docetaxel (Cellular Ki) | This compound (Predicted) |
| Mixed Isotypes | 22 nM | 16 nM | Data not available |
| βII-tubulin | Higher Affinity | Higher Affinity | Likely follows a similar trend |
| βIII-tubulin | Lower Affinity | Lower Affinity | Likely follows a similar trend |
| βIV-tubulin | Higher Affinity | Higher Affinity | Likely follows a similar trend |
Data for Paclitaxel and Docetaxel are based on competitive binding assays in living cells.[3] The binding affinity of taxanes is generally lower for the βIII isotype, which is a known mechanism of drug resistance.
Experimental Protocols for Determining Tubulin Binding Affinity
To facilitate the determination of the binding affinity of this compound and other novel taxane derivatives to various tubulin isotypes, two widely used experimental protocols are detailed below.
Fluorescence Competition Assay
This method is a robust and sensitive technique to determine the binding affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a fluorescently labeled taxane derivative (e.g., Flutax-2) for binding to microtubules.
Materials:
-
Purified tubulin (specific isotypes if available)
-
GTP (Guanosine triphosphate)
-
Paclitaxel (for microtubule stabilization)
-
Fluorescent taxane probe (e.g., Flutax-2)
-
Test compound (this compound)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Cushion Buffer (General Tubulin Buffer with 60% glycerol)
-
Fluorometer or plate reader
Procedure:
-
Microtubule Polymerization:
-
Resuspend purified tubulin in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Induce polymerization by incubating at 37°C for 30 minutes.
-
Stabilize the polymerized microtubules by adding paclitaxel to a final concentration of 10 µM and incubating for another 10 minutes at 37°C.
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the fluorescent taxane probe and the stabilized microtubules.
-
Add varying concentrations of the unlabeled competitor (this compound).
-
Incubate the mixture at 37°C for 30 minutes to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer. The fluorescence of the probe decreases as it is displaced from the microtubules by the competitor.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [F]/Kd), where [F] is the concentration of the fluorescent probe and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified tubulin (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified tubulin over the activated surface to covalently immobilize it via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound over the immobilized tubulin surface. A reference flow cell without tubulin should be used to subtract non-specific binding.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time. The signal increases during the association phase and decreases during the dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing Experimental and Signaling Pathways
To further aid in the understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for a fluorescence competition assay to determine the binding affinity of this compound.
Caption: Signaling pathway of this compound-induced microtubule stabilization and apoptosis.
Conclusion
While direct experimental data on the tubulin isotype binding affinity of this compound is currently limited, this guide provides a framework for its evaluation. By comparing it with well-studied taxanes like paclitaxel and docetaxel, and by providing detailed protocols for key binding assays, researchers are equipped to quantitatively assess its interaction with different tubulin isotypes. Such studies are crucial for understanding its potential advantages, including its activity in taxane-resistant cancers, and for the rational design of next-generation microtubule-stabilizing agents.
References
- 1. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of tubulin isotypes and mutations from taxol-resistant cells by combined isoelectrofocusing and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationalization of paclitaxel insensitivity of yeast β-tubulin and human βIII-tubulin isotype using principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Determinants of the Dictyostatin Chemotype for Tubulin Binding Affinity and Antitumor Activity Against Taxane- and Epothilone-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Xylosyltaxol B and Cabazitaxel for Drug Development Professionals
An objective guide for researchers and scientists on the performance and characteristics of two taxane-based chemotherapeutic agents.
This guide provides a detailed comparative analysis of 7-Xylosyltaxol B, a derivative of paclitaxel, and cabazitaxel, a second-generation semi-synthetic taxane. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these two compounds for potential therapeutic applications.
Executive Summary
Both this compound and cabazitaxel belong to the taxane class of anticancer agents, which function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Cabazitaxel is a well-established chemotherapeutic agent, particularly in the context of metastatic castration-resistant prostate cancer, with extensive preclinical and clinical data available. In contrast, this compound, also known as 7-Xylosyl-10-deacetylpaclitaxel, is a less-studied derivative of paclitaxel. While it has demonstrated cytotoxic activity and a similar mechanism of action to other taxanes, a direct, comprehensive comparison with cabazitaxel based on publicly available data is challenging due to the limited research on this compound. This guide compiles the available quantitative data and experimental methodologies to provide a preliminary comparative framework.
Chemical Structure and General Properties
| Feature | This compound (7-Xylosyl-10-deacetylpaclitaxel) | Cabazitaxel |
| Chemical Formula | C₅₀H₅₇NO₁₇ | C₄₅H₅₇NO₁₄ |
| Molecular Weight | 943.98 g/mol | 835.9 g/mol |
| Origin | Paclitaxel derivative, naturally occurring xyloside isolated from Taxus chinensis[1] | Second-generation semi-synthetic taxane derived from the natural taxoid 10-deacetylbaccatin III |
| Solubility | Higher water solubility compared to paclitaxel.[2] | Poorly soluble in water. |
Mechanism of Action
Both compounds share the fundamental mechanism of action characteristic of taxanes: the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.
This compound:
-
Induces significant mitotic arrest in PC-3 prostate cancer cells.[1]
-
Promotes apoptosis through the mitochondrial-dependent pathway by up-regulating pro-apoptotic proteins (Bax, Bad) and down-regulating anti-apoptotic proteins (Bcl-2, Bcl-XL).[1][2]
-
This leads to a disturbance of the mitochondrial membrane permeability and activation of caspase-9.[1][2]
Cabazitaxel:
-
Binds to β-tubulin and promotes microtubule polymerization and stabilization.[3]
-
This disruption of microtubule dynamics inhibits cell division and triggers programmed cell death (apoptosis).[3]
-
It is effective against docetaxel-resistant tumors, which is partly attributed to its poor affinity for the P-glycoprotein (P-gp) efflux pump.
The following diagram illustrates the general signaling pathway for taxane-induced apoptosis, which is applicable to both this compound and cabazitaxel.
Figure 1. Simplified signaling pathway of taxane-induced apoptosis.
Comparative Performance Data
In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| This compound | PC-3 (Prostate) | Not Specified | 5 µM | |
| Cabazitaxel | PC-3 (Prostate) | MTT Assay | Not explicitly stated in the provided results. | |
| Cabazitaxel | DU145 (Prostate) | MTT Assay | Not explicitly stated in the provided results. | |
| Cabazitaxel | LNCaP (Prostate) | MTT Assay | 17.86 μM (48h) | [4] |
| Cabazitaxel | DU-145 (Prostate) | MTT Assay | 15.66 μM (48h) | [4] |
| Cabazitaxel | MCF-7 (Breast) | MTT Assay | IC₅₀ value of 0.5 μM (24h) reported for "Tx" (likely paclitaxel, not cabazitaxel). | [5] |
Note: The provided search results did not yield specific IC₅₀ values for cabazitaxel in PC-3 and DU145 cells from the same studies for a direct comparison. The data for LNCaP and DU-145 cells are from a study comparing cabazitaxel with empagliflozin. The MCF-7 data appears to be for paclitaxel, the parent compound of this compound, and not cabazitaxel.
Microtubule Polymerization/Depolymerization
| Compound | Assay Type | Effect | IC₅₀ / Effective Concentration | Reference |
| This compound | Cell-free disassembly of pig brain microtubules | Induces disassembly | 0.3 µM | |
| This compound | Cell-free disassembly of Physarum microtubules | Induces disassembly | 0.5 µM | |
| Cabazitaxel | Not specified | Stabilizes microtubules | Not specified |
Note: The data for this compound indicates an effect on microtubule disassembly in cell-free assays, which is contrary to the expected stabilizing effect of taxanes. This may be a misinterpretation in the source or a unique property of this derivative under the specific experimental conditions. Further clarification from primary literature is required. Cabazitaxel is well-documented to be a potent microtubule stabilizer.
In Vivo Efficacy
| Compound | Tumor Model | Dosing | Key Findings | Reference |
| This compound | S180 sarcoma | Not specified | Inhibits tumor growth | [6] |
| Cabazitaxel | Colon C38 and pancreas P03 murine tumor xenografts | Not specified | Nearly complete tumor regression | [7] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not available in the provided search results. For cabazitaxel, numerous studies exist, and the protocols are generally well-established. Below are generalized protocols for key assays based on common practices in the field.
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines.
Figure 2. General workflow for an MTT-based cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., PC-3, DU145, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or cabazitaxel and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
Figure 3. General workflow for a tubulin polymerization assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a polymerization buffer in a 96-well plate.
-
Compound Addition: Add the test compound (this compound or cabazitaxel) at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate microtubule polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity (light scattering) as microtubules form by measuring the absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the change in absorbance over time to determine the rate and extent of microtubule polymerization in the presence of the compound compared to a control.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., PC-3) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a specific volume, randomize the mice into treatment and control groups. Administer the test compound (this compound or cabazitaxel) and a vehicle control according to a predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
Based on the currently available data, both this compound and cabazitaxel are taxane-based compounds with anti-cancer properties mediated through the disruption of microtubule function. Cabazitaxel is a well-characterized drug with proven clinical efficacy, particularly in advanced prostate cancer. This compound has demonstrated in vitro cytotoxicity and a similar pro-apoptotic mechanism.
However, a definitive comparative analysis is hampered by the scarcity of data on this compound. To provide a more robust comparison, further research is required, including:
-
Direct comparative in vitro cytotoxicity studies of this compound and cabazitaxel in a panel of relevant cancer cell lines (e.g., prostate, breast, lung).
-
Detailed microtubule polymerization and dynamics studies for this compound to clarify its effect on microtubule stability.
-
Comparative in vivo efficacy studies in relevant xenograft models to assess the relative anti-tumor activity of the two compounds.
-
Pharmacokinetic and toxicity profiling of this compound.
Such studies would provide the necessary data to accurately position this compound relative to established taxanes like cabazitaxel and inform future drug development efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of empagliflozin and its combination with docetaxel on LNCaP and DU- 145 prostate cancer cell lines: cytotoxicity and molecular pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Taxane Resistance: A Comparative Analysis of 7-Xylosyltaxol B and Other Taxanes
For researchers, scientists, and drug development professionals, understanding and overcoming taxane resistance is a critical challenge in oncology. This guide provides a comparative analysis of 7-Xylosyltaxol B against other taxanes, focusing on cross-resistance patterns in cancer cells. We present experimental data, detailed methodologies, and visualizations of key cellular pathways to offer a comprehensive resource for navigating this complex area of cancer therapy.
Taxanes, including the widely used paclitaxel and docetaxel, are mainstays in the treatment of various cancers. Their efficacy, however, is often limited by the development of drug resistance. This resistance can be intrinsic or acquired and involves a variety of cellular mechanisms, leading to cross-resistance to other drugs in the same class. This compound, a derivative of paclitaxel, has been investigated for its potential to circumvent these resistance mechanisms.
Understanding the Landscape of Taxane Resistance
The primary mechanism of action for taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] Resistance to these agents is multifactorial and can arise from several key cellular changes:
-
Overexpression of Drug Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[3][4] These transporters actively pump taxanes out of the cancer cell, reducing the intracellular drug concentration to sub-therapeutic levels.
-
Alterations in Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes can affect the binding affinity of taxanes to microtubules.[3] Overexpression of the βIII-tubulin isotype, for instance, is frequently associated with taxane resistance.
-
Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in apoptosis, such as the Bcl-2 family, can render cancer cells resistant to the cytotoxic effects of taxanes.[5]
Comparative Cytotoxicity of Taxanes in Resistant Cancer Cell Lines
To understand the cross-resistance profiles of different taxanes, it is essential to compare their cytotoxic activity in well-characterized drug-resistant cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for paclitaxel, docetaxel, and cabazitaxel in various resistant cell lines, as reported in the literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: IC50 Values of Taxanes in Paclitaxel-Resistant Cell Lines
| Cell Line | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Fold Resistance | Reference |
| Paclitaxel | ||||
| MDA-MB-231 (Breast) | ~5 | 170-fold increase | >100 | [6] |
| ZR75-1 (Breast) | ~10 | 18-fold increase | 18 | [6] |
| Docetaxel | ||||
| MDA-MB-231 (Breast) | ~2 | 100-fold increase | >50 | [6] |
| ZR75-1 (Breast) | ~2.5 | 20-fold increase | 8 | [6] |
| Cabazitaxel | ||||
| NCI/ADR-RES (Ovarian) | Not specified | 15-fold vs. paclitaxel | Not applicable | [2] |
Table 2: IC50 Values of Taxanes in Docetaxel-Resistant Cell Lines
| Cell Line | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Fold Resistance | Reference |
| Docetaxel | ||||
| PC-3 (Prostate) | ~10 | 100 | 10 | [7] |
| DU-145 (Prostate) | Not specified | Significantly higher | Not specified | [7] |
| 22Rv1 (Prostate) | ~2.6 | 8 nM resistant clone | >3 | [8] |
| Paclitaxel | ||||
| PC-3 (Prostate) | Not specified | Cross-resistant | Not specified | [7] |
| Cabazitaxel | ||||
| DU-145DOC10 (Prostate) | Not specified | Cross-resistant | Not specified | [8] |
| 22Rv1DOC8 (Prostate) | Not specified | Cross-resistant | Not specified | [8] |
Note: The IC50 values and fold resistance can vary between studies due to different experimental conditions.
This compound: A Potential Candidate to Overcome Resistance?
7-Xylosyl-10-deacetylpaclitaxel, a compound closely related to this compound, has been shown to induce mitotic arrest and apoptosis in cancer cells.[9][10][11] Its mechanism of action involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the mitochondrial apoptosis pathway.[9][10][11]
While direct comparative studies on the cross-resistance of this compound in a wide range of taxane-resistant cell lines are limited, its structural modifications suggest it may have an altered interaction with resistance-conferring proteins like P-glycoprotein. Further research is needed to comprehensively evaluate its efficacy in P-gp overexpressing and tubulin-altered resistant cell lines.
Experimental Protocols
The following are detailed methodologies for common experiments cited in cross-resistance studies.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the taxane derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12] The intensity of the purple color is proportional to the number of viable cells.
-
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Procedure:
-
Plate and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[13][14]
-
Wash the plates several times with water to remove the TCA.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[15]
-
Wash the plates with 1% acetic acid to remove unbound dye.[13][14]
-
Air-dry the plates and then add a Tris-based solution to solubilize the protein-bound dye.[15][16]
-
Visualizing Resistance Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key concepts in taxane resistance and experimental design.
Caption: Overview of key taxane resistance mechanisms in cancer cells.
Caption: A typical experimental workflow for a cytotoxicity assay.
Caption: The mechanism of P-glycoprotein mediated drug efflux.
References
- 1. Overcoming multidrug resistance in taxane chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel resistance is associated with switch from apoptotic to autophagic cell death in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. selleckchem.com [selleckchem.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
Efficacy of 7-Xylosyltaxol B in Paclitaxel-Resistant Tumors: A Methodological Comparison Guide
To Researchers, Scientists, and Drug Development Professionals:
This guide addresses the critical need for novel therapeutic agents capable of overcoming paclitaxel resistance, a significant challenge in oncology. The focus of this inquiry is "7-Xylosyltaxol B," a derivative of paclitaxel. Despite a comprehensive search of available scientific literature, specific experimental data comparing the efficacy of this compound to paclitaxel, particularly in resistant tumor models, is not publicly available at this time.
Therefore, this document serves a dual purpose. First, it transparently communicates the current lack of direct comparative data for this compound. Second, and more importantly, it provides a robust methodological framework for the evaluation of novel taxane derivatives like this compound against paclitaxel-resistant cancers. This guide outlines the essential experiments, data presentation formats, and theoretical underpinnings required to generate a comprehensive comparison, thereby empowering researchers to conduct such studies.
Section 1: Comparative Cytotoxicity Analysis
A primary indicator of a novel drug's efficacy is its ability to inhibit cancer cell growth, especially in cells that have developed resistance to standard therapies. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
Table 1: Comparative IC50 Values of this compound and Paclitaxel in Sensitive and Resistant Cell Lines
| Cell Line | Resistance Mechanism | Paclitaxel IC50 (nM) | This compound IC50 (nM) | Resistance Factor (RF) |
| Parental (Sensitive) | ||||
| MCF-7 (Breast Cancer) | N/A | Hypothetical Data | Hypothetical Data | N/A |
| A2780 (Ovarian Cancer) | N/A | Hypothetical Data | Hypothetical Data | N/A |
| Paclitaxel-Resistant | ||||
| MCF-7/TAX | P-glycoprotein (P-gp) Overexpression | Hypothetical Data | Hypothetical Data | Calculate |
| A2780/TAX | β-tubulin Mutation | Hypothetical Data | Hypothetical Data | Calculate |
Resistance Factor (RF) is calculated as IC50 in the resistant cell line / IC50 in the parental cell line.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human breast cancer (MCF-7) and ovarian cancer (A2780) cells, along with their paclitaxel-resistant counterparts (MCF-7/TAX and A2780/TAX), in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and paclitaxel for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Section 2: Mechanism of Action - Microtubule Stabilization
Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest and apoptosis.[1][2] It is crucial to determine if this compound retains this activity and to what extent it is affected by resistance mechanisms.
Table 2: Comparative Efficacy in Tubulin Polymerization
| Compound | Concentration | Rate of Polymerization (OD/min) | Maximum Polymer Mass (OD) |
| Control (GTP only) | N/A | Hypothetical Data | Hypothetical Data |
| Paclitaxel | 10 µM | Hypothetical Data | Hypothetical Data |
| This compound | 10 µM | Hypothetical Data | Hypothetical Data |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Resuspend purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and either this compound, paclitaxel, or a vehicle control.
-
Initiation and Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C and immediately begin recording the absorbance at 340 nm every 30 seconds for at least 60 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
Data Analysis: Plot the absorbance over time to generate polymerization curves. Calculate the initial rate of polymerization and the maximum polymer mass.
Section 3: Overcoming Resistance - Apoptosis Induction
A key feature of paclitaxel resistance is the evasion of apoptosis.[3] Evaluating the pro-apoptotic potential of this compound in resistant cells is therefore critical.
Table 3: Comparative Apoptosis Induction in Paclitaxel-Resistant Cells (A2780/TAX)
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| Vehicle Control | N/A | Hypothetical Data | 1.0 |
| Paclitaxel | IC50 from Table 1 | Hypothetical Data | Calculate |
| This compound | IC50 from Table 1 | Hypothetical Data | Calculate |
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat paclitaxel-resistant cells (e.g., A2780/TAX) with equitoxic concentrations (based on IC50 values) of this compound and paclitaxel for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.
-
Data Quantification: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Section 4: Modulation of Pro-Survival Signaling - The NF-κB Pathway
The NF-κB signaling pathway is a key regulator of cell survival and is often constitutively active in cancer cells, contributing to chemoresistance.[4] Inhibition of this pathway can sensitize cells to apoptosis.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Protein Extraction: Treat paclitaxel-resistant cells with this compound and paclitaxel for 24 hours. Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, and p65).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels. A decrease in phospho-IκBα would suggest inhibition of the pathway.
Conclusion
While direct comparative data on the efficacy of this compound in paclitaxel-resistant tumors is currently unavailable, this guide provides a comprehensive framework for its evaluation. The proposed experiments will elucidate its cytotoxicity, mechanism of action, and its potential to overcome key resistance pathways. The resulting data, when generated, will be invaluable to the scientific community in determining the therapeutic potential of this compound as a next-generation taxane.
References
- 1. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Design, Syntheses and Biological Activities of Paclitaxel Analogs | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and biological activity of protaxols - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Safety Profiles: A Comparative Analysis of 7-Xylosyltaxol B and Paclitaxel
While direct, comprehensive comparative safety and toxicity data between 7-Xylosyltaxol B and the widely-used anticancer agent paclitaxel remains limited in publicly available research, existing information on related compounds and the general understanding of taxane structure-activity relationships provide a preliminary framework for assessment. This guide synthesizes the available preclinical data to offer a comparative overview for researchers, scientists, and drug development professionals.
Paclitaxel, a cornerstone of chemotherapy regimens for various cancers, is known for its potent antineoplastic activity, which is unfortunately accompanied by a significant toxicity profile. Common adverse effects include myelosuppression (primarily neutropenia), peripheral neuropathy, hypersensitivity reactions, and alopecia. The safety and toxicity of paclitaxel have been extensively studied and are well-documented. In contrast, this compound, a derivative of paclitaxel with a xylosyl moiety at the C-7 position, has a less defined public safety profile.
In Vitro Cytotoxicity: A Glimpse into Potency
Quantitative data on the in vitro cytotoxicity of this compound is scarce. However, data for a closely related analogue, 10-deacetyl-7-xylosyl paclitaxel, shows an IC50 value of 1.6 µM against the human ovarian cancer cell line A2780 in a growth inhibition assay after 48 hours of exposure, as determined by the sulforhodamine B (SRB) assay.[1] Studies on various paclitaxel analogues have suggested that modifications at the C-7 position generally do not significantly compromise the cytotoxic activity.
For comparison, paclitaxel exhibits potent cytotoxicity across a wide range of cancer cell lines, with IC50 values typically in the nanomolar range. For instance, in the A2780 human ovarian cancer cell line, the IC50 of paclitaxel has been reported to be in the range of 2.5 to 7.5 nM following a 24-hour exposure.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 | Exposure Time | Assay |
| 10-deacetyl-7-xylosyl paclitaxel | A2780 | Ovarian Cancer | 1.6 µM[1] | 48 hours | SRB |
| Paclitaxel | A2780 | Ovarian Cancer | ~2.5 - 7.5 nM | 24 hours | Clonogenic |
Note: Direct comparison is challenging due to differences in the specific compound, exposure times, and assay methods.
In Vivo Toxicity: An Area for Further Investigation
For paclitaxel, the MTD in humans is approximately 250 mg/m² when administered as a 3-hour infusion, though this can vary depending on the formulation and premedication regimen. In preclinical animal studies, the MTD of paclitaxel varies depending on the species and administration schedule.
Mechanistic Insights and Signaling Pathways
Both paclitaxel and its derivatives, including presumably this compound, exert their cytotoxic effects by promoting the assembly of microtubules from tubulin dimers and stabilizing them, thereby preventing depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The signaling pathways involved in paclitaxel-induced apoptosis are complex and can involve the activation of caspase cascades and modulation of Bcl-2 family proteins. It is plausible that this compound induces apoptosis through similar pathways, although specific studies confirming this are lacking.
Caption: Mechanism of Action for Taxanes.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound are not available. However, standard methodologies used for paclitaxel can be adapted for its derivatives.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound) and a reference compound (paclitaxel) for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
-
Washing: Wash unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell growth compared to the untreated control.
Caption: Sulforhodamine B (SRB) Assay Workflow.
In Vivo Acute Toxicity Study (Illustrative Protocol)
-
Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single sex.
-
Dose Groups: Administer the test compound (this compound) and paclitaxel at several dose levels to different groups of animals. Include a vehicle control group.
-
Administration Route: The route of administration should be relevant to the intended clinical use (e.g., intravenous).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Determine the MTD (the highest dose that does not cause mortality or significant toxicity) and identify target organs of toxicity.
Conclusion and Future Directions
A significant data gap exists regarding the in vivo safety and toxicity profile of this compound. To provide a comprehensive comparison with paclitaxel, future research should prioritize head-to-head preclinical studies that include:
-
In vitro cytotoxicity screening against a broad panel of cancer cell lines.
-
In vivo acute and chronic toxicity studies in relevant animal models to determine MTD, LD50, and identify target organs of toxicity.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of this compound in comparison to paclitaxel.
Such studies are crucial for elucidating the therapeutic potential and safety profile of this compound and determining if it offers any advantages over the established taxane, paclitaxel.
References
A Comparative Guide to the Structure-Activity Relationship of 7-Xylosyltaxol B Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 7-Xylosyltaxol derivatives, focusing on their structure-activity relationship (SAR). Due to the limited availability of a broad range of 7-Xylosyltaxol B derivatives in the public domain, this guide will focus on the comparison of 7-xylosyltaxol with its parent compound, paclitaxel. The data presented is based on available in vitro studies and is intended to provide a clear, objective comparison to inform future research and drug development efforts.
Executive Summary
Paclitaxel, a cornerstone of cancer chemotherapy, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Modifications to the paclitaxel structure, particularly at the C-7 position, have been a significant area of research to improve its therapeutic index. The addition of a xylosyl group at this position, as seen in 7-xylosyltaxol, represents one such modification. This guide summarizes the available data on the cytotoxic activity of 7-xylosyltaxol and compares it to paclitaxel, providing insights into the impact of this glycosylation on its anticancer properties.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of 7-xylosyltaxol and paclitaxel against a panel of human cancer cell lines. The data for 7-xylosyltaxol was obtained from studies with a 48-hour drug exposure. For a direct comparison, IC50 values for paclitaxel are provided for a similar 48-hour exposure where available. In cases where 48-hour data was not available, data from 24-hour or 72-hour exposures are included and noted.
| Cell Line | Cancer Type | 7-xylosyltaxol IC50 (µM) (48h exposure) | Paclitaxel IC50 (nM) (Exposure time) |
| A2780 | Ovarian Cancer | 0.85 | 1.23 (72h) |
| A549 | Lung Cancer | 0.39 | 1.35 (48h)[1], 1.92 (48h)[2] |
| HCT-8 | Colon Cancer | 5.9 | Not readily available |
| HepG2 | Liver Cancer | 1.2 | 4060 (48h)[3] |
| MCF7 | Breast Cancer | Not readily available | 7.5 (24h)[4], 64 (48h)[5] |
| SW480 | Colon Cancer | Not readily available | ~40,000 (16h)[6] |
Note: It is crucial to consider the different experimental conditions, particularly the drug exposure times, when comparing the IC50 values.
Structure-Activity Relationship Insights
The available data suggests that the addition of a xylosyl group at the C-7 position of the taxane core generally results in a decrease in cytotoxic activity compared to the parent compound, paclitaxel. For instance, in the A549 lung cancer cell line, the IC50 of 7-xylosyltaxol is in the micromolar range (0.39 µM), whereas paclitaxel is potent in the nanomolar range (1.35 - 1.92 nM) at the same 48-hour exposure.[1][2] This indicates that the bulky and hydrophilic xylosyl moiety at C-7 may hinder the interaction of the molecule with its binding site on β-tubulin or affect its cell permeability.
General SAR studies on C-7 modified paclitaxel analogs have shown that this position is sensitive to modification. While some small modifications are tolerated, larger substitutions often lead to a reduction in activity. The xylosyl group is a relatively large sugar moiety, and its presence likely alters the conformation of the taxane ring system, which is critical for its biological activity.
Experimental Protocols
The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity, which was used to generate the IC50 data for 7-xylosyltaxol.
Sulforhodamine B (SRB) Cytotoxicity Assay
1. Cell Plating:
-
Harvest and count cells from exponential phase cultures.
-
Seed a known number of cells (e.g., 5,000-10,000 cells/well) into 96-well plates in a final volume of 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 7-xylosyltaxol, paclitaxel) in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
3. Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plates at 4°C for 1 hour.
4. Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
5. Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
6. Absorbance Measurement and Data Analysis:
-
Measure the optical density (OD) at 515 nm using a microplate reader.
-
The percentage of cell survival is calculated using the following formula: % Survival = (OD of treated cells / OD of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
7-Xylosyltaxol, like other taxanes, exerts its cytotoxic effects by interfering with the normal function of microtubules. The primary mechanism involves the stabilization of microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
The signaling pathways involved in paclitaxel-induced apoptosis are complex and can be cell-type dependent. Key pathways include the activation of c-Jun N-terminal kinase (JNK) and the modulation of the PI3K/Akt and MAPK signaling pathways.
Caption: Mechanism of action of 7-Xylosyltaxol and Paclitaxel.
Conclusion
The available in vitro data suggests that the addition of a xylosyl group at the C-7 position of the taxane scaffold in 7-xylosyltaxol leads to a significant reduction in cytotoxic activity compared to the parent compound, paclitaxel. This highlights the critical role of the C-7 position in the structure-activity relationship of taxanes. Further research is warranted to explore a wider range of this compound derivatives with varying sugar moieties and linker strategies to potentially identify analogs with improved therapeutic properties. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery.
References
A Comparative Guide to 7-Xylosyltaxol B and Other Natural Product Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 7-Xylosyltaxol B and other prominent natural product-derived anticancer agents. While direct quantitative comparisons of this compound are limited by the availability of public data, this document synthesizes known information regarding its mechanism of action and provides a broader context by comparing the efficacy of other well-established natural anticancer compounds.
Introduction to this compound
This compound, also known as 7-xylosyl-10-deacetylpaclitaxel B, is a derivative of the well-known anticancer drug paclitaxel.[1] It is a natural product isolated from plants of the Taxus genus. Like other taxanes, its anticancer activity is primarily attributed to its interaction with microtubules.
Mechanism of Action
This compound functions as a microtubule-stabilizing agent. By binding to tubulin, it promotes the assembly of microtubules and inhibits their disassembly. This disruption of microtubule dynamics is crucial for cell division, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[2]
The apoptotic process initiated by this compound is believed to be mediated through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.
Comparative Efficacy of Natural Product Anticancer Agents
Table 1: In Vitro Cytotoxicity (IC50) of Taxane Analogs
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | SK-BR-3 | Breast (HER2+) | 4.0 | [3] |
| Paclitaxel | MDA-MB-231 | Breast (Triple Negative) | 3.5 | [3] |
| Paclitaxel | T-47D | Breast (Luminal A) | 2.5 | [3] |
| Paclitaxel | Various | Various | 2.5 - 7.5 | [4] |
| Paclitaxel | NSCLC cell lines (120h) | Non-Small Cell Lung | 0.027 µM | [5] |
| Paclitaxel | SCLC cell lines (120h) | Small Cell Lung | <0.0032 µM (sensitive) | [5] |
| Paclitaxel | MCF-7 | Breast | 3.5 µM | [6] |
| Paclitaxel | BT-474 | Breast | 19 nM | [6] |
| Docetaxel | Various | Various | 0.13 - 3.3 ng/ml | [7] |
| Docetaxel | PC3 | Prostate | 0.598 nM | [8] |
| Docetaxel | DU145 | Prostate | 0.469 nM | [8] |
| Docetaxel | H460 (2D) | Lung | 1.41 µM | [9] |
| Docetaxel | A549 (2D) | Lung | 1.94 µM | [9] |
Table 2: In Vitro Cytotoxicity (IC50) of Other Natural Product Anticancer Agents
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Vincristine | Various | Various | Varies | [10] |
| Vinblastine | HeLa | Cervical | Varies | [11] |
| Camptothecin | HT29, LOX, SKOV3, SKVLB | Various | 37 - 48 nM | [12] |
| Camptothecin | MDA-MB-157 | Breast | 7 nM | [13] |
| Camptothecin | GI 101A | Breast | 150 nM | [13] |
| Camptothecin | MDA-MB-231 | Breast | 250 nM | [13] |
| Camptothecin | MCF7 | Breast | 0.089 µM | [14] |
| Camptothecin | HCC1419 | Breast | 0.067 µM | [14] |
| Etoposide | Various | Various | Varies | [15] |
| Etoposide | SCLC cell lines (sensitive) | Small Cell Lung | 2.06 µM (median) | [16] |
| Etoposide | SCLC cell lines (resistant) | Small Cell Lung | 50.0 µM (median) | [16] |
| Etoposide | A549 (72h) | Lung | 3.49 µM | [17] |
| Etoposide | MCF-7 (48h) | Breast | 100 µM | [18] |
| Etoposide | MDA-MB-231 (48h) | Breast | 200 µM | [18] |
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture cells and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway Diagram
Caption: Bcl-2 family-mediated apoptotic pathway induced by this compound.
Experimental Workflow Diagram
Caption: General workflow for evaluating the anticancer activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. netjournals.org [netjournals.org]
- 18. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 7-Xylosyltaxol B: A Comparative Analysis Against Novel Mitotic Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Efficacy and Mechanism of Action
In the landscape of cancer therapeutics, mitotic inhibitors remain a cornerstone of treatment. The ongoing quest for more effective and less toxic agents has led to the development of numerous novel compounds that target various aspects of cell division. This guide provides a comprehensive benchmark analysis of 7-Xylosyltaxol B, a derivative of the well-established microtubule stabilizer paclitaxel, against a panel of novel mitotic inhibitors. We present a comparative assessment of their cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a hydrophilic derivative of paclitaxel, demonstrates potent cytotoxic activity against a range of cancer cell lines by stabilizing microtubules and inducing apoptosis through a mitochondria-dependent pathway. This guide compares its performance with that of next-generation mitotic inhibitors, including Aurora kinase inhibitors, kinesin Eg5 inhibitors, and other microtubule-targeting agents. The data presented herein, summarized in clear, comparative tables, is intended to inform preclinical research and guide the selection of promising candidates for further development.
Data Presentation: A Comparative Overview of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following tables summarize the IC50 values of this compound and a selection of novel mitotic inhibitors across various human cancer cell lines.
Table 1: IC50 Values of this compound and Other Microtubule-Targeting Agents
| Compound | Target/Mechanism | Cell Line | IC50 (µM) |
| 7-Xylosyl-10-deacetyltaxol B | Microtubule Stabilizer | A549 (Lung Carcinoma) | 1.9[1] |
| A2780 (Ovarian Carcinoma) | 3.5[1] | ||
| PC-3 (Prostate Cancer) | 5[2] | ||
| Paclitaxel | Microtubule Stabilizer | Multiple | Varies (nM to µM range) |
| Novel Microtubule Inhibitor (Compound 6) | Microtubule Destabilizer | MCF-7 (Breast Cancer) | 6.1[1] |
Table 2: IC50 Values of Novel Mitotic Kinase Inhibitors
| Compound | Target | Cell Line | IC50 (nM) |
| Alisertib (MLN8237) | Aurora Kinase A | Multiple | 1.2 - 396.5 |
| Danusertib (PHA-739358) | Pan-Aurora Kinase | Multiple | 13 - 79 |
| AMG 900 | Pan-Aurora Kinase | Multiple | 1 - 5 |
| Ispinesib (SB-715992) | Kinesin Eg5 | Multiple | 1.2 - 9.5[3] |
| ARRY-520 (Filanesib) | Kinesin Eg5 | Hematological and Solid Tumors | Low nM range[4] |
Mechanism of Action: Targeting the Mitotic Machinery
Mitotic inhibitors disrupt cell division by interfering with the components of the mitotic spindle. This compound, like its parent compound paclitaxel, functions by binding to β-tubulin and stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[5][6] Novel mitotic inhibitors, however, often employ different strategies.
Microtubule-Targeting Agents
While taxanes stabilize microtubules, other agents, such as colchicine and vinca alkaloids, act as microtubule destabilizers. A novel imidazopyridine scaffold compound (Compound 6) has been identified as a microtubule suppressor that arrests the cell cycle in the G2/M phase and induces apoptosis.[1]
Mitotic Kinase Inhibitors
A promising class of novel mitotic inhibitors targets the kinases that regulate the progression of mitosis.
-
Aurora Kinase Inhibitors: Aurora kinases (A, B, and C) are crucial for centrosome maturation, spindle assembly, and cytokinesis. Inhibitors like Alisertib (selective for Aurora A) and Danusertib (a pan-Aurora inhibitor) have shown potent anti-proliferative activity.[7]
-
Kinesin Spindle Protein (KSP/Eg5) Inhibitors: KSP is a motor protein essential for establishing a bipolar spindle. Inhibitors like Ispinesib and ARRY-520 induce mitotic arrest by preventing centrosome separation, leading to the formation of monopolar spindles.[3][4]
The following diagram illustrates the different points of intervention for these classes of mitotic inhibitors.
Figure 1. Targets of this compound and novel mitotic inhibitors.
Experimental Protocols
To ensure the reproducibility and comparability of the data, detailed experimental protocols are essential. The following sections outline the methodologies for the key assays used to evaluate the performance of these mitotic inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or a novel inhibitor) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.
Figure 2. Workflow for a typical MTT-based cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Figure 3. A simplified workflow for cell cycle analysis by flow cytometry.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Compound Addition: Add the test compound or a control (e.g., paclitaxel for stabilization, colchicine for destabilization) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the change in turbidity (absorbance at 340 nm) over time. An increase in turbidity indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the test compound with those of the controls to determine if it promotes or inhibits microtubule assembly.
Conclusion
This compound demonstrates significant potential as a mitotic inhibitor, exhibiting cytotoxic effects comparable to other microtubule-targeting agents. Its mechanism of action, centered on microtubule stabilization, is a well-validated strategy in cancer therapy. The emergence of novel mitotic inhibitors targeting different components of the cell division machinery, such as Aurora kinases and kinesin Eg5, offers exciting new avenues for treatment. This guide provides a foundational dataset and standardized protocols to facilitate the direct comparison of these compounds. Further head-to-head studies across a broader range of cancer models are warranted to fully elucidate the relative therapeutic potential of this compound in the evolving landscape of mitotic inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
The Synergistic Potential of 7-Xylosyltaxol B in Combination with Targeted Cancer Therapies: A Comparative Guide
While direct experimental data on the synergistic effects of 7-Xylosyltaxol B with targeted therapies is not yet available in published literature, its close relationship to the well-studied compound paclitaxel provides a strong basis for exploring potential combination strategies. This compound, likely a synonym for 7-xylosyl-10-deacetylpaclitaxel, is a derivative of paclitaxel and is expected to share its core mechanism of action.[1] This guide, therefore, leverages preclinical data on paclitaxel to comparatively analyze its synergistic effects with two key classes of targeted therapies: Bcl-2 inhibitors and PI3K/Akt/mTOR pathway inhibitors. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of novel taxane derivatives like this compound.
Overview of this compound's Presumed Mechanism of Action
7-xylosyl-10-deacetylpaclitaxel, a derivative of paclitaxel, is known to induce mitotic arrest in cancer cells.[1] Its mechanism involves the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1] This modulation of the Bcl-2 family of proteins disrupts the mitochondrial membrane permeability, leading to the activation of caspase-9 and the subsequent apoptotic cascade.[1]
I. Synergistic Effects with Bcl-2 Inhibitors (e.g., Navitoclax)
The intrinsic apoptotic pathway, regulated by the Bcl-2 family of proteins, is a prime target for combination therapy with agents like this compound that already modulate this pathway. The Bcl-2 inhibitor Navitoclax (ABT-263) has been investigated in combination with paclitaxel, demonstrating significant synergistic effects in various cancer models, particularly in ovarian cancer.[2][3][4]
Quantitative Data: Paclitaxel and Navitoclax Combination
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy Description | Reference |
| Ovarian Cancer Cell Lines (Panel of 27) | Paclitaxel + Navitoclax | - | - | Majority exhibited greater than additive response; >50% showed strong synergy | [2] |
| Ovcar-5 | Paclitaxel + Navitoclax | - | <1 | Modest Synergy | [3] |
| Igrov-1 (Spheroids) | Paclitaxel + Navitoclax | - | - | More than additive activity | [3][4] |
Note: Specific IC50 and CI values for all cell lines were not consistently provided in the abstracts. The synergy was determined by the Bliss independence model or combination index analysis where CI<1 indicates synergy.
Signaling Pathway: Paclitaxel and Bcl-2 Inhibitor Synergy
Caption: Synergistic apoptotic signaling of Paclitaxel and Navitoclax.
II. Synergistic Effects with PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to chemotherapy. Preclinical evidence suggests that activation of this pathway is associated with resistance to taxanes.[5] Combining paclitaxel with PI3K inhibitors has shown promise in overcoming this resistance.
Quantitative Data: Paclitaxel and PI3K Inhibitor Combination
| Cell Line | Treatment | IC50 of Paclitaxel (µg/ml) | Effect | Reference |
| HEC-1A (Endometrial Cancer) | Paclitaxel alone | Not specified | - | [6] |
| HEC-1A (Endometrial Cancer) | Paclitaxel + RG14620 (EGFR inhibitor affecting PI3K pathway) | Decreased | Synergistic | [6] |
| HEC-1A (Endometrial Cancer) | Paclitaxel + Rapamycin (mTOR inhibitor) | Decreased | Synergistic | [6] |
| Ishikawa (Endometrial Cancer) | Paclitaxel alone | Not specified | - | [6] |
| Ishikawa (Endometrial Cancer) | Paclitaxel + RG14620 | Decreased | Synergistic | [6] |
| Ishikawa (Endometrial Cancer) | Paclitaxel + Rapamycin | Decreased | Synergistic | [6] |
| Claudin-Low Breast Cancer Cells | Paclitaxel + AS-605240 (PIK3CG inhibitor) | Not specified | Potentiated growth inhibition and enhanced apoptosis | [7] |
Signaling Pathway: Paclitaxel and PI3K Inhibitor Synergy
Caption: Paclitaxel and PI3K inhibitor combination targeting apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the context of paclitaxel combination studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of drug combinations on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Prepare serial dilutions of each drug (e.g., paclitaxel and the targeted agent) and the combination in complete growth medium.
-
Treat cells with varying concentrations of the individual drugs or the combination. Include a vehicle control (e.g., DMSO).[8]
-
Incubate the plate for 48-72 hours.[8]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]
-
Measure the absorbance at 570 nm using a plate reader.[8]
-
Calculate cell viability as a percentage of the vehicle control. The 50% inhibitory concentration (IC50) is then determined.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for Signaling Proteins
Objective: To quantify changes in the expression of key proteins in signaling pathways (e.g., Bcl-2 family, PI3K/Akt pathway) following drug treatment.
Protocol:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[10]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[10]
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, p-Akt, Akt) overnight at 4°C.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection:
Caption: Standard workflow for Western blot analysis.
Conclusion and Future Directions
The available preclinical data for paclitaxel strongly suggests that its derivatives, such as this compound, hold significant promise for synergistic combination therapies. The convergence of this compound's presumed mechanism on the intrinsic apoptotic pathway, coupled with the targeted inhibition of key survival pathways like those mediated by Bcl-2 and PI3K/Akt/mTOR, presents a compelling rationale for further investigation.
Future preclinical studies should focus on directly evaluating the synergistic effects of this compound with a panel of targeted therapies in various cancer cell lines and in vivo models. Such studies will be instrumental in defining the optimal combination partners, elucidating the precise molecular mechanisms of synergy, and ultimately paving the way for potential clinical development. The experimental frameworks and comparative data presented in this guide offer a solid starting point for these critical next steps.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Navitoclax (ABT-263) reduces Bcl-x(L)-mediated chemoresistance in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Navitoclax augments the activity of carboplatin and paclitaxel combinations in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Targeting PIK3CG in Combination with Paclitaxel as a Potential Therapeutic Regimen in Claudin-Low Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 7-Xylosyltaxol B: A Guide for Laboratory Professionals
Researchers and scientists handling 7-Xylosyltaxol B, a derivative of the potent antineoplastic agent Paclitaxel, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection.[1] As a cytotoxic compound, all waste materials contaminated with this compound are considered hazardous and require specialized disposal methods separate from regular laboratory trash.[2][3][4]
Waste Classification and Segregation
Proper segregation of waste streams is the foundational step in the safe disposal of this compound. All materials that have come into contact with the compound, including unused solutions, contaminated labware, personal protective equipment (PPE), and spill cleanup materials, must be managed as hazardous chemotherapeutic waste.[4] It is crucial to distinguish between liquid, solid, and sharp waste to ensure each is handled in accordance with established safety protocols.
A visual guide to the decision-making process for waste segregation and disposal is provided below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
